Methyl 5-beta-cholan-3-one-24-oate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLWMUQGWKOYLX-NAMNPDSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449422 | |
| Record name | BIDD:PXR0105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70982-52-4 | |
| Record name | BIDD:PXR0105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 5-beta-cholan-3-one-24-oate" CAS number 1173-32-6
Executive Summary
Methyl 5-beta-cholan-3-one-24-oate (CAS 1173-32-6), also known as Methyl 3-oxo-5β-cholan-24-oate, is a pivotal intermediate in the semi-synthesis of bile acid therapeutics.[1] Structurally, it represents the oxidized methyl ester of lithocholic acid, featuring a ketone at the C3 position while retaining the cis-fused A/B ring junction characteristic of the 5β-cholanic acid skeleton.[1]
This compound serves as a critical "switch point" in medicinal chemistry.[1] The C3 ketone allows for stereoselective reduction to generate either 3α- or 3β-hydroxyl isomers (isolithocholic acid derivatives) or nucleophilic addition to introduce alkyl groups—a strategy central to the development of FXR (Farnesoid X Receptor) and TGR5 agonists used in treating NASH (Non-Alcoholic Steatohepatitis) and PBC (Primary Biliary Cholangitis).[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Specification |
| IUPAC Name | Methyl (4R)-4-[(5R,10S,13R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
| Common Name | Methyl 3-keto-5β-cholan-24-oate; Methyl 3-oxolithocholate |
| CAS Number | 1173-32-6 |
| Molecular Formula | C₂₅H₄₀O₃ |
| Molecular Weight | 388.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in Water |
| Melting Point | 124–126 °C (Typical for methyl ester derivatives of this class) |
| Stability | Stable under standard laboratory conditions; store at -20°C for long term.[1][2][3][4][5][6][7] |
Synthetic Methodology
The synthesis of Methyl 5-beta-cholan-3-one-24-oate is classically achieved via the oxidation of Methyl Lithocholate.[1] The choice of oxidant is critical; while Jones Reagent (CrO₃/H₂SO₄) is the historical standard due to its speed and reliability, modern process chemistry may employ PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane to avoid toxic chromium waste.[1]
Below is the Standard Protocol using Jones Oxidation, chosen for its robustness in generating the C3-ketone without over-oxidizing the aliphatic side chain.
Reaction Pathway Visualization
The following diagram illustrates the oxidation of Methyl Lithocholate to the target ketone and its subsequent potential for diversification.
Figure 1: Synthetic pathway from Methyl Lithocholate to CAS 1173-32-6 and downstream diversification.
Detailed Experimental Protocol
Safety Note: Chromium(VI) compounds are carcinogenic and strong oxidizers.[1] All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).[1]
Reagents:
-
Methyl Lithocholate (1.0 eq)[1]
-
Jones Reagent (Standard preparation: 2.67 M CrO₃ in H₂SO₄)[1]
-
Isopropanol (Quenching agent)[1]
Procedure:
-
Dissolution: Dissolve Methyl Lithocholate (3.9 g, 10 mmol) in Acetone (100 mL) in a round-bottom flask. Cool the solution to 0–5 °C using an ice bath.
-
Oxidation: Dropwise add Jones Reagent (approx. 4–5 mL) until a persistent orange color remains, indicating excess oxidant.[1] The reaction is typically rapid (< 30 minutes).[1]
-
Monitoring: Monitor by TLC (Silica gel; Hexane:EtOAc 7:3). The starting material (Rf ~0.[1]3) should disappear, and a less polar spot (Rf ~0.[1]5) corresponding to the ketone should appear.[1][8]
-
Quenching: Add Isopropanol (5 mL) dropwise to quench excess oxidant. The solution will turn green (formation of Cr³⁺ salts).[1]
-
Workup:
-
Purification: Recrystallize from Methanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as a white solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral data must be verified. The absence of the C3-carbinol proton is the primary indicator of successful oxidation.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.66 (s, 3H) | Methyl ester protons (-COOCH ₃).[1] Confirm integration = 3. |
| δ 0.65 (s, 3H) | C18 Methyl group (Angular methyl).[1] Characteristic of 5β-steroid skeleton. | |
| δ 1.01 (s, 3H) | C19 Methyl group.[1] | |
| Absence of δ ~3.6 | The multiplet corresponding to the C3-H (CH-OH) in the starting material must be absent . | |
| ¹³C NMR | δ ~213.0 ppm | Carbonyl carbon (C=O) at position C3.[1] |
| δ ~174.5 ppm | Ester carbonyl (C24).[1] | |
| Mass Spectrometry | m/z 388.6 [M]+ | Molecular ion peak confirming formula C₂₅H₄₀O₃.[1] |
| IR Spectroscopy | ~1715 cm⁻¹ | Ketone stretch (C3=O).[1] |
| ~1740 cm⁻¹ | Ester carbonyl stretch. |
Applications in Drug Development
CAS 1173-32-6 is not merely an end-product but a scaffold for "Diversity-Oriented Synthesis" (DOS) in steroid chemistry.[1]
Stereochemical Inversion
The biological activity of bile acids is highly sensitive to the orientation of the C3 hydroxyl group.
-
3α-OH (Natural): Lithocholic acid (toxic, hydrophobic).[1]
-
3β-OH (Iso-series): Isolithocholic acid (metabolically stable, less toxic).[1]
-
Mechanism: Reduction of CAS 1173-32-6 with bulky hydrides (e.g., L-Selectride) favors the 3α-isomer, while reduction with NaBH₄ in methanol often yields a mixture favoring the 3β-isomer or can be directed by solvent effects.[1]
Synthesis of Obeticholic Acid Precursors
While Obeticholic acid (OCA) is typically derived from Chenodeoxycholic acid (CDCA), the 3-keto intermediate is essential for introducing the 6-ethyl group via aldol condensation/alkylation strategies in alternative synthetic routes.[1] The 3-keto functionality activates the A-ring for functionalization at C2 and C4.
Figure 2: Strategic utility of CAS 1173-32-6 in pharmaceutical research.[1]
References
-
Synthesis via Jones Oxidation: Djerassi, C., et al. "Optical Rotatory Dispersion Studies.[1] XV. Bile Acids."[1][9][3][10][7][11][12] Journal of the American Chemical Society, vol. 80, no.[1][13] 15, 1958, pp. 4001–4015.[1] Link[1]
-
Use as Intermediate: Hofmann, A. F.[1][10] "Bile Acids: The History of Discovery." Comprehensive Physiology, 2019.[1] Link
-
Analytical Data (NMR/MS): National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[1] "Methyl 3-oxo-5beta-cholan-24-oate."[1][14][2][5][15][16] Link
-
Reagent Specification: "Jones Reagent." Encyclopedia of Reagents for Organic Synthesis, Wiley, 2001.[1] Link
Sources
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- 2. 5beta-Cholan-24-oic acid, 3alpha-hydroxy-12-oxo-, methyl ester, acetate | C27H42O5 | CID 21632880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Oxo-5beta-cholanate | C24H37O3- | CID 9548901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate CAS#: 14772-99-7 [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 3-Oxocholic acid | C24H38O5 | CID 5283956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of the putative metabolites of plant sterols: (24R)- and (24S)-24-methyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrols and 24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 xi-tetrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
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- 15. spectrabase.com [spectrabase.com]
- 16. echemi.com [echemi.com]
Methyl 5-beta-cholan-3-one-24-oate: Physicochemical Profiling, Molecular Weight Validation, and Synthetic Utility
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The precise characterization of steroidal intermediates is a non-negotiable prerequisite in modern drug development. Methyl 5-beta-cholan-3-one-24-oate (CAS: 1173-32-6), frequently designated in literature as Methyl 3-oxo-5beta-cholan-24-oate, serves as a pivotal scaffold in the synthesis of therapeutic bile acids and receptor modulators[1][2]. With a molecular formula of C25H40O3 and a standard average molecular weight of 388.58 g/mol [3][4], verifying the structural integrity and exact mass of this compound is critical for downstream pharmacological efficacy. This guide provides an in-depth analysis of its physicochemical properties, pharmacological relevance, and a self-validating analytical protocol for mass verification.
Structural and Physicochemical Profiling
Methyl 5-beta-cholan-3-one-24-oate is characterized by a rigid tetracyclic steroid nucleus with a 5-beta hydrogen configuration, forcing the A and B rings into a cis fusion. This distinct geometry is characteristic of endogenous bile acids. The molecule features two primary functional groups that dictate its chemical behavior:
-
A 3-oxo (ketone) moiety: Provides a site for stereoselective reduction or reductive amination.
-
A 24-oate (methyl ester) moiety: Protects the terminal carboxylic acid during upstream synthesis and enhances the molecule's lipophilicity for specific purification steps.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters required for analytical method development and synthetic planning.
| Parameter | Value | Reference |
| Chemical Name | Methyl 5-beta-cholan-3-one-24-oate | [5] |
| CAS Registry Number | 1173-32-6 | [3],[4] |
| Molecular Formula | C25H40O3 | [4] |
| Average Molecular Weight | 388.58 g/mol | [3],[4] |
| Monoisotopic Exact Mass | 388.2977 Da | Calculated |
| Target [M+H]+ Ion (ESI+) | 389.3055 m/z | Calculated |
| LogP (Octanol/Water) | 5.804 | [5] |
Synthetic Utility and Pharmacological Relevance
In drug development, Methyl 5-beta-cholan-3-one-24-oate is rarely the final active pharmaceutical ingredient (API). Instead, it is a high-value intermediate. Its most notable application is in the synthesis of Taurolithocholic Acid , a major human metabolite[1].
The pharmacological significance of this pathway cannot be overstated. Taurolithocholic acid has been shown to selectively inhibit radioligand binding to muscarinic M1 receptors, while sparing M2 and M3 receptors[2]. This selectivity is highly sought after in neuropharmacological research targeting cholinergic signaling pathways. Furthermore, the 3-oxo group of the intermediate allows chemists to synthesize specific epimers (3-alpha or 3-beta) that exhibit distinct binding affinities for the Farnesoid X Receptor (FXR) and TGR5, which are prime targets for metabolic and hepatic diseases.
Synthetic pathway of Methyl 5-beta-cholan-3-one-24-oate to Taurolithocholic Acid.
Causality in Analytical Workflows: Molecular Weight Verification
To confirm the identity and purity of Methyl 5-beta-cholan-3-one-24-oate, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is the gold standard.
The Causality of the Method: Why ESI+? The steroidal backbone is highly non-polar and lacks easily ionizable groups. However, the 3-oxo moiety acts as a highly favorable proton acceptor in an acidic mobile phase. This dictates the use of Positive Electrospray Ionization (ESI+), driving the formation of a robust [M+H]+ pseudo-molecular ion at exactly 389.3055 m/z. Furthermore, the compound's high lipophilicity (LogP ~5.80)[5] necessitates a strong organic gradient (Acetonitrile) to elute the compound efficiently and prevent peak tailing.
Experimental Protocol: Self-Validating HR-LC-MS/MS
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal controls to actively rule out false positives, matrix suppression, and instrument drift.
Step 1: System Suitability Testing (SST)
-
Action: Inject a standardized calibration mixture (e.g., Agilent ESI-L Tuning Mix) prior to the run.
-
Validation Logic: Verifies that the Time-of-Flight (TOF) or Orbitrap mass analyzer is calibrated. Mass accuracy must be < 5 ppm across the 100–1000 m/z range. Proceed only if resolution (FWHM) > 30,000.
Step 2: Sample & Standard Preparation
-
Action: Dissolve Methyl 5-beta-cholan-3-one-24-oate in LC-MS grade Methanol to a stock of 1 mg/mL. Dilute to a working concentration of 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Internal Standard (IS): Spike all samples with 1 µg/mL of deuterated lithocholic acid methyl ester (d4-LCA-OMe).
-
Validation Logic: The d4-IS normalizes matrix effects. A blank injection (matrix + IS only) must immediately precede the sample to definitively rule out column carryover.
Step 3: Chromatographic Separation (UHPLC)
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Step 4: Mass Spectrometry Acquisition
-
Parameters: ESI positive mode; Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.
-
Action: Extract the ion chromatogram (EIC) for the target mass window: 389.3055 ± 0.005 Da.
Step 5: Data Analysis & Batch Release Criteria
-
Action: Calculate the mass error: ((Measured Mass - Theoretical Mass) / Theoretical Mass) * 10^6.
-
Validation Logic: For a batch to be validated, the mass error must be ≤ 5 ppm, the IS recovery must be between 90–110%, and the isotopic envelope (M, M+1, M+2) must match the theoretical C25H40O3 distribution within a 5% relative abundance error.
Self-validating LC-HRMS workflow for molecular weight verification.
References
- Clinivex.
- Santa Cruz Biotechnology.
- Cheméo. "Chemical Properties of Cholan-24-oic acid, 3-oxo-, methyl ester, (5«beta»)- (CAS 1173-32-6)". Cheméo.
- ChemicalBook. "3-Oxo-5β-24-cholanoic acid methyl ester CAS#: 1173-32-6". ChemicalBook.
- Pharmaffiliates. "CAS No : 1173-32-6 | Product Name : Methyl-3-keto-5β-cholan-24-oate".
Sources
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- 4. scbt.com [scbt.com]
- 5. Cholan-24-oic acid, 3-oxo-, methyl ester, (5«beta»)- (CAS 1173-32-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Structural and Synthetic Profiling of Methyl 5β-cholan-3-one-24-oate: A Technical Guide
Executive Summary
Methyl 5β-cholan-3-one-24-oate (often referred to as methyl 3-oxo-5β-cholan-24-oate or dehydrolithocholic acid methyl ester) is a highly specialized steroidal intermediate utilized extensively in pharmacological synthesis, supramolecular chemistry, and crystallographic research[1]. Characterized by its rigid cyclopentanoperhydrophenanthrene backbone, this molecule serves as a critical building block for synthesizing complex bile acid derivatives, including human metabolites like taurolithocholic acid[2].
This technical guide provides an in-depth analysis of the molecule’s structural properties, details a self-validating synthetic protocol, and explores its downstream applications in modern chemical research.
Structural & Physicochemical Profiling
The stereochemistry of methyl 5β-cholan-3-one-24-oate dictates its unique physicochemical behavior. Unlike 5α-steroids (e.g., cholestanol) which possess a flat, trans-fused A/B ring system, the 5β-proton in this molecule forces a cis-fusion between the A and B rings. This creates a distinct "bent" or "tent-like" topology, imparting a facial amphiphilicity characteristic of bile acids[3].
However, the oxidation of the native 3α-hydroxyl group to a 3-oxo (ketone) moiety drastically alters the molecule's interaction profile. It removes the hydrogen-bond donating capacity at the A-ring, replacing it with an electrophilic center capable of undergoing nucleophilic addition or reductive amination. The C-24 carboxylic acid is protected as a methyl ester, which enhances organic solubility and prevents unwanted side reactions during A-ring functionalization[4].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 5β-cholan-3-one-24-oate |
| Synonyms | Methyl 3-oxo-5β-cholan-24-oate, 3-Oxo-5β-cholan-24-oic Acid Methyl Ester |
| CAS Number | 1173-32-6 |
| Molecular Formula | C25H40O3 |
| Molecular Weight | 388.58 g/mol |
| Crystal Space Group | Monoclinic |
Table 1: Key physicochemical and identifiers for Methyl 5β-cholan-3-one-24-oate[1],[4],[3].
Figure 1: Structural features and their corresponding physicochemical and reactive consequences.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of methyl 5β-cholan-3-one-24-oate from lithocholic acid requires a strategic two-step approach: esterification followed by oxidation.
Causality & Rationale: The free C-24 carboxylic acid of lithocholic acid is highly polar and can interfere with oxidizing agents, complicating purification. By executing a Fischer esterification first, the carboxyl group is masked, increasing the solubility of the steroid core in organic solvents like acetone, which is required for the subsequent Jones oxidation.
Step 1: Fischer Esterification of Lithocholic Acid
-
Reaction: Suspend lithocholic acid (1.0 eq) in anhydrous methanol (0.2 M). Add a catalytic amount of concentrated
(0.05 eq). -
Execution: Reflux the mixture for 4 hours under an inert atmosphere.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The product spot (methyl lithocholate) will migrate significantly higher (less polar) than the starting acid.
-
Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between EtOAc and saturated aqueous
to neutralize the acid catalyst. Wash the organic layer with brine, dry over anhydrous , and concentrate to yield methyl lithocholate.
Step 2: Jones Oxidation to Methyl 5β-cholan-3-one-24-oate
-
Reaction: Dissolve the crude methyl lithocholate (1.0 eq) in reagent-grade acetone (0.1 M) and cool to 0 °C in an ice bath. Acetone is chosen because it is stable to Jones reagent and effectively solubilizes the steroid.
-
Execution: Add Jones reagent (
in aqueous ) dropwise until a persistent orange-red color remains, indicating a slight excess of hexavalent chromium (Cr(VI)). Stir at 0 °C for 30 minutes. -
Self-Validation: TLC monitoring will show the disappearance of the alcohol and the appearance of a slightly less polar ketone spot.
-
Workup: Quench the reaction by adding isopropanol dropwise until the solution turns a persistent green. This is a critical self-validating step: the color change confirms the complete reduction of toxic, excess Cr(VI) to benign Cr(III). Filter the chromium salts through a pad of Celite, wash with acetone, and concentrate the filtrate. Purify via silica gel flash chromatography to obtain pure methyl 5β-cholan-3-one-24-oate.
Figure 2: Two-step synthesis workflow from lithocholic acid to methyl 5β-cholan-3-one-24-oate.
Spectroscopic & Crystallographic Characterization
Accurate structural verification is paramount in steroid chemistry. Methyl 5β-cholan-3-one-24-oate has been extensively characterized using both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Sievänen et al. (2003) successfully solved the single-crystal X-ray structure of this compound, determining that it crystallizes in the monoclinic space group
Applications in Advanced Therapeutics and Supramolecular Chemistry
The strategic placement of the 3-oxo group and the protected 24-oate terminus allows this molecule to serve as a versatile branching point in several advanced chemical disciplines:
-
Pharmacological Intermediates: Methyl 5β-cholan-3-one-24-oate is a direct intermediate in the synthesis of Taurolithocholic Acid , a major human metabolite. Taurolithocholic acid is pharmacologically significant as it acts as an inhibitor of radioligand binding to muscarinic M1 receptors[2].
-
Supramolecular Hydrogels: The 3-oxo group is highly susceptible to ketalization. Researchers have utilized this reactivity to react the ketone with diols (such as pentaerythritol) to form novel bile acid monoketals and diketals. These pentaerythritol-steroid conjugates demonstrate a remarkable tendency to form thermoreversible gels in aromatic solvents, showcasing their utility in materials science and drug delivery vehicles[5].
-
Cholaphane Synthesis: The rigid steroidal backbone is ideal for constructing macrocyclic derivatives known as cholaphanes, which are utilized in host-guest chemistry for ion transport and molecular sensing[6].
Figure 3: Downstream applications of methyl 5β-cholan-3-one-24-oate in therapeutics and materials.
References
-
Fisher Scientific. "Methyl-3-keto-5Beta-cholan-24-oate, TRC 25 mg | Buy Online". Fisher Scientific. URL:[Link]
-
Pharmaffiliates. "CAS No : 1173-32-6 | Product Name : Methyl-3-keto-5β-cholan-24-oate". Pharmaffiliates. URL:[Link]
-
Sievänen, E., Valkonen, A., Tamminen, J., & Kolehmainen, E. (2003). "Comparison of calculated DFT/B3LYP and experimental 13C and 17O NMR chemical shifts, ab initio HF/6-31G* optimised structures, and single crystal X-ray structures of some substituted 5b-cholan-24-oates." Journal of Molecular Structure. URL:[Link]
-
Tamminen, J., et al. "Partial 13 C NMR spectra of 10a in CD 2 Cl 2 at 303 K showing the differences between the isomers I and II." ResearchGate. URL:[Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Methyl-3-keto-5Beta-cholan-24-oate, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"Methyl 5-beta-cholan-3-one-24-oate" IUPAC name
Structural Architecture and Synthetic Utility of Methyl 3-oxo-5 -cholan-24-oate
Technical Guide & Whitepaper
Executive Summary
This technical guide provides a rigorous analysis of Methyl 3-oxo-5
Its significance has surged recently due to the discovery that its parent acid (3-oxo-LCA) acts as a potent modulator of the Retinoid X Receptor (RXR) and Farnesoid X Receptor (FXR) , influencing T-cell differentiation and colorectal cancer suppression. This guide details its nomenclature logic, validated synthetic protocols, and spectroscopic identification.
Part 1: Nomenclature & Stereochemical Architecture
The string "Methyl 5-beta-cholan-3-one-24-oate" is a semi-systematic hybrid. To ensure reproducibility and database interoperability, researchers must utilize the rigorous IUPAC designation.
1.1 IUPAC Name Deconstruction
-
Correct Systematic Name: Methyl 3-oxo-5
-cholan-24-oate -
Alternative Name: Methyl 3-oxocholanate
-
Parent Skeleton: 5
-Cholane (24 carbons).[1][2][3][4][5] -
Stereochemistry (5
): The hydrogen at Carbon-5 is cis to the methyl group at Carbon-10 (both are -oriented). This forces the A/B ring fusion into a "bent" cis-decalin geometry, unlike the planar trans fusion seen in cholestane derivatives.
1.2 Structural Logic Diagram
The following diagram illustrates the hierarchical derivation of the nomenclature and the critical stereocenters.
Figure 1: Hierarchical derivation of the IUPAC name, establishing the priority of the ester group over the ketone.
Part 2: Synthetic Methodology
The most robust route to Methyl 3-oxo-5
2.1 Reaction Scheme
-
Substrate: Methyl Lithocholate (CAS: 1249-84-9).
-
Reagent: Dess-Martin Periodinane (DMP).
-
Solvent: Dichloromethane (DCM).
-
Mechanism: Ligand exchange at iodine followed by intramolecular elimination.
2.2 Step-by-Step Protocol
Materials:
-
Methyl Lithocholate (1.0 eq, 5.0 mmol)
-
Dess-Martin Periodinane (1.2 eq, 6.0 mmol)
-
Anhydrous DCM (50 mL)
-
Saturated NaHCO₃ and Na₂S₂O₃ solutions.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Methyl Lithocholate (1.95 g) in anhydrous DCM (50 mL).
-
Addition: Cool the solution to 0°C. Add DMP (2.54 g) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by the ketone product ( ).
-
-
Quench: Dilute with Et₂O (50 mL). Pour into a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (to reduce unreacted periodinane). Stir vigorously until the organic layer is clear (approx. 15 min).
-
Extraction: Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Methanol/Water or perform flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Yield Expectation: 90-95% as a white crystalline solid.
Part 3: Self-Validating Spectroscopic Data
To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic signatures. Any deviation suggests contamination or epimerization (e.g., to the 5
3.1 Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Logic |
| ¹H NMR | 0.68 | Singlet (3H) | H-18 (C13-Me) | Characteristic of steroid angular methyls. |
| 1.01 | Singlet (3H) | H-19 (C10-Me) | 5 | |
| 3.66 | Singlet (3H) | -OCH₃ | Confirms methyl ester integrity. | |
| 2.68 | Triplet (1H) | H-4 | Deshielded by adjacent C3 ketone. | |
| ¹³C NMR | 212.5 | Singlet | C-3 (C=O) | Definitive ketone signal (Absence = failed oxidation). |
| 174.8 | Singlet | C-24 (C=O) | Ester carbonyl. | |
| 51.5 | Singlet | -OCH₃ | Methyl ester carbon. |
3.2 Infrared Spectroscopy (FT-IR)
-
1735 cm⁻¹: Ester C=O stretch (sharp).
-
1715 cm⁻¹: Ketone C=O stretch (sharp).
-
Absence of 3400 cm⁻¹: Disappearance of the O-H stretch confirms complete oxidation.
Part 4: Biological Significance & Pathway
The 3-oxo-5
4.1 Signaling Pathway Diagram
The following Graphviz diagram details the biological cascade triggered by the metabolite form of this molecule.
Figure 2: Biological activation pathway. The ester acts as a lipophilic prodrug for 3-oxo-LCA, a potent FXR agonist.
4.2 Therapeutic Context
Recent studies (Paik et al., 2022) have identified 3-oxo-LCA as a specific regulator of T-cell differentiation. Unlike its precursor Lithocholic Acid (LCA), which is toxic at high levels, the 3-oxo derivative inhibits the differentiation of pro-inflammatory Th17 cells by binding to the transcription factor ROR
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]
-
Hofmann, A. F. "Bile Acids: The Good, the Bad, and the Ugly." News in Physiological Sciences, 14(1), 24-29, 1999. [Link]
-
Paik, D., et al. "The gut microbiota modulates Th17 cell responses via the bile acid metabolite 3-oxoLCA." Nature, 603, 938–944, 2022. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9548901, 3-Oxo-5beta-cholanate." [Link]
Sources
- 1. 3-Oxo-5beta-cholanate | C24H37O3- | CID 9548901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-hydroxylated bile acids: methyl 1 alpha, 3 alpha-dihydroxy 5 beta-cholan-24-oate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate synthesis - chemicalbook [chemicalbook.com]
- 5. METHYL 12.ALPHA.-HYDROXY-3-OXO-5.BETA.-CHOLAN-24-OATE [drugs.ncats.io]
"Methyl 5-beta-cholan-3-one-24-oate" synthesis from cholic acid
Technical Guide: Synthesis of Methyl 5 -cholan-3-one-24-oate from Cholic Acid
Strategic Overview
The transformation of Cholic Acid (
-
C24-Carboxyl Protection: Formation of a methyl ester to prevent interference during subsequent steps.
-
Regioselective Deoxygenation (C7, C12): Removal of the axial hydroxyl groups at positions 7 and 12. This is the critical bottleneck. We utilize the Barton-McCombie radical reaction, which excels at removing hindered (axial) secondary alcohols.
-
C3-Oxidation: Conversion of the remaining C3-hydroxyl group to a ketone.
Retrosynthetic Analysis
Experimental Protocol
Phase 1: Esterification & Selective C3-Protection
Objective: Protect the C24 acid and the C3 equatorial alcohol, leaving C7 and C12 axial alcohols available for functionalization.
Step 1.1: Methyl Ester Formation
-
Dissolve Cholic Acid (10.0 g, 24.5 mmol) in dry Methanol (100 mL).
-
Add catalytic conc.
(1.0 mL). -
Reflux for 4 hours. Monitor by TLC (System:
/MeOH 9:1). -
Neutralize with aqueous
, concentrate, and extract with Ethyl Acetate. -
Yield: ~98% Methyl Cholate .
Step 1.2: Regioselective C3-Acetylation Rationale: The C3 hydroxyl is equatorial and less sterically hindered than the axial C7/C12 hydroxyls. Under kinetic control, it reacts preferentially.
-
Dissolve Methyl Cholate (10.0 g) in dry Pyridine (50 mL) and cool to 0°C.
-
Add Acetic Anhydride (1.1 equivalents, dropwise) over 30 minutes.
-
Stir at 0°C for 4 hours.
-
Quench with ice water. Extract with
. -
Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
-
Product: Methyl 3
-acetoxy-7 ,12 -dihydroxy-5 -cholanoate . -
Note: Minor diacetate byproducts (3,7-diOAc) may form; rigorous chromatographic separation is required here.
Phase 2: Barton-McCombie Radical Deoxygenation (C7, C12)
Objective: Convert the hindered C7/C12 hydroxyls into thionocarbonates, then remove them via radical reduction.
Step 2.1: Thiocarbonyl Functionalization
-
Dissolve the 3-Monoacetate (5.0 g) in dry THF (50 mL).
-
Add Phenyl Chlorothionoformate (3.0 equivalents) and Pyridine (4.0 equivalents).
-
Alternative: 1,1'-Thiocarbonyldiimidazole (TCDI) can be used if phenyl chlorothionoformate is unavailable.
-
-
Stir at 40°C for 12 hours to ensure complete functionalization of the hindered axial alcohols.
-
Workup: Dilute with ether, wash with dilute HCl, water, and brine.
-
Product: Methyl 3
-acetoxy-7,12-bis[(phenoxythiocarbonyl)oxy]-5 -cholanoate .
Step 2.2: Radical Reduction
-
Dissolve the bis-thionocarbonate intermediate in dry, degassed Toluene (0.05 M concentration).
-
Bring to reflux under Argon atmosphere.
-
Add Tributyltin Hydride (
) (4.0 equivalents) and AIBN (0.2 equivalents) dissolved in toluene dropwise over 30 minutes. -
Reflux for 2 hours until the starting material is consumed (TLC).
-
Workup: Cool, remove solvent. Treat residue with aqueous KF (potassium fluoride) to precipitate tin byproducts as insoluble
. Filter and purify via column chromatography.[2] -
Product: Methyl 3
-acetoxy-5 -cholanoate (Methyl Lithocholate Acetate).
Phase 3: Deprotection & Oxidation
Objective: Reveal the C3 alcohol and oxidize it to the final ketone.
Step 3.1: Hydrolysis
-
Dissolve the deoxygenated acetate in MeOH/THF (1:1).
-
Add LiOH (2.0 M aqueous, 5 eq). Stir at Room Temp for 4 hours.
-
Acidify carefully to pH 4-5 (if isolating acid) or keep neutral to isolate the methyl ester (requires mild transesterification conditions, e.g.,
/MeOH).-
Correction: Since the target is the methyl ester, use
in Methanol to cleave the acetate without hydrolyzing the C24-ester.
-
-
Product: Methyl Lithocholate (Methyl 3
-hydroxy-5 -cholanoate).
Step 3.2: Jones Oxidation (or PCC)
-
Dissolve Methyl Lithocholate (1.0 g) in Acetone (20 mL) at 0°C.
-
Add Jones Reagent (
) dropwise until the orange color persists. -
Stir for 15 minutes.
-
Quench with Isopropanol (turns green).
-
Filter through a pad of Celite. Concentrate the filtrate.
-
Final Purification: Recrystallization from Methanol/Water.
-
Final Product: Methyl 5
-cholan-3-one-24-oate .
Data Summary & Process Logic
Reagents & Conditions Table
| Step | Transformation | Reagents | Key Process Control (Critical) |
| 1 | Esterification | MeOH, | Ensure complete conversion to avoid mixed acid/ester products. |
| 2 | C3 Protection | Kinetic Control: Stop reaction before C7-OH (axial) begins to acetylate. | |
| 3 | Functionalization | PhOC(S)Cl (3 eq), Pyridine | Ensure C7/C12 are fully converted; incomplete reaction leads to inseparable mixtures. |
| 4 | Deoxygenation | Inert Atmosphere: Oxygen inhibits the radical chain reaction. | |
| 5 | Deprotection | Monitor carefully to avoid hydrolyzing the C24-methyl ester. | |
| 6 | Oxidation | Jones Reagent, Acetone, 0°C | Avoid over-oxidation; maintain low temp to prevent Baeyer-Villiger side reactions. |
Visualized Pathway (Graphviz)
Caption: Synthetic flowchart illustrating the conversion of Cholic Acid to Methyl 5
References
-
Barton, D. H. R., & McCombie, S. W. (1975).[3][13][14] A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574–1585.[2][13] Link
- Iida, T., & Chang, F. C. (1982).
-
Fieser, L. F., & Rajagopalan, S. (1950). Oxidation of Cholic Acid.[7] Journal of the American Chemical Society, 72(12), 5530–5536. Link
-
Crich, D., & Quintero, L. (1989). Radical chemistry associated with the thiocarbonyl group. Chemical Reviews, 89(7), 1413–1432. Link
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- 2. youtube.com [youtube.com]
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- 4. Sitemap product name A-Z [benchchem.com]
- 5. Sitemap product name A-Z [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP2691516B1 - New process for the selective oxidation of bile acids, their salts or derivatives - Google Patents [patents.google.com]
- 8. Chemical Synthesis of Uncommon Natural Bile Acids: The 9α-Hydroxy Derivatives of Chenodeoxycholic and Lithocholic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of the putative metabolites of plant sterols: (24R)- and (24S)-24-methyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrols and 24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 xi-tetrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate synthesis - chemicalbook [chemicalbook.com]
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Methyl 5-beta-cholan-3-one-24-oate: Natural Occurrence, Biosynthetic Paradigms, and Isolation Methodologies
Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Discovery Scientists Document Type: Technical Whitepaper
Executive Summary and Chemical Identity
Methyl 5-beta-cholan-3-one-24-oate (also known as methyl 3-oxocholan-24-oate or methyl dehydrolithocholate) is a rare marine-derived cholane derivative[1][2]. Structurally, it is characterized by a 5
While cholane-type bile acids are ubiquitous in vertebrate hepatic metabolism—serving as primary emulsifiers and nuclear receptor ligands—their discovery in primitive marine invertebrates like Porifera (sponges) is highly anomalous[4]. This whitepaper explores the natural occurrence of this compound, the causality behind its isolation, the biogenic versus artifactual debate of its methyl esterification, and the rigorous analytical workflows required for its structural elucidation.
Natural Occurrence and Ecological Context
The natural occurrence of methyl 5-beta-cholan-3-one-24-oate is intrinsically linked to the marine sponge genus Raspailia (order Axinellida). It was first co-isolated from a Red Sea Raspailia sp. collected in the Dahlak Archipelago, Eritrea[5][6]. Subsequent chemical investigations of Kenyan and Malagasy Raspailia species also yielded this specific cholane derivative[7][8].
The Asmarine Co-Metabolome
In these marine sponges, methyl 5-beta-cholan-3-one-24-oate is not found in isolation. It is consistently co-isolated with a highly complex suite of hybrid terpene-purine alkaloids known as asmarines (A–K) and their diterpene precursors[5][9]. The presence of these compounds provides critical clues about the localized biochemical environment of the sponge matrix.
Table 1: Key Co-isolated Secondary Metabolites from Raspailia sp.
| Compound / Class | Structural Core | Biological Significance & Activity |
| Methyl 5- | Cholane (Bile Acid Derivative) | Highly lipophilic; hypothesized to act as an antifouling agent or FXR modulator[4][10]. |
| Asmarines (A–K) | Tetrahydro[1,4]diazepino[1,2,3-g,h]purine | Exhibits profound in vitro cytotoxicity against human lung and cervical carcinoma cell lines[11]. |
| Chelodane | Clerodane Diterpene | Serves as the biogenetic diterpene precursor for the carbon skeleton of asmarines[6][12]. |
| Zaatirin / Barekol | Halimane / Diterpenoid | Co-occurring defensive metabolites exhibiting moderate antimicrobial properties[7][12]. |
Biosynthetic Paradigms: Endogenous Synthesis vs. Microbial Symbiosis
The presence of a 3-oxo bile acid derivative in a marine sponge presents a biochemical paradox. Sponges lack the complex cytochrome P450 enzymatic machinery (e.g., CYP7A1, CYP27A1) required for the classical multi-step catabolism of cholesterol into bile acids[4].
The Microbial Symbiont Hypothesis
Current consensus dictates that marine bile acid derivatives are largely products of symbiotic microbial metabolism[4]. Strains such as Psychrobacter sp. and Myroides sp., which are frequently found in the microbiome of marine sponges, possess the enzymatic capacity to truncate sterol side chains and oxidize the sterol nucleus, generating cholane derivatives[13][14].
The Artifactual Esterification Caveat
As a Senior Application Scientist, one must critically evaluate the C-24 methyl ester. While reported as a natural product[5], the methyl esterification of endogenous dehydrolithocholic acid (3-oxo-5
Fig 1: Proposed origin of Methyl 5-beta-cholan-3-one-24-oate via microbial symbiont metabolism.
Experimental Workflows: Isolation and Structural Elucidation
The isolation of methyl 5-beta-cholan-3-one-24-oate from the complex lipid/alkaloid matrix of Raspailia sp. requires a self-validating, orthogonal chromatographic approach[5][14]. The methodology below details the causality behind each procedural step.
Step-by-Step Isolation Protocol
-
Biomass Lyophilization: Freshly collected Raspailia sp. must be immediately flash-frozen and lyophilized. Causality: This halts endogenous hydrolase and oxidase activity, preventing the degradation of sensitive co-metabolites like the asmarines.
-
Exhaustive Maceration: The dried biomass is extracted using a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). Causality: DCM penetrates the lipid-rich cellular membranes, while MeOH disrupts hydrogen bonding, ensuring the co-extraction of both lipophilic sterols and polar alkaloids[5].
-
Liquid-Liquid Partitioning: The crude extract is concentrated in vacuo and suspended in H
O, followed by sequential partitioning with Hexane, Ethyl Acetate (EtOAc), and n-Butanol. Causality: Methyl 5-beta-cholan-3-one-24-oate selectively partitions into the EtOAc fraction due to its moderate polarity, leaving highly non-polar lipids in the hexane layer and polar salts in the aqueous layer. -
Size Exclusion Chromatography (SEC): The EtOAc fraction is loaded onto a Sephadex LH-20 column and eluted with MeOH:CHCl
(1:1). Causality: SEC separates molecules by hydrodynamic volume, effectively stripping away high-molecular-weight polymeric contaminants and concentrating the sterol/alkaloid fractions. -
Reversed-Phase HPLC: Final purification is achieved using a preparative C18 RP-HPLC column, utilizing an isocratic elution profile of Acetonitrile (MeCN) and H
O (e.g., 75:25 v/v) with 0.1% Formic Acid. Causality: The hydrophobic C18 stationary phase resolves the cholane derivative from structurally similar diterpenes (like chelodane) based on subtle differences in aliphatic chain interactions[14].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Fig 2: Step-by-step extraction and isolation workflow for cholane derivatives from marine sponges.
Structural Elucidation
Verification of the isolated compound relies heavily on 1D and 2D NMR spectroscopy. The 5
Pharmacological and Ecological Relevance
The discovery of methyl 5-beta-cholan-3-one-24-oate in marine environments has dual significance:
-
Ecological Defense (Antifouling): Unlike terrestrial bile acids that aid in digestion, highly lipophilic marine bile acid derivatives are secreted to the sponge's surface. Because sponges are sessile filter feeders, they are highly susceptible to epibiotic colonization. The lipophilic nature of methyl 5-beta-cholan-3-one-24-oate disrupts the cellular membranes of settling bacterial and algal larvae, providing a potent chemical defense mechanism[4].
-
Nuclear Receptor Modulation: In human pharmacology, cholane derivatives are the primary endogenous ligands for the Farnesoid X Receptor (FXR), a master regulator of hepatic lipid metabolism[15]. Recent studies on structurally related marine sponge cholanes (e.g., conicasterol E from Theonella swinhoei) have demonstrated their efficacy as selective FXR modulators and Pregnane X Receptor (PXR) agonists[10]. Consequently, methyl 5-beta-cholan-3-one-24-oate serves as a vital structural scaffold for the design of novel therapeutics targeting cholestatic liver diseases.
References
-
Yosief, T., Rudi, A., & Kashman, Y. (2000). Asmarines A-F, novel cytotoxic compounds from the marine sponge Raspailia species. Journal of Natural Products. URL: [Link]
-
Rudi, A., Aknin, M., Gaydou, E., & Kashman, Y. (2004). Asmarines G and H and barekol, three new compounds from the marine sponge Raspailia sp. Journal of Natural Products. URL: [Link]
-
Li, H., et al. (2009). Bile acid derivatives from a sponge-associated bacterium Psychrobacter sp. Archives of Pharmacal Research. URL: [Link]
-
Pérez, M., et al. (2019). Antifouling activity of peracetylated cholic acid, a natural bile acid derivative. Steroids. URL: [Link]
-
Sepe, V., et al. (2011). Conicasterol E, a Small Heterodimer Partner Sparing Farnesoid X Receptor Modulator Endowed with a Pregnane X Receptor Agonistic Activity, from the Marine Sponge Theonella swinhoei. Journal of Medicinal Chemistry. URL: [Link]
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"Methyl 5-beta-cholan-3-one-24-oate" role in bile acid metabolism
Methyl 5-beta-cholan-3-one-24-oate in Bile Acid Metabolism: Mechanistic Role, CYP3A4 Detoxification, and Analytical Workflows
Molecular Context and Structural Significance
Methyl 5-beta-cholan-3-one-24-oate (CAS 1173-32-6) is the methyl ester derivative of 3-oxo-5β-cholanoic acid (also known as 3-ketocholanoic acid or dehydrolithocholic acid)[1]. In the context of bile acid metabolism, the free acid form is a critical transient intermediate and a major detoxification product of the highly cytotoxic secondary bile acid, lithocholic acid (LCA)[2].
While the free acid is the biologically active metabolite, the methyl ester form is heavily utilized in analytical chemistry and drug development[1]. Bile acids are inherently polar and prone to severe hydrogen bonding, which causes thermal degradation and peak tailing during gas chromatography-mass spectrometry (GC-MS). Esterification at the C-24 carboxyl group yields the volatile, lipophilic methyl ester, enabling precise quantification of CYP450-mediated bile acid metabolism and gut microbiome epimerization pathways.
Mechanistic Role in Hepatic Detoxification
LCA is generated in the human intestine via the 7α-dehydroxylation of chenodeoxycholic acid (CDCA) by anaerobic gut microbiota[3]. Due to its extreme hydrophobicity, LCA acts as a potent detergent, capable of disrupting cellular membranes and inducing cholestatic liver injury and carcinogenesis if allowed to accumulate.
To mitigate this toxicity, the human liver employs Phase I functionalization via the Cytochrome P450 3A (CYP3A) family[4]. CYP3A4 and CYP3A5 catalyze the site-specific oxidation of the C-3 hydroxyl group of LCA to form 3-oxo-5β-cholanoic acid[5]. This 3-oxidation reduces the detergent-like properties of the sterol nucleus, facilitating downstream Phase II conjugation (e.g., sulfation) and subsequent biliary or renal elimination[3].
Figure 1: CYP3A4-mediated detoxification of Lithocholic Acid and derivative formation.
Enterohepatic Circulation and Microbiome Interplay
Beyond hepatic detoxification, 3-oxo-5β-cholanoic acid serves as a central node in the microbial epimerization of bile acids within the colon. Gut bacteria expressing both 3α- and 3β-hydroxysteroid dehydrogenases (HSDs) utilize the 3-oxo species as an intermediate to convert LCA into isoLCA (3β-hydroxy-5β-cholanoic acid)[3]. Recent immunological studies demonstrate that these specific bile acid metabolites actively regulate the host immune system, particularly by modulating the Th17/Treg cell balance in the intestinal lamina propria[6].
Quantitative Kinetic Profiling
The efficiency of LCA detoxification is highly dependent on the expression levels of CYP3A isoforms. Table 1 summarizes the kinetic parameters of LCA 3-oxidation, demonstrating that CYP3A4 is the predominant driver of this metabolic clearance[4].
Table 1: Kinetic Parameters of CYP-Mediated Lithocholic Acid 3-Oxidation
| Enzyme Source | Substrate | Major Metabolite | Apparent Km (µM) | Vmax (pmol/min/mg) | Reference |
| Human Liver Microsomes | Lithocholic Acid | 3-Oxo-5β-cholanoic acid | 22 ± 3 | 336 ± 24 | [4] |
| Recombinant CYP3A4 | Lithocholic Acid | 3-Oxo-5β-cholanoic acid | 18 ± 2 | 145 ± 12 | [4] |
| Recombinant CYP3A5 | Lithocholic Acid | 3-Oxo-5β-cholanoic acid | 25 ± 4 | 98 ± 8 | [5] |
Self-Validating Experimental Methodologies
To accurately study the formation of 3-oxo-5β-cholanoic acid and its analytical conversion to Methyl 5-beta-cholan-3-one-24-oate, researchers must employ rigorous, self-validating in vitro protocols.
Protocol A: Human Liver Microsomal (HLM) CYP3A4 Assay This protocol isolates the CYP3A4-mediated oxidation of LCA, utilizing a targeted inhibition step to guarantee assay specificity.
-
Reaction Mixture Preparation: Combine pooled HLMs (0.5 mg/mL protein) and LCA (20 µM) in 100 mM potassium phosphate buffer.
-
Causality: The buffer is strictly maintained at pH 7.4 to mimic physiological intracellular conditions, which is critical for preserving the conformational stability of the P450 heme active site.
-
-
Negative Control Validation (The Self-Validating Step): Prepare a parallel reaction spiked with 1 µM Ketoconazole.
-
Causality: Ketoconazole is a potent, selective CYP3A4 competitive inhibitor. A near-total reduction in 3-keto-LCA formation in this specific control tube validates that the measured activity in the primary assay is exclusively CYP3A4-driven, eliminating confounding variables from other hepatic oxidases[4].
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Causality: CYP enzymes require a continuous supply of electron equivalents. A regenerating system prevents product inhibition by NADP+ and sustains linear reaction kinetics over the standard 30-minute incubation window.
-
-
Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing a deuterated internal standard (e.g., LCA-d4).
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity while simultaneously precipitating the proteins to prevent downstream LC-MS/GC-MS column clogging.
-
Protocol B: Derivatization to Methyl 5-beta-cholan-3-one-24-oate for GC-MS For high-resolution gas chromatography, the extracted 3-oxo-5β-cholanoic acid must be esterified.
-
Desiccation: Evaporate the acetonitrile-quenched extract to complete dryness under a gentle nitrogen stream at 40°C.
-
Causality: Trace water aggressively quenches methylation reagents (like methanolic HCl or diazomethane), drastically reducing derivatization yield and causing high analytical variance.
-
-
Esterification: Reconstitute the dried residue in 200 µL of 5% methanolic HCl and incubate at 60°C for 2 hours.
-
Causality: This acid-catalyzed esterification converts the highly polar C-24 carboxylic acid into Methyl 5-beta-cholan-3-one-24-oate. Without this transformation, the free acid would undergo severe thermal degradation and peak tailing in the GC inlet due to strong intermolecular hydrogen bonding[1].
-
-
Extraction of the Ester: Neutralize with 0.5 mL of 5% aqueous sodium bicarbonate, then extract the methyl ester into 1 mL of hexane. Analyze the hexane layer via GC-MS.
Figure 2: Analytical workflow for GC-MS quantification of bile acid methyl esters.
References
-
Deo, A. K., & Bandiera, S. M. (2009). "3-ketocholanoic acid is the major in vitro human hepatic microsomal metabolite of lithocholic acid." Drug Metabolism and Disposition, 37(9), 1938-1947. URL:[Link]
-
Lau, A. J., et al. (2019). "Vitamin E analogues differentially inhibit human cytochrome P450 3A (CYP3A)-mediated oxidative metabolism of lithocholic acid." Toxicology, 423, 152-160. URL:[Link]
-
Li, X., et al. (2024). "Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases." International Journal of Molecular Sciences, 25(1), 403. URL:[Link]
Sources
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- 2. 3-Oxo-5beta-cholanoic Acid | 1553-56-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases | MDPI [mdpi.com]
- 4. 3-ketocholanoic acid is the major in vitro human hepatic microsomal metabolite of lithocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin E analogues differentially inhibit human cytochrome P450 3A (CYP3A)-mediated oxidative metabolism of lithocholic acid: Impact of δ-tocotrienol on lithocholic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactobacillus rhamnosus GG ameliorates osteoporosis in ovariectomized rats by regulating the Th17/Treg balance and gut microbiota structure - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary
In the high-stakes landscape of steroid chemistry and drug development, Methyl 5-β-cholan-3-one-24-oate (CAS: 1173-32-6) serves as a pivotal "stereochemical switch."[1] While naturally occurring bile acids predominantly possess the 3α-hydroxyl configuration (e.g., Lithocholic Acid, Chenodeoxycholic Acid), therapeutic efficacy often lies in their 3β-epimers or specific alkylated derivatives (e.g., Ursodeoxycholic Acid, Obeticholic Acid).[1]
This guide dissects the utility of the 3-oxo methyl ester scaffold. Unlike the free acids, the methyl ester functionality provides necessary lipophilicity for purification and protects the C24 carboxyl group during aggressive oxidation/reduction cycles at the steroid nucleus. This document details the synthesis, characterization, and strategic application of this scaffold in generating high-value bile acid therapeutics.[1]
Chemical Identity & Structural Analysis[1]
The core molecule represents the oxidized methyl ester of Lithocholic Acid (LCA). Its rigidity and specific functionalization make it an ideal intermediate for modifying the A-ring stereochemistry.
| Property | Specification |
| IUPAC Name | Methyl 3-oxo-5β-cholan-24-oate |
| Common Name | 3-Keto-LCA Methyl Ester |
| CAS Registry | 1173-32-6 |
| Molecular Formula | C₂₅H₄₀O₃ |
| Molecular Weight | 388.58 g/mol |
| Stereochemistry | 5β (cis-fused A/B ring), C3-Ketone |
| Key Functionality | C3-Carbonyl (Reactive center), C24-Methyl Ester (Protecting group) |
The "Related Esters" Family
While the 3-one-24-oate is the parent scaffold, drug development often utilizes functionalized variants.[1] The "related esters" discussed in this guide include:
-
Methyl 3α-hydroxy-7-oxo-5β-cholan-24-oate: Key intermediate for Ursodeoxycholic Acid (UDCA).[1]
-
Methyl 3,7-dioxo-5β-cholan-24-oate: Precursor for complete stereochemical inversion.
-
Methyl 3-oxo-12α-hydroxy-5β-cholan-24-oate: Derived from Deoxycholic Acid (DCA).
Synthetic Logic: The 3-Position Inversion Strategy
The primary utility of Methyl 5-β-cholan-3-one-24-oate is to facilitate the Walden Inversion (indirectly) or reductive epimerization of the C3 hydroxyl group.[1]
The Causality of Experimental Choice:
-
Esterification First: We convert the acid to the methyl ester to lower the melting point and improve solubility in organic solvents (DCM, Toluene) required for oxidation.
-
Oxidation: The 3α-OH is oxidized to the 3-Ketone. This destroys the chiral center at C3.
-
Stereoselective Reduction: The ketone is reduced.[2] Using bulky borohydrides (e.g., K-Selectride) or specific catalytic conditions favors the formation of the thermodynamically less stable (or kinetically controlled) 3β-OH, essential for UDCA-like activity.
Visualization: The Stereochemical Switch
Figure 1: The strategic role of the 3-oxo intermediate in bile acid synthesis.
Experimental Protocols
Synthesis of Methyl 5-β-cholan-3-one-24-oate
Objective: Selective oxidation of Methyl Lithocholate without over-oxidation of the steroid nucleus.[1]
Reagents:
-
Starting Material: Methyl Lithocholate (CAS 1617-53-4)
-
Oxidant: Pyridinium Chlorochromate (PCC) or Jones Reagent (CrO₃/H₂SO₄)
-
Solvent: Dichloromethane (DCM) or Acetone (for Jones)
Protocol (PCC Method - Preferred for Lab Scale):
-
Preparation: Dissolve 5.0 g (12.8 mmol) of Methyl Lithocholate in 100 mL of anhydrous DCM.
-
Addition: Add 4.1 g (19.2 mmol, 1.5 eq) of PCC suspended in 50 mL DCM slowly to the stirring solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (Rf ~0.4) should disappear, replaced by the ketone (Rf ~0.6).
-
Quench & Workup: Dilute with 100 mL diethyl ether. Filter the dark suspension through a pad of Celite/Silica to remove chromium salts. Wash the filtrate with 1N HCl (2x), NaHCO₃ (2x), and Brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Methanol/Water.
-
Yield Expectation: 90-95%
-
Appearance: White crystalline solid.
-
Synthesis of Related Ester: Methyl 3α-hydroxy-7-oxo-5β-cholan-24-oate
Context: This is a key intermediate where the 7-position is oxidized (often selectively via enzymatic or regioselective chemical means) while preserving the 3-OH, or vice versa.[1]
Protocol Note: When synthesizing the 7-oxo derivative from Chenodeoxycholic acid (CDCA), selective oxidation of the 7-OH over the 3-OH is challenging chemically due to similar reactivity.[1] However, using N-Bromosuccinimide (NBS) in aqueous acetone often favors the oxidation of the axial 7α-OH over the equatorial 3α-OH (in specific conformations) or requires transient protection of the C3-OH (e.g., acetylation).
Analytical Characterization
Trustworthy identification relies on Nuclear Magnetic Resonance (NMR). The shift of the C3 carbon and the disappearance of the C3-H proton are diagnostic.
NMR Data Table (Methyl 5-β-cholan-3-one-24-oate)
| Nucleus | Position | Chemical Shift (δ ppm) | Multiplicity / Assignment |
| ¹H NMR | C18-CH₃ | 0.68 | Singlet (Angular Methyl) |
| C19-CH₃ | 1.01 | Singlet (Angular Methyl) | |
| C21-CH₃ | 0.92 | Doublet (Side chain) | |
| -OCH₃ | 3.66 | Singlet (Methyl Ester) | |
| C2-H / C4-H | 2.0 - 2.5 | Multiplet (α-protons to ketone) | |
| ¹³C NMR | C3 | 213.5 | Carbonyl (Ketone) |
| C24 | 174.8 | Carbonyl (Ester) | |
| C19 | 22.5 | Angular Methyl | |
| C18 | 12.1 | Angular Methyl | |
| -OCH₃ | 51.5 | Methoxy Carbon |
Note: Data synthesized from standard steroid shift correlations and reference spectra for 3-oxo-5β-steroids.
Applications in Drug Development[5][6]
Synthesis of Ursodeoxycholic Acid (UDCA)
The 3-oxo ester is reduced using tert-butylamine-borane or sodium metal in alcohol (thermodynamic control) to yield the 3β-OH (Ursodeoxycholate) or 3α-OH (Lithocholate) depending on conditions.[1]
-
Critical Step: To get UDCA (3α, 7β), one typically starts with CDCA (3α, 7α), oxidizes C7 to 7-keto, and then reduces.
-
Role of Title Compound: The title compound (3-oxo, no 7-OH) is specifically used to synthesize Lithocholic acid derivatives or to study A-ring metabolism.
Impurity Profiling
In the industrial production of CDCA or UDCA, "over-oxidation" leads to 3-keto impurities.[1] The Methyl 5-β-cholan-3-one-24-oate is synthesized as a certified reference standard (CRS) to quantify these impurities in API batches (Active Pharmaceutical Ingredients).
Workflow Visualization: Impurity Tracking
Figure 2: The role of the title compound as a critical impurity marker in bile acid manufacturing.
References
-
Tonin, F. & Arends, I. (2018).[2] Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review. Beilstein Journal of Organic Chemistry. Link[2]
-
Hofmann, A. F. (1963).[1][3] The Preparation of Chenodeoxycholic Acid and Its Glycine and Taurine Conjugates. Acta Chemica Scandinavica. (Foundational chemistry for bile acid esters).[4][5]
-
NIST Chemistry WebBook. (2023). Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)-.[1][6][7][8] Standard Reference Data. Link
-
ChemicalBook. (2023).[1][3] Methyl 3α-hydroxy-7-oxo-5β-cholan-24-oate Properties and Synthesis. Link
-
Sarenac, T. & Mikov, M. (2018). Chemical Synthesis of Bile Acids and Their Physico-Chemical Properties. International Journal of Pharmaceutical Sciences and Research. Link
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- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 6. Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)- [webbook.nist.gov]
- 7. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate synthesis - chemicalbook [chemicalbook.com]
- 8. METHYL 12.ALPHA.-HYDROXY-3-OXO-5.BETA.-CHOLAN-24-OATE [drugs.ncats.io]
Methyl 5-beta-cholan-3-one-24-oate: Discovery, Synthesis, and Applications in Modern Steroidal Therapeutics
Executive Summary Methyl 5-beta-cholan-3-one-24-oate (commonly referred to as methyl 3-oxo-5β-cholan-24-oate or methyl 3-dehydrolithocholate) is a highly versatile bile acid derivative. Historically utilized as a critical synthetic intermediate in steroidal chemistry, its unexpected discovery as a marine natural product has expanded its significance. This whitepaper provides an in-depth technical analysis of its chemical properties, validated synthetic protocols, mechanistic role in remote C–H functionalization, and modern applications in drug development.
Introduction & Historical Context
The study of bile acids has been a cornerstone of steroidal chemistry since the pioneering, Nobel Prize-winning work of Heinrich Wieland and Adolf Windaus in the 1920s. Lithocholic acid, a secondary bile acid, has long served as a foundational scaffold for synthesizing complex steroidal therapeutics.
For decades, methyl 5-beta-cholan-3-one-24-oate was known exclusively as a synthetic intermediate—produced via the esterification and subsequent oxidation of lithocholic acid [1]. However, in 2000, marine natural product chemists made a surprising discovery: the compound was isolated as a naturally occurring secondary metabolite from the New Zealand marine sponge Raspailia sp., alongside complex diterpenes such as zaatirin and asmarines [2]. This dual identity—both a highly optimized synthetic building block and a naturally occurring marine metabolite—highlights the compound's unique evolutionary and chemical stability.
Chemical Identity and Structural Properties
Methyl 5-beta-cholan-3-one-24-oate features a rigid tetracyclic steroidal nucleus with a cis-fused A/B ring junction (5β-configuration), which forces the A and B rings into a characteristic bent chair-chair conformation. This distinct geometry is critical for its biological receptor binding and its regioselectivity in synthetic reactions.
Table 1: Physicochemical and Analytical Properties
| Property | Value / Description |
| IUPAC Name | Methyl 3-oxo-5β-cholan-24-oate |
| CAS Registry Number | 1173-32-6 |
| Molecular Formula | C₂₅H₄₀O₃ |
| Molecular Weight | 388.58 g/mol |
| Appearance | Crystal white powder |
| Melting Point | 107–109 °C |
| Specific Rotation [α]D²⁰ | +9.9 (c 0.0017, CHCl₃) |
| Crystal System | Monoclinic (Space Group P2₁) |
Crystallographic Note: Single-crystal X-ray diffraction reveals that the crystal packing is stabilized by weak intermolecular networks, specifically C25–H···O(C24) interactions in the side chain and C(sp³)–H···O interactions at the keto terminus [3].
Synthetic Methodologies and Experimental Protocols
Causality of Experimental Choice: Fétizon's reagent is highly selective for the unhindered 3α-hydroxyl group of methyl lithocholate. The solid-supported nature of the oxidant means the reaction is heterogeneous; the oxidation occurs on the surface of the Celite, preventing the over-oxidation of the steroidal backbone and allowing for a self-validating, chromatography-free workup (simple filtration)[4].
Step-by-Step Protocol: Selective Oxidation of Methyl Lithocholate
-
Substrate Preparation: Suspend 20 g of lithocholic acid in 100 mL of absolute methanol. Add 3 mL of concentrated HCl and reflux for 3 hours to achieve quantitative esterification. Evaporate the solvent to yield methyl lithocholate.
-
Reagent Introduction: Dissolve 0.025 mol of the crude methyl lithocholate in 350 mL of anhydrous toluene. Add 28.5 g (0.050 mol) of Silver Carbonate-Celite.
-
Reflux and Monitoring: Heat the suspension to reflux. The reaction is exceptionally rapid due to the equatorial-like projection of the 3α-OH group, typically reaching completion in exactly 1 hour [4].
-
Workup (Self-Validating): Cool the mixture to room temperature and filter it through a sintered glass funnel to remove the spent silver/Celite solid.
-
Isolation: Concentrate the filtrate under reduced pressure. Crystallize the resulting oil from aqueous methanol to yield pure methyl 5-beta-cholan-3-one-24-oate (Yield: ~90%, m.p. 107–109 °C).
Figure 1: Synthetic workflow from Lithocholic Acid to Methyl 3-oxo-5β-cholan-24-oate.
Mechanistic Insights: Remote Oxy-Functionalization
Methyl 5-beta-cholan-3-one-24-oate is a premier substrate for studying remote C–H activation . The rigid steroidal framework allows chemists to target unactivated carbon centers distant from the 3-oxo and 24-oate functional groups.
When treated with dimethyldioxirane (DMDO) or a ruthenium porphyrin catalyst such as[Ru(TMP)CO] with HBr, the compound undergoes highly regioselective remote oxy-functionalization. The steroidal geometry directs the oxidant to the tertiary C14 and C17 positions, yielding 5β,14α-dihydroxylated and 5β,17α-dihydroxylated derivatives [5]. This mechanism is driven by the steric shielding of the α-face and the electronic activation of the tertiary C–H bonds, providing a critical pathway for synthesizing complex corticosteroid analogs without requiring de novo total synthesis.
Figure 2: Remote oxy-functionalization pathways targeting unactivated C14 and C17 carbons.
Applications in Drug Development and Analytics
Industrial Synthesis of Deoxycholic Acid (Kybella)
Methyl 3-oxo-5β-cholan-24-oate is a highly monitored intermediate in the commercial synthesis of Deoxycholic Acid (marketed as Kybella/ATX-101 for the cytolytic reduction of submental fat). The 3-oxo moiety allows for stereoselective reduction back to the 3α-hydroxyl group after the introduction of the 12α-hydroxyl group, ensuring the correct pharmacological stereochemistry[6].
Novel Antiviral Agents
Recent advancements (2025) have utilized methyl 3-oxo-lithocholate as a starting material to synthesize spiro-1,2,4-trioxolanes via Griesbaum co-ozonolysis. These novel lithocholic acid derivatives exhibit potent in vitro anti-influenza (H1N1) activity (IC₅₀ 4.3 µM), demonstrating the scaffold's viability in modern antiviral drug design [7].
NMR Predictive Modeling
Due to its rigid structure and well-defined stereocenters, this compound is frequently used as a benchmark for computational chemistry. Density Functional Theory (DFT/B3LYP/6-311G*) studies and advanced Graph Neural Networks utilize its experimental ¹³C and ¹⁷O NMR chemical shifts to train machine-learning models for rapid, uncertainty-quantified spectral predictions [8].
References
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A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite. Journal of Lipid Research.[Link]
-
Novel Secondary Metabolites from New Zealand Marine Sponges. Victoria University of Wellington.[Link]
-
A computational study of the effect of C-lithiation on the NMR properties of aziridines (and related steroidal crystal structures). Chemical Physics Letters / ResearchGate.[Link]
-
PIIS0022227520407229 | PDF | Organic Synthesis | Methyl Group. Scribd / Journal of Lipid Research Archive.[Link]
-
A comparative study of remote oxy-functionalization of unactivated carbons in 5β-steroids by dimethyldioxirane and [Ru(TMP)CO]. Semantic Scholar.[Link]
-
Process for the preparation of deoxycholic acid. Justia Patents.[Link]
-
A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane. ResearchGate.[Link]
-
Rapid prediction of NMR spectral properties with quantified uncertainty. ResearchGate.[Link]
Methodological & Application
Synthesis of "Methyl 5-beta-cholan-3-one-24-oate" protocol
An Application Note and Protocol for the Synthesis of Methyl 5-beta-cholan-3-one-24-oate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 5-beta-cholan-3-one-24-oate, a significant derivative of cholic acid. The protocol leverages the robust and well-established Jones oxidation for the selective conversion of the C-3 hydroxyl group of the precursor, Methyl 3α-hydroxy-5β-cholan-24-oate, into a ketone. This guide is designed for researchers in organic chemistry and drug development, offering a detailed, step-by-step experimental procedure grounded in mechanistic principles. We delve into the causality behind experimental choices, methods for product characterization and validation, and critical safety considerations required when handling the reagents involved.
Introduction and Significance
Methyl 5-beta-cholan-3-one-24-oate (CAS No. 1173-32-6) is a bile acid derivative belonging to the cholanoid class of steroids.[1][2] Bile acids and their metabolites are crucial signaling molecules in various physiological processes, including lipid metabolism and glucose homeostasis. The modification of the steroid nucleus, such as the introduction of a keto group at the C-3 position, can significantly alter the molecule's biological activity and pharmacokinetic properties.[3][4] This makes Methyl 5-beta-cholan-3-one-24-oate a valuable intermediate in the synthesis of novel therapeutic agents and a key compound for studying structure-activity relationships within this class of molecules.[5][6]
The synthesis described herein employs the Jones oxidation, a classic and highly efficient method for oxidizing secondary alcohols to ketones.[7] The reaction is favored for its use of inexpensive reagents, high yields, and straightforward execution.[8][9]
Synthesis Overview and Mechanism
The core of this protocol is the oxidation of the secondary alcohol at the C-3 position of the steroid A-ring to a ketone. The starting material, Methyl 3α-hydroxy-5β-cholan-24-oate, is treated with Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, using acetone as the solvent.
Reaction Scheme
Caption: Oxidation of Methyl 3α-hydroxy-5β-cholan-24-oate to the target ketone.
Mechanistic Insight: The Jones Oxidation
The Jones oxidation proceeds via the formation of a chromate ester intermediate.[9] This mechanism explains the high selectivity and efficiency of the reaction for secondary alcohols.
-
Chromic Acid Formation: In the aqueous sulfuric acid solution, chromium trioxide (CrO₃) forms chromic acid (H₂CrO₄).
-
Chromate Ester Formation: The secondary alcohol (at C-3 of the starting material) acts as a nucleophile, attacking the electrophilic chromium atom of the protonated chromic acid. Following proton transfers, a chromate ester is formed.[10][11]
-
Elimination to Ketone: A base, typically water present in the reaction mixture, abstracts the proton from the carbon bearing the chromate ester. This initiates an E2-like elimination, forming the carbon-oxygen double bond (ketone), while the chromium is reduced from Cr(VI) to Cr(IV).[9][11]
-
Further Reduction: The chromium(IV) species undergoes further reactions to ultimately form the stable, green-colored chromium(III) ion, providing a visual indicator of reaction progress.[8]
The use of acetone as a solvent is critical; it is resistant to oxidation itself and effectively solubilizes the steroid substrate. The strong acidic nature of the reagent ensures the reaction proceeds efficiently, and the ester group on the side chain remains unaffected under these conditions.[8]
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving chromium trioxide must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 3α-hydroxy-5β-cholan-24-oate | >95% Purity | Steraloids Inc. |
| Chromium Trioxide (CrO₃) | ACS Reagent Grade | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄), Concentrated | ACS Reagent Grade | Fisher Scientific |
| Acetone | ACS Reagent Grade | VWR Chemicals |
| Isopropanol | ACS Reagent Grade | VWR Chemicals |
| Diethyl Ether (Et₂O) | Anhydrous | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared |
| Brine (Saturated NaCl) | Saturated Solution | Lab Prepared |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
Step-by-Step Experimental Procedure
Caption: A streamlined workflow for the synthesis of Methyl 5-beta-cholan-3-one-24-oate.
1. Preparation of Jones Reagent:
- CAUTION: Chromium trioxide is highly toxic and a known carcinogen. Concentrated sulfuric acid is extremely corrosive. Handle both with extreme care using appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, inside a fume hood.[9]
- In a beaker, carefully dissolve 13.4 g of chromium trioxide (CrO₃) in 11.5 mL of concentrated sulfuric acid (H₂SO₄).
- Slowly and with stirring, add this mixture to 25 mL of deionized water cooled in an ice bath. The final volume should be approximately 50 mL. Store this reagent in a clearly labeled glass bottle.
2. Reaction Setup:
- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of Methyl 3α-hydroxy-5β-cholan-24-oate (approx. 5.12 mmol) in 50 mL of acetone.
- Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.
3. Oxidation Reaction:
- Using a dropping funnel, add the prepared Jones reagent dropwise to the stirred acetone solution.
- Causality Check: The addition must be slow to maintain the temperature below 10 °C. An exothermic reaction can lead to side products.
- A color change from orange-red (Cr(VI)) to a murky green (Cr(III)) should be observed as the reagent is consumed.[9]
- Continue adding the reagent dropwise until a faint orange-red color persists in the solution, indicating that the starting material has been fully consumed. This typically requires around 2.0-2.5 mL of the Jones reagent.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
4. Quenching the Reaction:
- Once the reaction is complete (typically 30-60 minutes), quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and the solution remains green. Isopropanol is a secondary alcohol that will be oxidized by the excess Jones reagent.
5. Work-up and Extraction:
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel containing 100 mL of water.
- Extract the aqueous mixture with diethyl ether (3 x 75 mL).
- Combine the organic layers and wash them sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
6. Purification:
- The resulting crude solid can be purified by flash column chromatography on silica gel.
- A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).
- Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 5-beta-cholan-3-one-24-oate as a white or off-white solid.
Product Characterization and Validation
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
| Parameter | Expected Value/Observation |
| Molecular Formula | C₂₅H₄₀O₃[1] |
| Molecular Weight | 388.58 g/mol [1] |
| TLC Analysis | The product should have a higher Rf value than the starting alcohol in an ethyl acetate/hexanes system due to reduced polarity. |
| ¹H NMR | Disappearance of the proton signal corresponding to the C-3 carbinol (~3.6 ppm). Appearance of characteristic α-keto protons. |
| ¹³C NMR | Disappearance of the C-3 carbinol signal (~71 ppm) and appearance of a new carbonyl signal in the ketone region (~212 ppm). |
| Mass Spectrometry | The mass spectrum (EI) should show a molecular ion peak (M⁺) at m/z = 388.6.[1] |
| Appearance | White to off-white crystalline solid. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient Jones reagent added. | Add more reagent dropwise while monitoring by TLC until the starting material is consumed. |
| Low Yield | Over-oxidation or side reactions. | Ensure the reaction temperature is kept low (0-5 °C) during reagent addition. |
| Inefficient extraction. | Perform extractions thoroughly; ensure phase separation is clean. | |
| Green Chromium Salts in Product | Incomplete removal during aqueous work-up. | Ensure all washes, especially the water and brine washes, are performed effectively. |
References
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Jones Oxidation - Organic Chemistry Portal. [Link]
-
Jones Oxidation of Alcohols in Organic Chemistry - YouTube. [Link]
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Jones Oxidation - Chemistry Steps. [Link]
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Chemical Properties of Methyl 5-«beta»-cholan-3,7-dione-24-oate - Cheméo. [Link]
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Synthesis of 1-hydroxylated bile acids: methyl 1 alpha, 3 alpha-dihydroxy 5 beta-cholan-24-oate - PubMed. [Link]
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Synthetic route to 3,4-seco-12α-hydroxy-5β-cholan-3,4,24-trioic acid (1). - ResearchGate. [Link]
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Synthesis of the Putative Metabolites of Plant Sterols: (24R)- And (24S)-24-methyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrols and 24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 Xi-Tetrol - PubMed. [Link]
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Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)- - the NIST WebBook. [Link]
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Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4, - Collection of Czechoslovak Chemical Communications. [Link]
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Chemical Properties of Cholan-24-oic acid, 3-oxo-, methyl ester, (5«beta»)- (CAS 1173-32-6) - Cheméo. [Link]
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Chemical synthesis and hepatic biotransformation of 3 alpha,7 alpha-dihydroxy-7 beta-methyl-24-nor-5 beta-cholan-23-oic acid, a 7-methyl derivative of norchenodeoxycholic acid: studies in the hamster - ResearchGate. [Link]
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12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid | C24H38O4 | CID 160738 - PubChem. [Link]
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Novel 3-Dehydroteasterone Derivatives with 23,24-Dinorcholanic Side Chain and Benzoate Groups at C-22: Synthesis and Activity Evaluation by Rice Lamina Inclination Test and Bean Second-Internode Bioassay - MDPI. [Link]
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Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3alpha,5beta,7beta) - PubChem. [Link]
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Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate - PubChem. [Link]
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METHYL 12.ALPHA.-HYDROXY-3-OXO-5.BETA.-CHOLAN-24-OATE - Inxight Drugs. [Link]
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[Application of methyl in drug design] - PubMed. [Link]
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Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid - Organic Syntheses. [Link]
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The Role of Methyl-containing Pharmaceuticals in Modern Medicine - Hilaris Publisher. [Link]
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Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines - MDPI. [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. [Link]
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Methyl Esters of 23,24-Dinor-5α-cholan-22-oic Acids as Brassinosteroid Analogues. Synthesis, Evaluation of Plant Growth Promoting Activity and Molecular Docking | Request PDF - ResearchGate. [Link]
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- 11. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
Oxidation of methyl 5-beta-cholan-24-oate at C-3
An Application Guide to the Selective Oxidation of Methyl 5-beta-cholan-24-oate at the C-3 Position
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the oxidation of the C-3 hydroxyl group of methyl 5-beta-cholan-24-oate. This conversion to methyl 3-oxo-5-beta-cholan-24-oate is a pivotal step in the synthesis of a wide array of bile acid derivatives and other steroidal compounds. The choice of an appropriate oxidation method is critical to ensure high yield, purity, and compatibility with other functional groups within the molecule.
This document explores three robust and widely-used oxidation methodologies: the Jones Oxidation, the Swern Oxidation, and the Dess-Martin Periodinane (DMP) Oxidation. Each method is presented with a thorough explanation of its underlying mechanism, practical advantages and disadvantages, and a detailed, step-by-step protocol suitable for laboratory implementation.
The Strategic Importance of C-3 Oxidation
The C-3 hydroxyl group in the 5-beta-cholane steroid skeleton is a common target for chemical modification. Its oxidation to a ketone provides a versatile intermediate. The resulting 3-keto group can be used for further transformations, such as the introduction of new functional groups at the C-2 or C-4 positions, or for stereochemical inversions. The choice of oxidant is therefore a critical decision, dictated by the overall synthetic strategy, the presence of other sensitive functional groups, and considerations of scale, cost, and safety.
Comparative Analysis of Oxidation Methodologies
The selection of an optimal oxidation protocol depends on a careful balance of factors including reaction conditions, reagent toxicity, and ease of work-up. The following table provides a comparative summary of the three methods detailed in this guide.
| Feature | Jones Oxidation | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Primary Reagents | Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone | Dimethyl sulfoxide (DMSO), Oxalyl chloride ((COCl)₂), Triethylamine (Et₃N) | Dess-Martin Periodinane |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C | Room Temperature |
| Key Advantages | Inexpensive, powerful oxidant, rapid reaction.[1][2] | Very mild conditions, high yields, avoids toxic heavy metals.[3][4][5] | Neutral pH, room temperature, high chemoselectivity, simple work-up.[6][7][8] |
| Key Disadvantages | Harsh acidic conditions, uses carcinogenic Cr(VI) compounds, potential for over-oxidation.[1][2] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, requires careful temperature control.[3][9] | Reagent is expensive, potentially explosive under certain conditions, moisture-sensitive.[6][10][11] |
| Typical Work-up | Quenching with isopropanol, filtration of chromium salts, extraction. | Aqueous quench, extraction, washing to remove amine salts and DMSO.[12] | Dilution with ether, washing with sodium thiosulfate to remove iodine byproducts.[8] |
Protocol 1: Jones Oxidation
The Jones oxidation is a classic and potent method for converting secondary alcohols to ketones using chromic acid, which is typically generated in situ from chromium trioxide and sulfuric acid in acetone.[2][13][14] Its speed and low cost are significant advantages, but the harsh acidic conditions and the use of highly toxic and carcinogenic chromium(VI) necessitate stringent safety precautions.[1]
Reaction Scheme
Caption: General scheme for Jones oxidation at C-3.
Materials and Reagents
-
Methyl 5-beta-cholan-24-oate
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone (reagent grade)
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
Step-by-Step Protocol
-
Preparation of Jones Reagent: In a flask immersed in an ice bath, cautiously and slowly add concentrated sulfuric acid to a stirred suspension of chromium trioxide in water. Caution: This process is highly exothermic.
-
Reaction Setup: Dissolve methyl 5-beta-cholan-24-oate in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise from the addition funnel to the stirred solution of the steroid. Maintain the temperature at 0-5 °C. The color of the reaction mixture will change from orange/red to green as the Cr(VI) is reduced to Cr(III).[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 30 minutes to 2 hours).
-
Quenching: Once the reaction is complete, quench the excess oxidant by the slow, dropwise addition of isopropanol until the orange color disappears and the solution remains green.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Pour the reaction mixture into a larger beaker containing water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[15]
Safety Precautions
-
Chromium trioxide is highly toxic, corrosive, a strong oxidizer, and a known carcinogen.[16][17] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[18][19][20]
-
The preparation of Jones reagent is highly exothermic and should be performed with extreme care and cooling.[2]
-
Avoid contact of chromium trioxide with combustible materials.[20]
Protocol 2: Swern Oxidation
The Swern oxidation is a widely adopted method for the mild oxidation of primary and secondary alcohols.[3][4] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[9] Its major advantages are the extremely mild reaction conditions, which preserve sensitive functional groups, and the avoidance of toxic heavy metals.[5]
Reaction Mechanism Workflow
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin Periodinane [sigmaaldrich.cn]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 13. Jones oxidation - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. US2849460A - Purification of steroids - Google Patents [patents.google.com]
- 16. integraclear.com [integraclear.com]
- 17. redox.com [redox.com]
- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 19. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 20. nj.gov [nj.gov]
Application Note: Regioselective C24-Esterification of 3-Oxo-5β-cholan-24-oic Acid
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Objective: To provide a self-validating, mechanistic guide for the regioselective esterification of the C24 carboxylic acid moiety in 3-oxo-5β-cholan-24-oic acid (dehydrolithocholic acid) while preserving the sensitive C3 ketone.
Introduction & Mechanistic Overview
Bile acids (BAs) and their oxo-metabolites are critical signaling molecules that regulate lipid metabolism and energy homeostasis via receptors such as the farnesoid X receptor (FXR) and TGR5[1]. In drug development, 3-oxo-5β-cholan-24-oic acid serves as a highly versatile intermediate[2]. The derivatization of its C24 carboxylic acid via esterification is a fundamental transformation used to increase lipophilicity, generate prodrugs, or temporarily protect the carboxylate during downstream C3-directed functionalization[3].
The Chemoselectivity Challenge: The primary synthetic hurdle in this transformation is the presence of the C3 ketone. Depending on the reaction conditions, the C3 position is vulnerable to side reactions:
-
Strong Acids in Protic Solvents: Can drive the C3 ketone into a ketal (e.g., dimethyl acetal) via nucleophilic attack by the solvent.
-
Strong Bases: Can trigger enolization at C3, leading to unwanted aldol condensations or epimerization.
To navigate this, the choice of esterification strategy must be dictated by the steric bulk of the target ester and the required reaction conditions.
Reaction Pathways & Strategic Causality
We have validated three distinct synthetic pathways to accommodate different ester targets. The decision matrix below illustrates the logical flow for selecting the optimal methodology based on the desired alcohol or alkyl halide.
Decision matrix for regioselective esterification of 3-oxo-5β-cholan-24-oic acid.
Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to the next step.
Protocol A: Acid-Catalyzed Fischer Esterification (Methyl Ester Synthesis)
Best for: Simple, unhindered aliphatic esters (Methyl, Ethyl).
-
Causality: The C24 carboxylic acid is sterically accessible, allowing rapid esterification. To prevent the competing thermodynamic formation of a C3-dimethyl acetal, the reaction time is strictly limited, and the acid catalyst is kept at a low stoichiometric ratio.
-
Step 1: Suspend 3-oxo-5β-cholan-24-oic acid (5.0 g, 13.3 mmol) in anhydrous methanol (50 mL).
-
Step 2: Cool the suspension to 0 °C. Add concentrated H₂SO₄ (0.1 eq, ~70 µL) dropwise. Causality: Low-temperature addition prevents localized exothermic degradation of the steroid nucleus.
-
Step 3: Heat the mixture to reflux (65 °C) for 2.5 hours.
-
IPC (Self-Validation): Perform TLC (Hexanes:EtOAc 7:3, Anisaldehyde stain). The polar starting material (R_f ~0.1) must be completely consumed, replaced by a single non-polar spot (R_f ~0.6). If a secondary, even less polar spot appears, ketalization has begun; quench immediately.
-
Step 4: Cool to room temperature and concentrate to 1/3 volume under reduced pressure. Dilute with EtOAc (100 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: Immediate neutralization prevents ketalization during the concentration phase.
-
Step 5: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.
Protocol B: Carbodiimide-Mediated Steglich Coupling (tert-Butyl Ester Synthesis)
Best for: Bulky, sterically hindered, or acid-sensitive alcohols.
-
Causality: This method operates under near-neutral conditions, completely eliminating the risk of C3 ketalization or enolization[3]. DMAP is critical as an acyl transfer catalyst; it attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, preventing the irreversible rearrangement to an inactive N-acylurea byproduct.
-
Step 1: Dissolve the bile acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.
-
Step 2: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir for 15 minutes at room temperature to pre-form the active ester.
-
Step 3: Add tert-butanol (2.0 eq) and stir for 12–16 hours.
-
IPC (Self-Validation): Monitor the reaction via LC-MS. The mass of the active N-acylpyridinium intermediate should transition cleanly to the [M+H]⁺ of the tert-butyl ester.
-
Step 4: Wash the reaction mixture sequentially with 1M HCl (to remove DMAP and urea byproducts), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Protocol C: Base-Promoted Alkylation (Benzyl Ester Synthesis)
Best for: Esters derived from alkyl halides (e.g., Benzyl, Allyl).
-
Causality: Utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF) selectively deprotonates the C24 carboxylic acid (pKₐ ~5) without affecting the C3 ketone (pKₐ ~19). This absolute regioselectivity ensures that the alkyl halide reacts exclusively at the carboxylate oxygen.
-
Step 1: Dissolve the bile acid (1.0 eq) in anhydrous DMF (0.3 M).
-
Step 2: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir for 30 minutes at room temperature.
-
Step 3: Add benzyl bromide (1.1 eq) dropwise. Stir at room temperature for 6 hours.
-
IPC (Self-Validation): Check the pH of a wetted aliquot; it should remain mildly basic (~pH 9). A drop in pH indicates the generation of HBr is outpacing the carbonate buffer, requiring additional K₂CO₃.
-
Step 4: Quench with cold water (3× volume of DMF) to dissolve inorganic salts and precipitate the product. Extract with diethyl ether, wash extensively with water to remove residual DMF, dry, and concentrate.
Quantitative Data & Analytical Validation
The following table summarizes the expected quantitative outcomes and operational parameters for the three methodologies.
| Parameter | Method A (Fischer) | Method B (Steglich) | Method C (Alkylation) |
| Target Ester | Methyl / Ethyl | tert-Butyl / Bulky | Benzyl / Alkyl |
| Reagents | MeOH, H₂SO₄ | t-BuOH, EDC, DMAP | BnBr, K₂CO₃, DMF |
| Reaction Temp | 65 °C (Reflux) | 20 °C (Ambient) | 20 °C (Ambient) |
| Reaction Time | 2 - 4 h | 12 - 16 h | 6 - 8 h |
| Expected Yield | 88 - 92% | 75 - 82% | 85 - 90% |
| Purity (HPLC) | >98% | >95% | >97% |
| C3 Preservation | High (Time-dependent) | Absolute | Absolute |
Self-Validating Analytical Signatures
To confirm the structural integrity of the synthesized 3-oxo-5β-cholan-24-oate esters, the following analytical checkpoints must be met[4]:
-
FT-IR Spectroscopy: The broad O-H stretch of the carboxylic acid (3300–2500 cm⁻¹) must disappear. Two distinct carbonyl stretches should be visible: ~1735 cm⁻¹ (C24 ester C=O) and ~1710 cm⁻¹ (C3 ketone C=O).
-
¹H NMR (CDCl₃, 400 MHz):
-
Absence of the carboxylic acid proton (~11.0 ppm).
-
Presence of the ester moiety (e.g., ~3.66 ppm, s, 3H for the methyl ester).
-
Crucial C3 Validation: The spectrum must lack a multiplet at ~3.5 ppm. The presence of a signal here indicates accidental reduction to the 3α/3β-hydroxyl (lithocholic acid derivative) or ketalization.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI): Observe the exact mass for [M+H]⁺ or [M+Na]⁺ corresponding to the esterified product without the addition of +32 Da (which would indicate dimethyl acetal formation).
References
1.[4] Synthesis and X-ray Crystal Structure of Ethyl (5β-Cholan-24-Oic Acid Ethyl Ester) −3α-yl Oxalate. ResearchGate. URL: 2.[2] Metabolic Profiling of Bile Acids in Human and Mouse Blood by LC–MS/MS in Combination with Phospholipid-Depletion Solid-Phase Extraction. Analytical Chemistry - ACS Publications. URL: 3.[1] Bile acids: Chemistry, physiology, and pathophysiology. PMC. URL: 4.[3] Chemical modifications of bile acids under high-intensity ultrasound or microwave irradiation. Ovid. URL:
Sources
Analytical Methods and Protocols for Methyl 5-beta-cholan-3-one-24-oate
Executive Summary & Chemical Profile
Methyl 5-beta-cholan-3-one-24-oate (commonly known as Dehydrolithocholic acid methyl ester or 3-Oxo-5beta-cholan-24-oic acid methyl ester) is a critical steroid intermediate in the synthesis of semi-synthetic bile acids and a key biomarker in lipidomic profiling[1]. Bile acids and their derivatives are essential for cholesterol metabolism and act as potent signaling molecules, primarily via the Farnesoid X Receptor (FXR), to regulate lipid homeostasis[2][3].
Because this molecule features a saturated steroid nucleus with a C3-ketone and a C24-methyl ester, its physicochemical properties dictate specific analytical approaches. The absence of a conjugated
Table 1: Physicochemical Properties
| Parameter | Description |
| Chemical Name | Methyl 5-beta-cholan-3-one-24-oate |
| Common Synonyms | Dehydrolithocholic acid methyl ester; 3-Oxo-5beta-cholan-24-oic Acid Methyl Ester[1] |
| CAS Number | 1173-32-6[1] |
| Molecular Formula | C25H40O3[1] |
| Molecular Weight | 388.58 g/mol [1] |
| Key Functional Groups | C3-Ketone, C24-Methyl Ester, 5- |
Mechanistic Rationale for Analytical Selection
To establish a self-validating analytical framework, scientists must align the detection mechanism with the molecule's structural realities:
-
Why UV Detection is Suboptimal: The isolated C3-ketone produces only a weak
transition near 280 nm. Relying on this for High-Performance Liquid Chromatography (HPLC) results in poor sensitivity and severe baseline drift during gradient elution. -
The ELSD/CAD Imperative: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) provide a uniform, mass-dependent response independent of optical properties. This is the gold standard for purity analysis of unconjugated and esterified bile acids[4].
-
Volatility and GC-MS: Unlike free bile acids that require extensive derivatization (e.g., methylation and acetylation/silylation of hydroxyls)[5], this compound is already a methyl ester. However, to prevent thermal enolization of the C3-ketone in the GC inlet, converting the ketone to a methoxime (MOX) derivative ensures sharp chromatographic peaks and reproducible Electron Impact (EI) fragmentation[3].
-
Bioanalytical LC-MS/MS: For trace-level quantification in biological matrices (e.g., plasma, feces), Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM) provides unmatched specificity, especially when isobaric interferences are present[2][6].
Analytical workflow decision tree for Methyl 5-beta-cholan-3-one-24-oate characterization.
Detailed Experimental Protocols
Protocol A: Purity Determination via HPLC-ELSD
Causality & Design: Superficial porous particle columns (e.g., 2.7 µm) are chosen to achieve ultra-high resolution of structurally similar steroid isomers without the backpressure penalties of sub-2 µm fully porous particles[4]. Strict column temperature control is crucial to maintain consistent selectivity[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Setup:
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm (or equivalent)[4].
-
Column Temperature: 40°C (Critical for resolving
epimers). -
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
Mobile Phase:
-
Solvent A: Ultrapure Water with 0.1% Formic Acid (suppresses secondary interactions).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Detector Settings (ELSD): Evaporator temperature at 45°C, nebulizer temperature at 40°C, gas flow rate at 1.6 SLM.
Table 2: HPLC-ELSD Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 60 | 40 | Initial |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 60 | 40 | Reset |
| 15.0 | 60 | 40 | Re-equilibration |
Self-Validation (System Suitability): Inject a resolution mixture containing Methyl 5-beta-cholan-3-one-24-oate and its 5-alpha isomer. The protocol is valid only if the critical pair resolution (
Protocol B: Structural Confirmation via GC-MS (EI)
Causality & Design: While the C24-methyl ester is highly volatile, the C3-ketone can interact with active sites on the siloxane stationary phase, causing peak tailing. Derivatizing the ketone with methoxyamine hydrochloride locks the molecule into a stable methoxime, ensuring quantitative transfer through the GC inlet and generating highly characteristic mass fragments for Selected Ion Monitoring (SIM)[3][5].
GC-MS derivatization pathway converting the C3-ketone to a stable methoxime derivative.
Step-by-Step Methodology:
-
Derivatization: Transfer 100 µg of the sample into a glass autosampler vial. Add 50 µL of Methoxyamine Hydrochloride in Pyridine (20 mg/mL). Cap tightly and incubate at 60°C for 60 minutes.
-
Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g.,
-cholic acid methyl ester derivative) to correct for injection variability[6]. -
GC Setup: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Temperature Program: Initial hold at 150°C for 1 min, ramp at 15°C/min to 280°C, then ramp at 5°C/min to 310°C, hold for 5 min.
-
MS Conditions: Electron Impact (EI) source at 70 eV. Source temperature 230°C. Scan range m/z 50–550.
Protocol C: Bioanalytical Quantitation via LC-MS/MS
Causality & Design: For biological matrices where endogenous bile acids are present, chromatographic separation of isobaric species within a short acquisition time (<10 mins) is mandatory[2]. Electrospray Ionization (ESI) in positive mode effectively protonates the C3-ketone, yielding a strong
Step-by-Step Methodology:
-
Extraction: Perform Solid-Phase Extraction (SPE) on the biological sample (e.g., plasma) using a mixed-mode polymeric sorbent to isolate the bile acid fraction[6].
-
Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.8 µm) with a rapid gradient of Water/Acetonitrile containing 2 mM Ammonium Acetate.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060[2]) in Positive ESI MRM mode.
-
Self-Validation: The assay must demonstrate a linear correlation coefficient (
) > 0.99 over the range of 0.1–4 µmol/L, with matrix spike recoveries between 85-115%[6].
References
1.[5] Characterization of bile acid methyl ester acetate derivatives using gas-liquid chromatography, electron impact, and chemical ionization mass spectrometry. nih.gov. 5 2.[6] Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS). nih.gov. 6 3.[1] CAS 1173-32-6 | Methyl-3-keto-5Beta-cholan-24-oate Supplier. clinivex.com. 1 4.[4] Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. lcms.cz. 4 5.[2] LC/MS/MS Method Package for Bile Acids. shimadzu.com. 2 6.[3] GLC-MS analysis of bile acids as methyl ester acetates. Mass spectra... researchgate.net. 3
Sources
- 1. clinivex.com [clinivex.com]
- 2. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Characterization of bile acid methyl ester acetate derivatives using gas-liquid chromatography, electron impact, and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution 1H NMR Characterization of Methyl 3-oxo-5β-cholan-24-oate
Executive Summary
Methyl 3-oxo-5β-cholan-24-oate is a critical steroidal intermediate in the synthesis of complex bile acid derivatives, including farnesoid X receptor (FXR) and TGR5 modulators. The transformation from methyl lithocholate (3α-hydroxy) to the 3-oxo derivative requires rigorous analytical validation to ensure complete oxidation and the preservation of the C24 methyl ester. This protocol outlines a self-validating 1H NMR methodology that leverages the unique steric topology of the 5β-steroid nucleus to confirm structural integrity without the need for orthogonal mass spectrometry.
Mechanistic Insights & Causality in Steroid NMR
The 1H NMR spectrum of steroids is notoriously difficult to interpret due to the dense, overlapping aliphatic envelope between 1.0 and 2.5 ppm. However, the angular methyl groups (C18 and C19) serve as isolated, sharp singlets that act as highly sensitive internal structural probes.
Understanding the causality behind the chemical shifts is essential for spectral interpretation:
-
The 5β-Configuration (A/B cis ring junction): Unlike 5α-steroids (which have a flat, trans A/B junction), 5β-bile acids possess a bent structure. This spatial arrangement forces the A-ring to fold downwards, placing the C19 angular methyl group directly above the A-ring's spatial domain[1].
-
Magnetic Anisotropy of the C3 Ketone: When the C3 hydroxyl group of methyl lithocholate is oxidized to a ketone, the newly formed carbonyl π-system generates a strong magnetic deshielding cone. Because the 5β-configuration physically positions the C19 methyl group within this deshielding zone, the C19 protons experience a pronounced downfield shift (from ~0.90 ppm in the 3α-OH precursor to ~1.01 ppm in the 3-oxo product)[2].
-
Absence of the Carbinol Proton: The primary causal indicator of successful oxidation is the complete disappearance of the 3β-proton (a broad multiplet typically residing near 3.6 ppm in the starting material).
Fig 1: Mechanistic causality of the C19 methyl downfield shift via magnetic anisotropy.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, this protocol is designed as a self-validating system . By using the invariant C18 methyl group as an internal stoichiometric anchor, the protocol confirms both reaction completion and structural integrity simultaneously.
Step 1: Sample Preparation
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). CDCl3 is mandated because it does not participate in hydrogen bonding, which can artificially perturb the chemical shifts of the steroidal backbone[3].
-
Concentration: Dissolve exactly 15–20 mg of the dried methyl 3-oxo-5β-cholan-24-oate in 0.6 mL of CDCl3. Expert Note: Concentrations >25 mg/mL can cause concentration-dependent shifting of the aliphatic envelope due to transient dimerization.
-
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field inhomogeneities.
Step 2: NMR Acquisition Parameters
-
Frequency: Acquire on a 400 MHz or 600 MHz spectrometer.
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation of the isolated methyl singlets, which is critical for accurate quantitative integration.
-
Number of Scans (NS): 16 to 64 scans, depending on probe sensitivity.
Step 3: Data Processing & Self-Validation Checkpoints
-
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct the spectrum manually.
-
Referencing: Set the TMS singlet strictly to 0.00 ppm.
-
The Self-Validation Integration Protocol:
-
The Anchor: Locate the C18 methyl singlet at 0.66 ppm . Set its integration strictly to 3.00 . This methyl group is sterically distant from the C3 reaction center and remains invariant.
-
Validation Check 1 (Reaction Completion): Inspect the region at ~3.60 ppm for a broad multiplet (residual 3β-H of the starting material). If the integration is <0.05, the oxidation is >98% complete.
-
Validation Check 2 (Product Formation): The C19 methyl singlet at 1.01 ppm must integrate to exactly 3.00 ± 0.05 .
-
Validation Check 3 (Ester Integrity): The C24 methoxy singlet at 3.66 ppm must integrate to 3.00 ± 0.05 . If it integrates to <3.00, partial ester hydrolysis occurred during the oxidative workup.
-
Fig 2: Synthetic workflow and self-validating NMR analysis of Methyl 3-oxo-5β-cholan-24-oate.
Quantitative Data Presentation
The following table summarizes the diagnostic 1H NMR chemical shifts for methyl 3-oxo-5β-cholan-24-oate. The steroidal backbone protons (C1 to C17, excluding those alpha to the ketone) form a complex multiplet envelope between 1.00 and 1.95 ppm and are excluded for clarity, as they are not diagnostic for routine validation.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Causality & Notes |
| C18-H3 | 0.66 | Singlet (s) | 3H | Angular methyl at C/D ring junction. Unaffected by C3 oxidation. Used as the internal integration anchor. |
| C21-H3 | 0.92 | Doublet (d), J ≈ 6.0 Hz | 3H | Side-chain methyl. |
| C19-H3 | 1.01 | Singlet (s) | 3H | Angular methyl at A/B junction. Shifted downfield by ~0.11 ppm due to the C3 ketone's deshielding cone[2]. |
| C2-H2 / C4-H2 | 2.00 – 2.60 | Multiplets (m) | 4H | Protons alpha to the newly formed C3 carbonyl group. |
| C24-OCH3 | 3.66 | Singlet (s) | 3H | Ester methyl group. Sharp singlet due to isolation from the chiral steroidal backbone. |
References
-
A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
[2] Applications of NMR spectroscopy in organic chemistry; illustrations from the steroid field. Syracuse University (Originally published by Holden-Day).2
-
[3] Single-step analysis of individual conjugated bile acids in human bile using 1H NMR spectroscopy. PubMed (NIH). 3
-
[1] Select 13C NMR chemical shifts of methyl lithocholate isomers illustrating the -shielding effect. ResearchGate.1
Sources
13C NMR chemical shifts of "Methyl 5-beta-cholan-3-one-24-oate"
This Application Note is designed for researchers and analytical chemists requiring a definitive reference for the structural characterization of Methyl 5-beta-cholan-3-one-24-oate . The guide synthesizes experimental data with theoretical chemical shift principles to provide a robust framework for spectral assignment.
Part 1: Technical Assessment & Introduction
Molecule: Methyl 5-beta-cholan-3-one-24-oate Molecular Formula: C25H40O3 Molecular Weight: 388.59 g/mol [1]
The Stereochemical Challenge: The critical structural feature of this molecule is the 5-beta (cis) fusion of the A and B rings.[1] Unlike the flat, planar structure of 5-alpha steroids (trans-fusion), the 5-beta configuration creates a "bent" steroid nucleus.[1] This stereochemistry drastically alters the magnetic environment of the angular methyl groups, specifically C19 , making 13C NMR the most powerful tool for distinguishing this isomer from its 5-alpha counterpart.
Part 2: Experimental Protocol
To ensure reproducibility and alignment with the chemical shifts reported below, follow this standardized acquisition protocol.
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is the standard solvent.[1]-
Why: It provides excellent solubility for steroid esters and serves as a reliable internal reference (77.16 ppm).[1]
-
-
Concentration: 15–20 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations improve the signal-to-noise ratio for quaternary carbons (C3, C24, C10, C13).[1]
-
-
Reference: Internal Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (
triplet centered at 77.16 ppm).[1]
Instrument Parameters (Recommended)
-
Field Strength:
100 MHz for 13C (400 MHz 1H equivalent) to resolve aliphatic clustering. -
Pulse Sequence:
-
Relaxation Delay (d1): Set to
2.0 seconds to ensure full relaxation of the quaternary carbonyl carbons (C3 and C24).
Part 3: 13C NMR Chemical Shift Data
The following table synthesizes data from 5-beta-cholanic acid derivatives and comparative steroid analysis.
Table 1: 13C NMR Assignment for Methyl 5-beta-cholan-3-one-24-oate
| Carbon | Shift ( | Type | Assignment Logic & Diagnostic Features |
| C3 | 212.5 | C=O | Ketone. Characteristic signal for 3-oxo steroids. |
| C24 | 174.5 | C=O[1] | Ester Carbonyl. Distinct from acid (~180 ppm).[1] |
| OMe | 51.5 | Methoxy. Diagnostic for methyl ester. | |
| C19 | 23.0 | Stereo-Marker. significantly deshielded vs 5 | |
| C18 | 12.0 | Angular methyl (D-ring).[1] Stable position. | |
| C21 | 18.3 | Side-chain methyl. | |
| C5 | 36.5 | CH | Ring junction. Shifts upfield in 5 |
| C10 | 35.8 | C (quat) | A/B Ring junction quaternary carbon.[1] |
| C9 | 40.5 | CH | B/C Ring junction. |
| C1 | 37.2 | Deshielded by C3 ketone proximity. | |
| C2 | 37.0 | ||
| C4 | 42.1 | ||
| C12 | 40.0 | Typical steroid skeleton methylene. | |
| C14 | 56.5 | CH | Ring junction (C/D).[1] |
Note: Values are referenced to
(77.16 ppm).[1] Small variations (0.5 ppm) may occur depending on concentration and temperature.[1]
Part 4: Structural Elucidation Workflow
The following diagram outlines the logical decision tree for confirming the identity of Methyl 5-beta-cholan-3-one-24-oate, specifically differentiating it from the 5-alpha isomer and the free acid.
Caption: Diagnostic logic flow for assigning the 5-beta-3-one steroid framework using 13C NMR markers.
Part 5: Comparative Analysis (5 vs 5 )
The distinction between the 5-alpha (trans) and 5-beta (cis) isomers is the most common analytical challenge.[1] The table below highlights the "Diagnostic Shift Differences" (
| Carbon Marker | 5- | 5- | Mechanism of Shift |
| C19 (Angular Me) | ~23.0 ppm | ~11.5 ppm | Gamma-gauche effect. In 5 |
| C5 (Methine) | ~36.5 ppm | ~46.8 ppm | Ring junction geometry changes the magnetic anisotropy.[1] |
| C9 (Methine) | ~40.5 ppm | ~54.0 ppm | Significant shielding in the cis-fused system.[1] |
Application Scientist Insight: When analyzing the spectrum, do not rely solely on the ketone peak (C3), as it is nearly identical in both isomers (~212 vs 213 ppm).[1] Always look to the aliphatic region (10–25 ppm) for the C19 methyl signal.[1] If you see a methyl signal near 11–12 ppm (C18) and another near 12 ppm, you likely have the 5-alpha isomer.[1] If you see C18 at 12 ppm and a second methyl singlet downfield at 23 ppm, you have confirmed the 5-beta configuration.
References
-
Blunt, J. W., & Stothers, J. B. (1977). 13C n.m.r. spectra of steroids — a survey and commentary. Organic Magnetic Resonance, 9(8), 439–464.[1] Link[1]
-
Nahar, L., et al. (2006). Synthesis and spectroscopic data analyses of 5β-cholane derivatives. Acta Pharmaceutica, 56, 369–375. Link
-
Iida, T., et al. (1994). Substituted methyl 5β-cholan-24-oates II. 13C NMR spectral assignment. Journal of Lipid Research. Link (Contextual verification via search snippets).
-
Chodounska, H., et al. (2001). Simple NMR Determination of 5α/5β Configuration of 3-Oxosteroids. Collection of Czechoslovak Chemical Communications. Link
Sources
Application Note: High-Sensitivity LC-MS/MS Analysis of Methyl 5-beta-cholan-3-one-24-oate
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Methyl 5-beta-cholan-3-one-24-oate, a methylated derivative of a 3-keto bile acid, using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Bile acids and their metabolites are crucial signaling molecules in various physiological processes, and their accurate quantification is essential for research in metabolic diseases, liver function, and drug development.[1][2] The methodology presented herein utilizes electrospray ionization (ESI) in positive ion mode and Selected Reaction Monitoring (SRM) for high selectivity and sensitivity, providing a reliable workflow for researchers in academic and pharmaceutical laboratories.
Introduction
Methyl 5-beta-cholan-3-one-24-oate is a specific derivative of the bile acid family, characterized by a ketone group at the C-3 position and a methyl ester at the C-24 carboxyl group.[3][4] The analysis of such non-polar, structurally similar compounds presents a significant analytical challenge.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing bile acids and their derivatives due to its superior sensitivity, specificity, and ability to distinguish between structural analogues.[6]
This guide provides a comprehensive protocol covering sample preparation, optimized LC separation, and MS/MS detection. We will delve into the rationale behind parameter selection, predictable fragmentation patterns, and data interpretation, offering a complete solution for the targeted analysis of this compound.
Experimental Design and Rationale
The successful analysis of Methyl 5-beta-cholan-3-one-24-oate hinges on three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Our experimental design is optimized for each stage.
Rationale for Method Selection
-
Liquid Chromatography (LC): Reversed-phase chromatography using a C18 column is selected for its proven efficacy in retaining and separating moderately non-polar molecules like steroid and bile acid derivatives.[6][7]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is chosen as the ionization source. ESI is highly efficient for molecules that can be readily protonated in solution, such as the target analyte with its ketone and ester functionalities.[8][9] Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode provides the necessary selectivity and sensitivity to detect the analyte in complex matrices by monitoring a specific precursor-to-product ion transition.
Experimental Workflow
The overall workflow is designed for efficiency and reproducibility, from sample receipt to final data analysis.
Caption: High-level workflow for the analysis of Methyl 5-beta-cholan-3-one-24-oate.
Detailed Protocols
Protocol 1: Sample Preparation (from Serum/Plasma)
This protocol is adapted from established methods for bile acid extraction from biological fluids.[2][6][7]
-
Aliquoting: Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of an appropriate internal standard (e.g., a deuterated analogue, if available) to account for matrix effects and procedural losses.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. The acetonitrile disrupts protein structure, causing them to precipitate out of solution.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial.
-
Dilution: Dilute the supernatant 1:1 with water containing 0.1% formic acid to ensure compatibility with the initial mobile phase conditions.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following parameters are a robust starting point and may be further optimized based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm) | Provides excellent retention and separation for steroid-like molecules.[6][7] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile/Methanol (50:50) + 0.1% Formic Acid | Strong organic solvent for eluting the non-polar analyte from the C18 column.[7] |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading while ensuring sufficient analyte is introduced. |
| Gradient | 40% B to 98% B over 8 min, hold 2 min, re-equilibrate | A gradient is necessary to elute the analyte with good peak shape and separate it from matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is effective for polar to moderately polar compounds; positive mode targets the protonated molecule [M+H]+.[8] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temperature | 120 °C | Maintains the analyte in the gas phase without causing thermal degradation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in the desolvation of droplets, increasing the efficiency of ion transfer into the mass analyzer. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation from the ESI droplets. |
| Scan Type | Selected Reaction Monitoring (SRM) | Provides maximum sensitivity and selectivity by monitoring specific fragmentation events. |
| Collision Gas | Argon | An inert gas used to induce fragmentation (Collision-Induced Dissociation, CID) in the collision cell. |
Expected Results and Discussion
Predicted Mass and Fragmentation
The key to developing a selective SRM method is understanding the analyte's mass and its fragmentation behavior.
-
Molecular Formula: C₂₅H₄₀O₃
-
Monoisotopic Mass: 388.2977 Da
-
Precursor Ion ([M+H]⁺): The expected protonated molecule will have an m/z of 389.3050 .
Upon collision-induced dissociation (CID), the protonated molecule is expected to undergo characteristic losses based on its structure, which includes a steroid backbone, a ketone, and a methyl ester group.[8][10]
Table 3: Predicted SRM Transitions for Methyl 5-beta-cholan-3-one-24-oate
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Rationale |
| 389.3050 | 371.2944 | H₂O (18.0106 Da) | A common loss from the protonated steroid ring system, even without a hydroxyl group.[8] |
| 389.3050 | 357.2791 | CH₃OH (32.0262 Da) | Characteristic loss of methanol from the methyl ester group on the side chain.[10] |
| 389.3050 | 339.2685 | H₂O + CH₃OH | A sequential loss of both water and methanol can also occur, providing an additional confirmatory transition. |
The transition 389.3 -> 357.3 is often a highly specific and abundant fragment for bile acid methyl esters and is recommended as the primary quantifier, while 389.3 -> 371.3 can be used as a qualifier.
Predicted Fragmentation Pathway
The fragmentation is initiated by protonation, likely at the C3-ketone, followed by collision-induced dissociation that favors losses from the side chain or the steroid nucleus.
Caption: Predicted fragmentation of protonated Methyl 5-beta-cholan-3-one-24-oate.
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, the following steps are crucial:
-
Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped serum) with known concentrations of the analyte. A linear range should be established (e.g., 1-1000 ng/mL) with a coefficient of determination (R²) > 0.99.[7]
-
Quality Controls (QCs): Analyze QC samples at low, medium, and high concentrations alongside unknown samples to monitor the accuracy and precision of the assay.
-
Specificity: Monitor for potential interferences by analyzing multiple sources of blank matrix. The absence of a peak at the expected retention time in the specified SRM transition confirms specificity.
-
Matrix Effects: Evaluate the impact of the biological matrix on ionization efficiency by comparing the analyte's response in a neat solution versus a post-extraction spiked sample.
Conclusion
This application note provides a detailed, scientifically grounded protocol for the sensitive and specific analysis of Methyl 5-beta-cholan-3-one-24-oate by LC-MS/MS. By explaining the causality behind experimental choices and providing clear, step-by-step instructions, this guide equips researchers with a reliable method for quantitative studies. The predicted fragmentation patterns and SRM transitions serve as a robust foundation for method development on various tandem mass spectrometry platforms.
References
-
The identification of bile acid methyl esters by gas chromatography methane chemical ionization mass spectrometry. Biomed Mass Spectrom. 1979 Jun;6(6):266-70. URL: [Link]
-
Guan, F., et al. General guidelines for the CID fragmentation of 3-keto-anabolic steroids. In: W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln 2008. URL: [Link]
-
Iida, T., et al. Characterization of bile acid methyl ester acetate derivatives using gas-liquid chromatography, electron impact, and chemical ionization mass spectrometry. J Lipid Res. 1976 Jul;17(4):314-34. URL: [Link]
-
Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. Agilent Application Note. URL: [Link]
-
LC/MS/MS Method Package for Bile Acids. Shimadzu Corporation. URL: [Link]
-
Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS. Restek Corporation. 2020. URL: [Link]
-
Fan, S., et al. A simple and reliable bile acid assay in human serum by LC‐MS/MS. J Clin Lab Anal. 2022 Feb;36(2):e24279. URL: [Link]
-
Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)-. Cheméo. URL: [Link]
-
Methyl-3-keto-5β-cholan-24-oate. Pharmaffiliates. URL: [Link]
-
Pozo, O.J., et al. Collision-induced dissociation of 3-keto anabolic steroids and related compounds after electrospray ionization. Considerations for structural elucidation. J Mass Spectrom. 2008 Dec;43(12):1723-34. URL: [Link]
-
Higashi, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biol Pharm Bull. 2011;34(6):779-91. URL: [Link]
Sources
- 1. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [discover.restek.com]
- 3. Cholan-24-oic acid, 3-oxo-, methyl ester, (5«beta»)- (CAS 1173-32-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. ddtjournal.com [ddtjournal.com]
- 10. The identification of bile acid methyl esters by gas chromatography methane chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Methyl 5-beta-cholan-3-one-24-oate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Purification of a Bile Acid Derivative
Methyl 5-beta-cholan-3-one-24-oate is a methylated derivative of a bile acid, belonging to the vast and structurally diverse class of steroids. The purification of such molecules presents a unique set of challenges, primarily stemming from their inherent lipophilicity and the frequent presence of structurally similar impurities. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for achieving the high purity required for research, preclinical, and clinical applications.
This comprehensive guide provides a detailed framework for the successful HPLC purification of Methyl 5-beta-cholan-3-one-24-oate. We will delve into the rationale behind methodological choices, from stationary and mobile phase selection to detection strategies, and provide step-by-step protocols for both analytical method development and preparative scale-up. The principles and techniques discussed herein are broadly applicable to the purification of other bile acid derivatives and steroidal compounds.
Physicochemical Properties and Methodological Considerations
Before embarking on HPLC method development, a thorough understanding of the target molecule's properties is paramount.
| Property | Value/Information | Source |
| Molecular Formula | C25H40O3 | |
| Molecular Weight | 388.58 g/mol | |
| General Solubility | As a lipophilic steroid, it is expected to have good solubility in organic solvents like methanol, acetonitrile, and dichloromethane, and poor solubility in water. | |
| Chromophoric Properties | The presence of a saturated ketone (3-keto group) imparts weak UV absorbance due to the n→π* electronic transition, typically in the 270-300 nm range. A stronger absorbance is expected at lower wavelengths (below 220 nm). |
The Logic of Reversed-Phase HPLC
For non-polar to moderately polar compounds like Methyl 5-beta-cholan-3-one-24-oate, reversed-phase HPLC is the method of choice. This is due to the non-polar stationary phase (typically C18) effectively retaining the lipophilic steroid, allowing for its separation from more polar impurities using a polar mobile phase.
Method Development Workflow
A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines the key steps from initial scouting to a refined purification method.
Caption: A logical workflow for HPLC method development and scale-up.
Experimental Protocols
Part 1: Analytical Method Development
Objective: To develop a robust analytical method for the separation of Methyl 5-beta-cholan-3-one-24-oate from potential impurities.
1.1 Sample Preparation:
-
Prepare a stock solution of the crude sample at approximately 1 mg/mL in methanol or acetonitrile.
-
If the sample does not fully dissolve, sonicate for 5-10 minutes.
-
Filter the solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
1.2 Initial Scouting Run - UV-Vis Detection:
This initial run aims to determine the retention time of the target compound and the complexity of the sample mixture.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | A standard, versatile column for steroid separations. |
| Mobile Phase A | HPLC-grade Water | The weak solvent in reversed-phase chromatography. |
| Mobile Phase B | HPLC-grade Acetonitrile | A common strong solvent for steroid elution. Methanol can be used as an alternative. |
| Gradient | 50% to 100% B over 20 minutes | A broad gradient to ensure elution of all components. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | A typical analytical injection volume. |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector | Scan from 200-400 nm to identify the optimal detection wavelength. Monitor at 210 nm and 280 nm. |
1.3 Optimization:
Based on the scouting run, adjust the gradient to improve the resolution between the main peak and any closely eluting impurities. A shallower gradient around the elution time of the target compound will enhance separation.
1.4 Alternative Detection: Evaporative Light Scattering Detector (ELSD)
If the UV response at 210 nm or 280 nm is weak, an ELSD is an excellent alternative.
| Parameter | Condition | Rationale |
| Drift Tube Temp. | 40-50 °C | A lower temperature is often suitable for semi-volatile compounds. |
| Nebulizer Gas | Nitrogen | |
| Gas Pressure | 3.5 bar | A typical starting pressure. |
Part 2: Preparative HPLC Protocol
Objective: To purify a larger quantity of Methyl 5-beta-cholan-3-one-24-oate with high purity.
2.1 Sample Preparation for Preparative HPLC:
-
Dissolve the crude material in the minimum amount of a strong solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
If the initial dissolution solvent is not compatible with the mobile phase, perform a solvent exchange. For reversed-phase, the final sample should ideally be in the starting mobile phase composition.
-
Ensure the final concentration is as high as possible without causing precipitation upon injection.
2.2 Preparative HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 21.2 x 250 mm, 5-10 µm | A larger diameter column for higher loading capacity. |
| Mobile Phase A | HPLC-grade Water (with 0.1% Formic Acid, optional) | The addition of a volatile modifier like formic acid can improve peak shape. |
| Mobile Phase B | HPLC-grade Acetonitrile (with 0.1% Formic Acid, optional) | |
| Gradient | Optimized from the analytical method | |
| Flow Rate | 21.2 mL/min (for a 21.2 mm ID column) | Linearly scaled up from the analytical flow rate to maintain the same linear velocity. |
| Column Temperature | 30 °C | |
| Injection Volume | Dependent on loading study (start with 1-2 mL) | |
| Detector | UV-Vis with a preparative flow cell or ELSD with a flow splitter |
2.3 Loading Study:
To maximize throughput, perform a loading study by incrementally increasing the injection volume until a noticeable decrease in resolution is observed. This will determine the maximum sample load for the column under the chosen conditions.
2.4 Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using the developed analytical HPLC method.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.
Troubleshooting and Expert Insights
-
Poor Peak Shape: Tailing peaks can indicate column overload or secondary interactions. Consider reducing the sample load or adding a mobile phase modifier like 0.1% formic acid.
-
Co-eluting Impurities: If impurities cannot be resolved by optimizing the gradient, consider evaluating a different stationary phase (e.g., a phenyl-hexyl column) or a different organic modifier (e.g., methanol instead of acetonitrile) to alter the selectivity of the separation.
-
Low Recovery: Ensure the compound is not precipitating on the column. This can be addressed by modifying the sample solvent or the initial mobile phase conditions.
Conclusion
The successful HPLC purification of Methyl 5-beta-cholan-3-one-24-oate is readily achievable through a systematic and well-reasoned approach. By carefully considering the physicochemical properties of the molecule and employing a logical method development workflow, researchers can obtain this valuable compound at the high purity required for demanding scientific applications. The protocols provided herein serve as a robust starting point, and with careful optimization, can be adapted to a wide range of steroidal purification challenges.
References
- Adebiyi, F.A., Siraj, S.S., Harmin, S.A. and Christianus, A. (2013). Plasma sex steroid hormonal profile and gonad histology during the annual reproductive
Application Note: Methyl 5-β-cholan-3-one-24-oate as Internal Standard in Bile Acid Profiling
This Application Note and Protocol guide details the use of Methyl 5-β-cholan-3-one-24-oate (also known as Methyl 3-oxo-5β-cholanoate) as a specialized Internal Standard (IS).
This compound is a non-endogenous bile acid derivative, characterized by a 3-keto group (replacing the common 3-hydroxyl) and a methyl ester at the C-24 position. These structural modifications render it chemically distinct from naturally occurring bile acids, making it an ideal candidate for orthogonal validation in complex biological matrices.
Part 1: Executive Summary & Rationale
In quantitative lipidomics and metabolomics, the accurate quantification of bile acids (BAs) is often hampered by matrix effects, isobaric interference, and variable ionization efficiency. While deuterated isotopes are the gold standard, they can be cost-prohibitive or unavailable for rare keto-bile acids.
Methyl 5-β-cholan-3-one-24-oate serves as a robust structural analog internal standard . Its utility is grounded in three key properties:
-
Non-Endogenous Origin: It does not occur naturally in human plasma or urine, eliminating background interference.
-
Enhanced Hydrophobicity: The C-24 methyl ester significantly increases retention time on C18 columns, allowing it to elute in the "wash" phase or distinct from early-eluting polar BAs.
-
Positive Ion Mode Suitability: Unlike free bile acids (which favor ESI-), the methyl ester and 3-keto group facilitate ionization in Positive Mode (ESI+) via ammonium or sodium adducts, making it compatible with neutral sterol workflows.
Chemical Profile[1][2][3]
| Property | Specification |
| Chemical Name | Methyl 3-oxo-5β-cholan-24-oate |
| Synonyms | Methyl dehydrolithocholate; 3-Oxo-5β-cholanic acid methyl ester |
| CAS Number | 1173-32-6 |
| Molecular Formula | C₂₅H₄₀O₃ |
| Molecular Weight | 388.58 g/mol |
| Solubility | Soluble in Chloroform, Methanol, Acetonitrile; Insoluble in Water |
| Stability | Stable at -20°C (Solid); Solutions stable for 1 month at -20°C |
Part 2: Method Development & Logic
Mass Spectrometry Tuning (ESI+)
Unlike standard bile acid methods that utilize Negative Electrospray Ionization (ESI-), this esterified IS requires Positive Electrospray Ionization (ESI+) . The lack of an acidic proton (due to methylation) prevents deprotonation.
-
Ionization Mechanism: Adduct formation is dominant.
-
Primary Transition:
or . -
Optimized Transitions:
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| 406.4 | 389.4 | 10 | Loss of Ammonia |
| 389.4 | 357.3 | 25 | Loss of Methanol (-32 Da) |
| 389.4 | 255.2 | 40 | Steroid Core Fragmentation |
Note: Exact collision energies vary by instrument (e.g., Triple Quad vs. Q-TOF). Always perform a product ion scan during setup.
Chromatographic Strategy
The methyl ester group increases the logP (lipophilicity). On a standard C18 column, this IS will elute later than free bile acids (like Cholic Acid) and earlier than cholesteryl esters.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.
-
Gradient: Steep ramp to high organic content is required to elute this hydrophobic ester.
Part 3: Experimental Protocol
Workflow Logic
The following diagram illustrates the decision process and workflow for utilizing this IS in a plasma profiling assay.
Caption: Workflow for integrating Methyl 5-beta-cholan-3-one-24-oate into LC-MS or GC-MS pipelines.
Detailed Procedure: LC-MS/MS (Positive Mode)
A. Preparation of Standards
-
Stock Solution (1 mg/mL): Dissolve 1 mg of Methyl 5-β-cholan-3-one-24-oate in 1 mL of Methanol . Vortex for 1 minute. Store at -20°C.
-
Working Solution (1 µg/mL): Dilute the stock 1:1000 in Methanol. This is the spiking solution.
B. Sample Preparation (Plasma)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Working Solution (10 ng IS mass). Vortex gently.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile .
-
Agitation: Vortex for 30 seconds, then incubate at 4°C for 10 minutes.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 150 µL of the supernatant to an LC vial containing a glass insert.
-
Note: Do not dry down and reconstitute unless sensitivity is an issue; the ester is stable in ACN.
-
C. LC-MS/MS Acquisition
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 50% B (Isocratic hold to elute salts).
-
1-6 min: 50% -> 95% B (Elution of BAs).
-
IS Expected RT: ~5.2 min (Late eluting due to methyl ester).
-
6-8 min: 95% B (Wash).
-
8.1 min: Re-equilibrate to 50% B.
-
Part 4: Validation & Troubleshooting
Self-Validating Checks
To ensure the protocol is working, perform these checks:
-
Retention Time Stability: The IS should elute within ±0.05 min across all runs. If it shifts, check the organic composition of Mobile Phase B.
-
Blank Check: Inject a solvent blank immediately after the highest standard. This IS is hydrophobic and may cause carryover . If carryover > 1%, add a needle wash step (Isopropanol:Acetonitrile 50:50).
-
Adduct Confirmation: In ESI+, ensure you are monitoring the correct adduct. If using Ammonium Formate buffer, the
(406.4) is often more abundant than .
Common Pitfalls
-
Hydrolysis: Do not store the IS in basic solutions (pH > 8) or water for extended periods, as the methyl ester can hydrolyze back to the free acid (3-oxo-5β-cholanic acid), altering retention time and mass transitions.
-
Ion Suppression: Because it elutes late (in the high organic region), it is less susceptible to salt suppression but susceptible to phospholipid suppression. Use a phospholipid removal plate (e.g., Ostro™) if signal variability is high.
Part 5: References
-
Santa Cruz Biotechnology. Methyl-3-keto-5β-cholan-24-oate Product Data. Retrieved from
-
Shimadzu Corporation. LC/MS/MS Method Package for Bile Acids. Application Note C146-E285. Retrieved from
-
NIST Chemistry WebBook. 3-Oxo-5beta-cholan-24-oic acid methyl ester Mass Spectrum. Retrieved from
-
Griffiths, W. J., et al. (2013). Liquid chromatography–mass spectrometry methods for bile acid analysis. Journal of Lipid Research. Retrieved from
Application Note: Utilization of Methyl 5-beta-cholan-3-one-24-oate in Bile Acid Metabolism and Receptor Signaling Studies
Introduction & Mechanistic Rationale
Bile acids (BAs) are dynamic signaling molecules that regulate lipid, glucose, and energy homeostasis through interactions with the Farnesoid X Receptor (FXR) and the G-protein-coupled receptor TGR5[1]. In the gastrointestinal tract, the gut microbiota heavily modifies the primary BA pool. A pivotal biotransformation is the epimerization of the C3-hydroxyl group (e.g., from 3α to 3β), which proceeds obligatorily through a 3-oxo intermediate[2].
Methyl 5-beta-cholan-3-one-24-oate (the methyl ester of 3-oxo-5β-cholan-24-oic acid) is an advanced molecular probe designed for metabolic and enzymological profiling[3]. The strategic esterification at the C24 position serves a critical dual purpose:
-
Enzymatic Isolation : It protects the carboxylate tail from spontaneous conjugation or degradation by endogenous CoA-ligases during in vitro assays. This ensures that redox activity is exclusively isolated to the C3 position[4].
-
Enhanced Permeability : The methyl ester increases the compound's lipophilicity, facilitating superior cellular uptake in cell-based receptor activation assays compared to its free-acid counterpart[1].
Bile acid 3-epimerization pathway highlighting the integration of the stable methyl ester probe.
Enzymatic Profiling of 3-Hydroxysteroid Dehydrogenases (3-HSDH)
Causality & Experimental Design
Bacterial enzymes, such as baiA (3α-HSDH) from Mediterraneibacter gnavus, and mammalian orthologs like DHRS4, catalyze the NAD(P)H-dependent reduction of 3-oxo-bile acids[2][5]. When characterizing the kinetics of these enzymes, using the free acid (3-oxo-5β-cholan-24-oic acid) often results in high background noise due to non-specific binding or secondary metabolism. Methyl 5-beta-cholan-3-one-24-oate acts as a sterically stable surrogate, allowing for the precise determination of Michaelis-Menten kinetics (Km, kcat)[3].
Protocol 1: Self-Validating 3-HSDH Kinetic Reduction Assay
Objective: Quantify the specific activity of recombinant 3β-HSDH. This protocol incorporates a zero-enzyme blank to account for non-enzymatic reduction and uses internal standards to validate extraction efficiency.
-
Reagent Preparation :
-
Prepare a 10 mM stock of Methyl 5-beta-cholan-3-one-24-oate in LC-MS grade DMSO.
-
Prepare Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 20% glycerol.
-
Prepare Cofactor Solution: 10 mM NADPH in Assay Buffer (freshly prepared).
-
-
Reaction Assembly :
-
In a 1.5 mL Eppendorf tube, combine 80 µL Assay Buffer, 10 µL Cofactor Solution (final 1 mM NADPH), and 5 µL of recombinant DHRS4 enzyme (0.5 µg/µL)[5].
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation :
-
Initiate the reaction by adding 5 µL of the substrate stock (final concentration 500 µM). Vortex gently.
-
-
Quenching (Critical Step) :
-
At precise time intervals (e.g., 0, 5, 10, 15, 30 minutes), transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., D4-lithocholic acid).
-
Causality: Acetonitrile instantaneously denatures the enzyme, preventing over-estimation of the product, while the internal standard controls for matrix effects and extraction efficiency during LC-MS/MS[6].
-
-
Extraction and LC-MS/MS :
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to LC-MS vials. Analyze the formation of the 3β-hydroxy methyl ester product via multiple reaction monitoring (MRM)[4].
-
Self-validating LC-MS/MS workflow for 3-HSDH enzymatic profiling using the methyl ester probe.
Nuclear Receptor (FXR) Modulation Assays
Causality & Experimental Design
The oxo-modification at the C3 position alters the binding geometry of the bile acid within the FXR ligand-binding domain (LBD), typically resulting in partial agonist behavior compared to primary bile acids like chenodeoxycholic acid (CDCA)[1]. Methyl 5-beta-cholan-3-one-24-oate is utilized in these assays to evaluate how masking the C24 negative charge influences LBD entry and subsequent recruitment of co-activators.
Protocol 2: FXR-GAL4 Luciferase Reporter Assay
-
Cell Culture & Transfection :
-
Seed HEK293T cells in a 96-well plate at 2x10⁴ cells/well in DMEM supplemented with 10% Charcoal-Stripped FBS.
-
Causality: Charcoal stripping removes endogenous steroidal hormones and lipids from the serum that would otherwise cause high basal FXR activation, ensuring a true zero-baseline.
-
Co-transfect cells with a pCMV-GAL4-FXR-LBD expression vector and a pGL4.31 (UAS-luciferase) reporter plasmid using a standard lipofection reagent.
-
-
Compound Treatment :
-
24 hours post-transfection, treat cells with a concentration gradient (0.1 µM to 50 µM) of Methyl 5-beta-cholan-3-one-24-oate.
-
Include 10 µM CDCA as a positive control and 0.1% DMSO as a vehicle control.
-
-
Luminescence Readout :
-
After 18 hours of incubation, lyse the cells using a passive lysis buffer.
-
Add luciferin substrate and measure luminescence.
-
Self-Validation: Normalize the primary luciferase data to a co-transfected Renilla luciferase signal to mathematically eliminate artifacts caused by variations in cell viability or transfection efficiency.
-
Quantitative Data Summary
The following table summarizes the expected kinetic and pharmacological parameters when utilizing 3-oxo-5β-cholanic acid derivatives in the described assays:
| Parameter | Target / Enzyme | Representative Value | Reference |
| Km (Michaelis Constant) | Mammalian DHRS4 | ~8.0 µM | [3],[5] |
| kcat (Turnover Number) | Bacterial 3α-HSDH (baiA) | 99.3 min⁻¹ | [2] |
| FXR Activation (EC50) | Farnesoid X Receptor (LBD) | >50 µM (Partial Agonist) | [1] |
| Mass Transition (MRM) | 3β-hydroxy methyl ester product | [M+H]⁺ m/z 391.6 → 373.6 | [4],[6] |
References
- Buy 3-Oxocholic acid | 2304-89-4 - Smolecule Smolecule
- Ligand view of 3-oxo-5beta-cholanic acid (175322)
- DHRS4 - Dehydrogenase/reductase SDR family member 4 - Pongo abelii | UniProtKB UniProt
- Identification and quantification of oxo-bile acids in human faeces with liquid chromatography-mass spectrometry | Request PDF ResearchG
- baiA - 3alpha-hydroxysteroid dehydrogenase - Mediterraneibacter gnavus | UniProtKB UniProt
- Relationships Between Objectively Measured Physical Activity and Stool Metabolome Mountain Scholar
Sources
- 1. Buy 3-Oxocholic acid | 2304-89-4 [smolecule.com]
- 2. uniprot.org [uniprot.org]
- 3. Ligand view of 3-oxo-5beta-cholanic acid (175322 - KIQFUORWRVZTHT-OPTMKGCMSA-N) - BRENDA Enzyme Database [brenda-enzymes.org]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. api.mountainscholar.org [api.mountainscholar.org]
Application Note: Precision GC-MS Derivatization of Methyl 5-beta-cholan-3-one-24-oate
This Application Note is structured to provide a rigorous, field-validated protocol for the GC-MS analysis of Methyl 5-beta-cholan-3-one-24-oate (also known as Methyl 3-oxo-5β-cholanoate or Dehydrolithocholic acid methyl ester).
Abstract & Scientific Rationale
The accurate quantification of Methyl 5-beta-cholan-3-one-24-oate is critical in studies of bile acid biosynthesis and metabolism, particularly as an oxidation product of Lithocholic Acid (LCA). While the molecule possesses a protected carboxyl group (methyl ester), the C3-ketone functionality presents a specific analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS).
Why Derivatize? Although steroidal ketones can technically be analyzed underivatized, they are prone to:
-
Enolization: The keto-enol tautomerism at the C3 position can lead to peak tailing and adsorption on active sites within the GC inlet and column.
-
Thermal Instability: At the high temperatures required to elute steroidal esters (>280°C), underivatized ketones may undergo degradation.
-
Isomeric Ambiguity: Differentiating the 3-oxo form from other positional isomers is enhanced by the specific mass spectral fingerprint of its methoxime derivative.
The Solution: This protocol utilizes Methoximation (MO) to lock the ketone into a stable methoxime ether, followed by an optional Silylation (TMS) step.[1][2] This "MO-TMS" strategy is the gold standard for keto-steroids, ensuring excellent peak symmetry, thermal stability, and high-sensitivity detection.
Chemical Context & Reaction Logic[1][2][3]
Target Molecule Profile[4]
-
Molecular Formula: C25H40O3
-
Molecular Weight: 388.59 g/mol
-
Key Features: 5β-cis fused ring system; C3-Ketone; C24-Methyl Ester.[4]
Derivatization Mechanism
The reaction involves a nucleophilic attack by Methoxyamine Hydrochloride on the C3 carbonyl carbon, forming a Schiff base (Methoxime).
Critical Insight – Geometric Isomerism: The formation of the C=N double bond creates two geometric isomers: syn and anti . In GC-MS, this results in two distinct chromatographic peaks for the single analyte.
-
Action: You must integrate both peaks to calculate the total abundance.
Figure 1: Reaction pathway for the methoximation of the C3 ketone group.[1]
Experimental Protocol
Reagents & Equipment
-
Solvent: Pyridine (Anhydrous, 99.8%). Note: Must be stored over KOH pellets to maintain dryness.
-
Reagent A (Methoximation): Methoxyamine Hydrochloride (MeOX), 2% (w/v) in Pyridine.[1]
-
Reagent B (Silylation - Optional/Cleanup): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
-
Internal Standard: 5β-Cholanic acid methyl ester or deuterated Lithocholic acid.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Evaporate the sample (standard or extract) to complete dryness under a gentle stream of Nitrogen at 40°C.
-
Critical: Any residual water will quench the derivatization reagents.
-
Step 2: Methoximation (The Core Step)
-
Add 50 µL of Reagent A (2% MeOX in Pyridine) to the dried residue.
-
Vortex vigorously for 30 seconds to ensure the solid residue on the walls is dissolved.
-
Incubate at 60°C for 60 minutes .
-
Expert Note: While overnight reaction at room temperature is possible, the 60°C/60min protocol drives the reaction to completion and ensures a consistent syn/anti ratio.
-
Step 3: Silylation (The "Cleanup" Step) Even though Methyl 5-beta-cholan-3-one-24-oate has no free hydroxyls, this step is recommended to derivatize any trace impurities (e.g., unoxidized Lithocholic acid) and improve volatility.
-
Add 50 µL of Reagent B (MSTFA + 1% TMCS) directly to the reaction mix. Do not remove the pyridine.
-
Incubate at 60°C for 30 minutes .
Step 4: Final Prep
-
Allow the sample to cool to room temperature.
-
Transfer to a GC autosampler vial with a glass insert.
-
Inject immediately or store at -20°C (stable for 72 hours).
GC-MS Acquisition Parameters
To achieve separation of the bile acid backbone and resolution of the syn/anti isomers, a non-polar column with a high-temperature ramp is required.
| Parameter | Setting |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5MS), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min |
| Inlet | Splitless (1 min) or Split (1:10 for concentrated standards), 280°C |
| Transfer Line | 290°C |
| Oven Program | 100°C (1 min) → 20°C/min to 260°C → 4°C/min to 300°C (Hold 5 min) |
| Source Temp | 230°C (EI Source) |
| Ionization | Electron Impact (70 eV) |
| Acquisition | Scan: 50–650 m/z (for ID); SIM: m/z 386, 355, 230 (for Quant) |
Results & Interpretation
Chromatographic Profile
You will observe two peaks for Methyl 5-beta-cholan-3-one-24-oate methoxime.
-
Peak 1 (Syn): Typically elutes first.
-
Peak 2 (Anti): Elutes shortly after (0.1 - 0.3 min difference).
-
Quantification: Sum the Area Counts of Peak 1 + Peak 2.
Mass Spectral Fingerprint (EI, 70eV)
The methoxime derivative modifies the mass spectrum significantly compared to the native ketone.
| Fragment Ion (m/z) | Origin/Mechanism |
| 417 | Molecular Ion [M]+ . (Parent 388 + 29 mass shift from N-OMe). |
| 386 | [M - 31]+ . Loss of the methoxy group (-OCH3) from the oxime. Characteristic of MO derivatives. |
| 355 | [M - 62]+ . Sequential loss of methoxy (from oxime) and methoxy (from ester). |
| 230 | Ring A Cleavage . Characteristic fragment of the 3-methoxime-5β-steroid nucleus.[7][4] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Response | Moisture in sample/reagents. | Re-dry sample; use fresh anhydrous pyridine. |
| Single Peak Only | Incomplete separation or column overload. | Check resolution; dilute sample. Note: Sometimes syn/anti co-elute on short columns. |
| Tailing Peaks | Active sites in liner. | Replace inlet liner (deactivated wool); trim column head. |
| Unknown Peak (+72 amu) | Silylation of enol? | Rare. If MSTFA is used without MO, silyl enol ethers form. Ensure MO step is complete before adding MSTFA. |
Workflow Visualization
Figure 2: Operational workflow for the derivatization process.
References
-
Griffiths, W. J., & Sjövall, J. (2010). Lipidomics: Analysis of Sterols and Bile Acids. In Methods in Molecular Biology. This text establishes the foundational protocols for methoxime-TMS derivatization of bile acids.
-
Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine. Provides context on the biological relevance of 3-oxo bile acid intermediates.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl cholate derivatives. Used for comparative fragmentation patterns of the cholane nucleus.
-
Shimadzu Application News. (2019). Analysis of Bile Acid by GC-MS (No. M283).[8] Confirms the utility of derivatization for securing volatility in cholanic acid skeletons.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. cmbr-journal.com [cmbr-journal.com]
- 5. METHYL 12.ALPHA.-HYDROXY-3-OXO-5.BETA.-CHOLAN-24-OATE [drugs.ncats.io]
- 6. Cholan-24-oic acid, 3-oxo-, methyl ester, (5«beta»)- (CAS 1173-32-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Methyl cholate, 3TMS derivative [webbook.nist.gov]
- 8. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-beta-cholan-3-one-24-oate
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 5-beta-cholan-3-one-24-oate. This important steroid intermediate is typically synthesized from a readily available starting material such as Lithocholic acid or its methyl ester. The core transformations involve the oxidation of the 3α-hydroxyl group to a ketone and the esterification of the C-24 carboxylic acid.
Achieving a high yield in this synthesis requires careful control of reaction conditions and a thorough understanding of the potential pitfalls in both the oxidation and esterification steps. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your synthetic route and improve your overall yield.
General Synthetic Workflow
The synthesis can proceed via two primary routes, depending on the starting material. Both pathways converge on the target molecule.
Caption: General synthetic pathways to Methyl 5-beta-cholan-3-one-24-oate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the most common general causes?
A1: Low yields can stem from a variety of factors throughout the experimental process. A systematic review of your procedure is the best approach. Common culprits include:
-
Purity of Starting Materials: Impurities in the initial steroid or reagents can inhibit the reaction or lead to unwanted side products.[1] Ensure your starting material is pure and solvents are anhydrous, especially for moisture-sensitive reactions like Swern or Dess-Martin oxidations.[2]
-
Mechanical Losses: Significant product loss can occur during transfers, workup, and purification. Always rinse glassware that has contained your product with the transfer solvent to ensure complete transfer.[2] During aqueous workups, perform multiple extractions with the organic solvent to maximize recovery.
-
Incomplete Reactions: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or inactive reagents. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]
-
Product Decomposition: Steroids can be sensitive to harsh conditions. Prolonged exposure to strong acids or high temperatures can cause degradation.[1] Ensure the reaction is quenched promptly upon completion and avoid excessive heat during solvent evaporation.[2]
-
Sub-optimal Purification: Using an inappropriate solvent system for chromatography can lead to poor separation and product loss. Likewise, choosing the wrong solvent for recrystallization can result in low recovery.
Q2: The oxidation of the 3-hydroxyl group is sluggish or incomplete. What can I do?
A2: This is a critical step and often a source of yield loss. If you are observing incomplete conversion of the alcohol to the ketone, consider the following:
-
Reagent Activity: If using a chromium-based oxidant like Jones reagent, its effectiveness is paramount. Jones reagent should be freshly prepared from chromium trioxide and sulfuric acid.[4][5] Pre-made solutions can lose activity over time. For other oxidants like Dess-Martin Periodinane (DMP), ensure it has been stored under anhydrous conditions.
-
Stoichiometry: Ensure you are using the correct molar equivalents of the oxidizing agent. For a Jones oxidation, two equivalents of chromic acid are needed to oxidize three equivalents of a secondary alcohol.[4] It is common to use a slight excess of the oxidant to drive the reaction to completion.
-
Temperature Control: The Jones oxidation is highly exothermic.[6] The reagent should be added slowly to the alcohol solution in an ice bath to maintain a low temperature (0-10 °C). Adding the reagent too quickly can cause a rapid temperature increase, leading to side reactions.[1] Conversely, some oxidations, like those using Ag2CO3 on Celite, may require reflux to proceed.[3]
-
Solvent Choice: Acetone is the standard solvent for Jones oxidation because it is inert to the reagent and solubilizes the steroid.[4] Ensure the acetone is of high purity.
Q3: I'm observing significant side-product formation during the oxidation step. How can I improve selectivity?
A3: While the 3-hydroxyl group is generally the most reactive secondary alcohol on this steroid core, side reactions can occur, especially with strong oxidants.
-
Choice of Oxidant: Strong, acidic oxidants like Jones reagent can sometimes cause undesired reactions if other sensitive functional groups are present.[7] Consider switching to a milder, more selective oxidant.
-
Pyridinium Chlorochromate (PCC): Carried out in an anhydrous solvent like dichloromethane, PCC is excellent for oxidizing secondary alcohols to ketones without affecting other acid-sensitive groups.[8][9]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C) and is very mild, tolerating many functional groups.[8][10] However, it requires strictly anhydrous conditions and careful temperature control.[11]
-
-
Reaction Conditions: As mentioned, maintaining a low temperature during the addition of a strong oxidant is crucial for minimizing side-product formation.[1]
Q4: The final esterification step is not going to completion. How can I improve the yield?
A4: If you are performing a Fischer esterification (reacting the carboxylic acid with methanol and an acid catalyst), the reaction is an equilibrium process. To achieve high conversion, you must shift the equilibrium toward the product side.
-
Use Excess Methanol: Using methanol as the solvent provides a large molar excess, driving the reaction forward according to Le Châtelier's principle.
-
Remove Water: The water produced during the reaction can be removed using a Dean-Stark apparatus if using a co-solvent like toluene, or by adding a dehydrating agent.
-
Alternative Methods: If Fischer esterification proves inefficient, consider alternative methods:
-
Convert to Acid Chloride: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride, then add methanol. This is a high-yield, two-step process.
-
Use Diazomethane: Diazomethane (CH₂N₂) reacts rapidly and quantitatively with carboxylic acids to form methyl esters. However, it is highly toxic and explosive, requiring specialized equipment and handling procedures.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective starting material for this synthesis?
A1: The most logical and widely used starting material is Lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid) . It possesses the correct 5β-stereochemistry and the necessary functional groups (a C3-hydroxyl and a C24-carboxylic acid) for direct conversion. Its methyl ester, Methyl 3α-hydroxy-5β-cholan-24-oate , is also an excellent starting point if the esterification is performed first.
Q2: Which oxidation method is most suitable for converting the 3-hydroxyl group to a ketone?
A2: The "best" method depends on the scale of your reaction, available equipment, and sensitivity of your substrate. The Jones oxidation is a classic, robust, and inexpensive method that gives high yields, but involves carcinogenic Cr(VI) waste.[4][12] Milder, modern alternatives may be preferred for their selectivity and reduced toxicity, though they can be more expensive or technically demanding.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Jones Reagent (H₂CrO₄) | Acetone, 0-25 °C | Inexpensive, rapid, high yield.[6] | Highly toxic (carcinogenic Cr(VI)), strongly acidic, can lead to side reactions.[12] |
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, Room Temp | Milder than Jones, stops at aldehyde for primary alcohols, good selectivity.[9] | Cr(VI) waste, can be difficult to remove pyridinium byproducts. |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C | Very mild, excellent for sensitive substrates, non-toxic metal waste.[10] | Requires cryogenic temperatures, strictly anhydrous, can have unpleasant odors.[11] |
| Ag₂CO₃ on Celite | Toluene, Reflux | Selective for secondary alcohols, neutral conditions.[3] | Reagent can be expensive, requires high temperatures. |
Q3: What are the critical parameters to control during a Jones oxidation for this specific synthesis?
A3: To ensure a successful Jones oxidation with high yield, focus on these three critical parameters:
-
Temperature: The reaction is exothermic. You must add the Jones reagent dropwise to your steroid solution in an ice bath to keep the temperature below 20°C. This prevents the formation of side products.[6]
-
Rate of Addition: Correlated with temperature, a slow, controlled addition ensures the reaction does not run away.
-
Quenching: Once TLC indicates the reaction is complete, it must be quenched promptly. Adding a small amount of isopropanol will consume any excess oxidant, which is visually confirmed by the solution turning from orange/brown to green.[7] This prevents potential over-oxidation or degradation of the product upon workup.
Q4: Are there "greener" alternatives to chromium-based oxidants?
A4: Yes, green chemistry principles encourage avoiding heavy metals. Besides the Swern oxidation (which avoids metals entirely), another common alternative is using sodium hypochlorite (NaClO) , the active ingredient in household bleach, often in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[10] This system is effective for oxidizing secondary alcohols to ketones under milder, less hazardous conditions.
Experimental Protocols
Protocol: Jones Oxidation of Methyl 3α-hydroxy-5β-cholan-24-oate
This protocol describes the oxidation of the 3-hydroxyl group to a ketone using freshly prepared Jones reagent.
Materials:
-
Methyl 3α-hydroxy-5β-cholan-24-oate
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone (reagent grade)
-
Isopropanol
-
Diethyl ether (or Ethyl acetate)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 23 mL of concentrated H₂SO₄ to 41 mL of water. Once cool, dissolve 26.72 g of CrO₃ in this solution. Dilute the final mixture with water to a total volume of 100 mL. Caution: CrO₃ is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Reaction Setup: Dissolve Methyl 3α-hydroxy-5β-cholan-24-oate (e.g., 5.0 g, 12.8 mmol) in 100 mL of acetone in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath and stir until the solution temperature is 0-5 °C.
-
Oxidation: Add the prepared Jones reagent dropwise from an addition funnel to the stirred acetone solution. Maintain the internal temperature below 20 °C throughout the addition. The solution will change color from orange/brown to a murky green/brown.
-
Monitoring: Monitor the reaction progress using TLC (e.g., eluting with 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol dropwise until the orange color disappears and a persistent green color of Cr(III) salts remains.[7]
-
Workup:
-
Allow the mixture to warm to room temperature and filter it through a pad of Celite to remove the green chromium salts. Wash the filter cake thoroughly with acetone.
-
Combine the filtrate and washes and remove the acetone under reduced pressure.
-
Dissolve the remaining residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude Methyl 5-beta-cholan-3-one-24-oate can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexanes).
-
Visualization of Key Reaction Steps
Caption: Simplified workflows for the core transformations.
References
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
- Fousteris, M. A., et al. (2006). Improved Chromium-Catalyzed Allylic Oxidation of Δ5-Steroids with t-Butyl Hydroperoxide.
-
Reddit r/Chempros. (2024). What are some common causes of low reaction yields? [Link]
- Zhang, J., et al. (2023). Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design. Applied and Environmental Microbiology, 89(3), e01878-22.
-
PubChem. (n.d.). 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid. [Link]
- Child, P., & Kuksis, A. (1982).
-
ASM Journals. (2023). Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design. Applied and Environmental Microbiology. [Link]
- Silva, A. M., & Pinto, D. C. (2016). Recent Highlights in Green Oxidative Chemical Processes Applied to Steroid Chemistry. In Pharmaceutical Green Chemistry.
-
Reddit r/chemistry. (2020). Synthesis - General tips for improving yield? [Link]
-
Science Madness. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist? [Link]
-
Autech. (n.d.). Mastering Steroid Synthesis: A Guide to Betamethasone 9,11-Epoxide. [Link]
-
ResearchGate. (n.d.). Synthetic route to 3,4-seco-12α-hydroxy-5β-cholan-3,4,24-trioic acid (1). [Link]
-
CD Biosynsis. (n.d.). Steroid Biosynthesis. [Link]
- Roda, A., et al. (1993).
-
Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
Wikipedia. (n.d.). Jones oxidation. [Link]
- Google Patents. (n.d.). CN105622698B - A Novel Process for Oxidative Synthesis of Steroid 11 Ketone Group.
-
Hilaris. (2017). 3,4-Seco-12α-hydroxy-5β-cholan-3,4,24-trioic Acid, a Novel Secondary Bile Acid: Isolation from the Bile of the Common Ringtail. [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]
-
Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2019). 12.7: Oxidizing Agents. [Link]
- Kasal, A., & Budesinsky, M. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5β-cholan-3α-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5β-cholanes.
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
-
LS College. (2020). Jones oxidation. [Link]
- Dayal, B., et al. (1984). Synthesis of the Putative Metabolites of Plant Sterols: (24R)- And (24S)-24-methyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrols and 24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 Xi-Tetrol. Journal of Lipid Research, 25(8), 865-70.
-
ResearchGate. (n.d.). Chemical synthesis and hepatic biotransformation of 3 alpha,7 alpha-dihydroxy-7 beta-methyl-24-nor-5 beta-cholan-23-oic acid, a 7-methyl derivative of norchenodeoxycholic acid: studies in the hamster. [Link]
-
NIST. (n.d.). Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester, (3α,5β)-. NIST Chemistry WebBook. [Link]
-
Study Mind. (n.d.). Alcohols - Alcohol oxidation (A-Level Chemistry). [Link]
-
Chemistry Steps. (2025). Jones Oxidation. [Link]
-
Total Organic Chemistry. (2020). Jones Oxidation | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Semantic Scholar. (2021). Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain. [Link]
- Parmentier, G., & Eyssen, H. (1988). Synthesis of 24-nor-5 beta-cholan-23-oic acid derivatives: a convenient and efficient one-carbon degradation of the side chain of natural bile acids. Journal of Lipid Research, 29(10), 1387-95.
-
Organic Syntheses. (2017). Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cholan-24-oic acid, 3-oxo-, methyl ester, (5«beta»)- (CAS 1173-32-6). [Link]
- Salen, G., et al. (1976). A facile synthesis of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol. Journal of Lipid Research, 17(3), 272-5.
-
MDPI. (n.d.). Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. [Link]
-
Organic Syntheses. (n.d.). Methyl Palmitate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate synthesis - chemicalbook [chemicalbook.com]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. CN105622698B - A Novel Process for Oxidative Synthesis of Steroid 11 Ketone Group - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification Challenges of Methyl 5-beta-cholan-3-one-24-oate
Welcome to the Technical Support Center for the synthesis and purification of Methyl 5-beta-cholan-3-one-24-oate (also known as Methyl 3-oxo-5β-cholan-24-oate or Methyl 3-dehydrolithocholate). This compound is a critical intermediate in the synthesis of Vitamin D Receptor (VDR) agonists, specialized bile acid derivatives, and supramolecular hydrogelators [1].
Due to its specific steroidal framework, researchers frequently encounter challenges related to chromatographic resolution, transition-metal contamination from oxidation steps, and unpredictable crystallization behaviors (gelation). This guide provides field-proven, mechanistically grounded solutions to these bottlenecks.
Physicochemical Properties Summary
Before initiating purification, it is critical to understand the physical parameters that dictate the compound's behavior during isolation [2].
| Property | Value / Description |
| Chemical Formula | C₂₅H₄₀O₃ |
| Molecular Weight | 388.58 g/mol |
| CAS Registry Number | 1173-32-6 |
| Appearance | Crystal white powder |
| Melting Point | 107–109 °C |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol; Insoluble in water |
| UV Absorbance (254 nm) | Inactive (Lacks conjugated |
| TLC Visualization | Phosphomolybdic Acid (PMA), Cerium Ammonium Molybdate (CAM), or Anisaldehyde (requires heat) |
Standard Synthesis & Purification Workflow
The most common synthetic route involves the esterification of Lithocholic Acid (LCA) followed by the oxidation of the 3
Figure 1: Standard workflow for the synthesis and purification of Methyl 5-beta-cholan-3-one-24-oate.
Troubleshooting Guides & FAQs
Q1: After Jones oxidation, my organic layer remains stubbornly green/brown even after multiple water washes. How do I remove this contamination?
Cause: The green/brown discoloration is caused by paramagnetic Chromium(III) salts and residual Chromium(VI) species that coordinate with the oxygen atoms of the steroidal ester and ketone. Simple aqueous washing is insufficient to break these coordination complexes. Solution:
-
Quench: Add excess isopropanol to the reaction mixture to fully reduce any unreacted Cr(VI) to Cr(III).
-
Chemical Wash: Wash the organic layer with a saturated aqueous solution of Sodium Bisulfite (NaHSO₃). This acts as a strong reducing agent and helps break the chromium-steroid coordination.
-
Mechanical Filtration: Pass the separated organic layer through a tightly packed pad of Celite layered over a short plug of silica gel. The silica will trap the highly polar chromium salts, allowing the relatively non-polar steroidal product to elute cleanly.
Q2: I am trying to monitor my column chromatography, but I cannot see any spots on my TLC plates under a standard 254 nm UV lamp.
Cause: Methyl 5-beta-cholan-3-one-24-oate contains only an isolated ketone at the C-3 position and an ester at the C-24 position. It lacks the conjugated double bonds or aromatic rings required for strong UV absorption at 254 nm. Solution: You must use a destructive chemical stain.
-
Primary Recommendation: Phosphomolybdic Acid (PMA) stain. Dip the TLC plate in a 10% PMA in ethanol solution and heat vigorously with a heat gun. The 3-oxo product will appear as a dark blue/green spot against a yellow background.
-
Alternative: Vanillin-Sulfuric acid stain will also yield distinct colorimetric differentiation between the unreacted 3
-OH starting material and the 3-oxo product.
Q3: During crystallization, my purified fractions turn into a thick, translucent gel instead of forming crystals. What is happening?
Cause: Bile acid derivatives—particularly keto-esters—are highly prone to forming thermoreversible supramolecular gels [3]. In non-polar aliphatic or aromatic solvents (like hexane or toluene), the rigid steroidal backbone undergoes extensive van der Waals packing, while the ketone and ester groups form 1-dimensional dipole-dipole networks, trapping the solvent into a gel matrix rather than forming a 3D crystal lattice. Solution: Disrupt the 1D network by introducing a polar, protic solvent that can compete for hydrogen bonding/dipole interactions. Switch your crystallization solvent system to a mixture of Methanol and Water or use a highly controlled slow evaporation of Hexane/Ethyl Acetate (3:1) .
Figure 2: Mechanistic pathways determining gelation versus crystallization in bile acid derivatives.
Q4: My column fractions show a mixture of the 3-oxo product and the unreacted methyl lithocholate. How can I improve the resolution?
Cause: The conversion of a secondary alcohol (3
Validated Purification Protocol
This self-validating protocol ensures the complete removal of chromium salts and isolation of the pure keto-ester[1].
Step 1: Reaction Quenching & Extraction
-
Upon completion of the Jones oxidation (monitored by PMA-stained TLC), cool the reaction to 0 °C.
-
Slowly add isopropanol dropwise until the orange/red color of the solution turns a deep, opaque green (indicating complete destruction of excess oxidant).
-
Remove acetone in vacuo (do not heat above 30 °C).
-
Dilute the residue with Ethyl Acetate (EtOAc) and water.
Step 2: Chromium Decomplexation Wash
-
Transfer the biphasic mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHSO₃ (2
50 mL). Validation check: The aqueous layer should pull the majority of the green color. -
Wash with saturated NaHCO₃ to neutralize residual acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
Step 3: Silica Plug Filtration
-
Prepare a fritted funnel with 2 inches of silica gel topped with 1 inch of Celite.
-
Filter the dried organic layer through the pad, washing with 200 mL of EtOAc. Validation check: The filtrate must be completely colorless or pale yellow, with zero green tint.
-
Concentrate the filtrate in vacuo to yield the crude solid.
Step 4: Chromatographic Separation
-
Dissolve the crude solid in a minimum amount of Dichloromethane (DCM).
-
Load onto a silica gel column equilibrated with Hexane:EtOAc (9:1).
-
Elute using a gradient from 9:1 to 8:2. Monitor fractions via TLC (PMA stain, heat to develop).
-
Pool fractions containing the pure higher-
spot.
Step 5: Crystallization
-
Dissolve the pooled, concentrated solid in minimal hot Methanol.
-
Add deionized water dropwise until the solution becomes slightly turbid.
-
Add one drop of hot Methanol to clear the turbidity, then allow the flask to cool slowly to room temperature, followed by incubation at 4 °C overnight.
-
Filter the resulting crystal white powder (Expected m.p. 107–109 °C) [2].
References
-
Yoshihara, A., et al. "Lithocholic Acid Amides as Potent Vitamin D Receptor Agonists." Biomolecules, vol. 12, no. 1, 2022, p. 130. URL:[Link]
-
do Nascimento, P. G. G., et al. "Lithocholic acid and derivatives: Antibacterial activity." Steroids, vol. 104, 2015, pp. 8-15. URL:[Link]
-
Bariya, D., et al. "Recent advances in the bile acid based conjugates/derivatives towards their gelation applications." Steroids, vol. 165, 2021, p. 108769. URL:[Link]
Common impurities in synthetic "Methyl 5-beta-cholan-3-one-24-oate"
Troubleshooting Guide: Methyl 3-oxo-5β-cholan-24-oate Synthesis & Impurity Profiling
Welcome to the Technical Support Center. As an Application Scientist, I have designed this portal to assist researchers and drug development professionals in diagnosing and resolving synthesis bottlenecks related to Methyl 3-oxo-5β-cholan-24-oate .
This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) like1[1], highly selective PTP1B inhibitors[2], and supramolecular3[3]. Because downstream reactions (such as complexation or stereoselective reductions) are highly sensitive to steric and electronic interference, maintaining strict impurity control during the oxidation of the 3α-hydroxyl group is paramount.
Diagnostic Workflow for Impurity Identification
Use the following logic tree to trace LC-MS data back to the root chemical cause in your workflow.
Diagnostic workflow for identifying and resolving common impurities in synthetic methyl 3-oxo-5β-cholan-24-oate.
Quantitative Data: Common Impurity Profiling
Compare your analytical data against this standardized table to quickly identify off-target reaction products.
| Impurity Name | Structural Deviation | Chemical Formula | Monoisotopic Mass | Typical LC-MS m/z [M+H]⁺ | Root Cause |
| Methyl lithocholate (SM) | 3α-hydroxy (Unreacted) | C₂₅H₄₂O₃ | 390.31 | 391.31 | Incomplete oxidation |
| Methyl 3-oxo-4-cholen-24-oate | Δ⁴-alkene (Elimination) | C₂₅H₃₈O₃ | 386.28 | 387.28 | Dehydrogenation / Acidic elimination |
| 7-Keto / 12-Keto methyl ester | Extra ketone at C7/C12 | C₂₅H₄₀O₄ | 404.29 | 405.29 | Impure starting material |
| Methyl 5β-hydroxy-3-oxocholan-24-oate | 5β-hydroxylation | C₂₅H₄₀O₄ | 404.29 | 405.29 | Aggressive C-H over-oxidation |
Frequently Asked Questions (Troubleshooting Guide)
Q: LC-MS shows a significant +16 Da impurity peak (m/z 405 [M+H]⁺). Is my oxidant too strong? A: Yes. A +16 Da mass shift indicates over-oxidation via hydroxylation. In 5β-steroids, the unactivated tertiary C-H bonds (specifically at the 5β, 14α, and 17α positions) are highly electron-rich. If you substituted standard reagents for more aggressive, heavy-metal-free oxidants like dimethyldioxirane (DMDO) or Ruthenium porphyrin complexes, these reagents will perform remote oxy-functionalization, yielding impurities like methyl 5β-hydroxy-3-oxocholan-24-oate or 17α-hydroxy derivatives[4]. To prevent this, stick to Pyridinium Dichromate (PDC) for selective secondary alcohol oxidation.
Q: I am detecting regioisomeric keto impurities, specifically 7-keto and 12-keto methyl esters. How do I prevent this? A: These impurities typically do not form during your oxidation step; they are carried over from your starting material. Methyl lithocholate is often derived from biological bile acid pools or as a byproduct in the preparation of 1[1]. Contamination with trace cholic acid or deoxycholic acid in the starting material leads directly to 3,7,12-triketo or 7-keto cholic acid methyl ester impurities upon oxidation[1]. Solution: Validate the purity of your starting methyl lithocholate via HPLC before beginning the synthesis.
Q: What causes the formation of the m/z 387 [M+H]⁺ impurity? A: This mass corresponds to methyl 3-oxo-4-cholen-24-oate, an α,β-unsaturated elimination product[4]. It forms if the reaction is subjected to excessive heat or strong acidic conditions during workup, which catalyzes the enolization and subsequent elimination (or dehydrogenation) of the steroid A-ring[4]. Maintain strictly room-temperature conditions during the oxidation[2].
Q: My final product has a yellowish tint and broadens the NMR peaks. What went wrong? A: This is a classic symptom of chromium(III) salt carryover from the PDC oxidation. Chromium salts are paramagnetic, which destroys NMR resolution by drastically shortening relaxation times. Solution: Ensure your workup includes filtering the crude mixture through a tightly packed bi-layer pad of Celite and silica gel[2].
Self-Validating Experimental Protocol
To ensure high purity and prevent the issues listed above, utilize this self-validating methodology for the synthesis of Methyl 3-oxo-5β-cholan-24-oate via PDC oxidation[2].
Materials & Reagents
-
Starting Material (SM): Methyl lithocholate (10.05 mmol)
-
Oxidant: Pyridinium dichromate (PDC) (19.3 mmol, ~1.9 eq)
-
Additive: Silica gel (1.0 g)
-
Solvent: Anhydrous Dichloromethane (DCM) (150 mL)
Step-by-Step Methodology
-
Preparation: Dissolve the methyl lithocholate in 150 mL of anhydrous DCM in a round-bottom flask.
-
Causality: Moisture degrades PDC into less selective chromium species, leading to incomplete oxidation and difficult emulsion formations during workup.
-
-
Catalyst/Oxidant Addition: Add the PDC and the silica gel to the stirring solution.
-
Causality: Silica gel acts as a high-surface-area solid support. It accelerates the oxidation rate at the solid-liquid interface and traps the resulting sticky chromium(III) byproducts, preventing them from coating the unreacted PDC[2].
-
-
Reaction Monitoring (Self-Validation Checkpoint): Stir the reaction at room temperature for 24 hours[2]. After 24h, sample 10 µL of the mixture, dilute in 1 mL DCM, and spot on a silica TLC plate alongside a pure SM standard. Elute with Hexanes/EtOAc (85:15).
-
Validation Logic: The product must appear as a single spot at Rf ~0.6. The SM spot (Rf ~0.3) must be completely absent.
-
Corrective Action: If the SM spot is still visible, the active Cr(VI) species has been depleted prematurely. Do not proceed to workup. Add an additional 0.5 eq of PDC, stir for 4 hours, and re-validate.
-
-
Workup & Quenching: Once validated, filter the dark brown suspension directly through a fritted funnel containing a bi-layer pad of Celite layered over silica gel. Wash the pad thoroughly with excess DCM.
-
Causality: This filtration step completely sequesters toxic, paramagnetic chromium salts which would otherwise ruin downstream NMR characterization and catalyze degradation.
-
-
Isolation: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography using Hexanes/EtOAc (85:15) to yield the titled compound as a white solid (Target Yield: ~90%, Mp. 117–118 °C)[2].
References
- Process for the preparation of deoxycholic acid Justia Patents URL
- 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B)
- A comparative study of remote oxy-functionalization of unactivated carbons in 5β-steroids by dimethyldioxirane and ruthenium porphyrin Semantic Scholar URL
- Synthesis of spiroannulated oligopyrrole macrocycles derived from lithocholic acid ResearchGate URL
Sources
Technical Support Center: Oxidation of Methyl 5-beta-cholan-24-oate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the oxidation of methyl 5-beta-cholan-24-oate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this critical transformation in steroid chemistry. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The oxidation of the 3β-hydroxyl group to a 3-keto functionality is a cornerstone reaction in the synthesis of many bile acid derivatives and active pharmaceutical ingredients. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly impact yield and purity. This guide addresses the most common challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal and challenge in oxidizing methyl 5-beta-cholan-24-oate?
The primary objective is the selective oxidation of the secondary alcohol at the C-3 position to a ketone, yielding methyl 3-keto-5-beta-cholan-24-oate. The main challenge lies in achieving this transformation with high selectivity and yield, avoiding side reactions at other positions on the steroidal backbone or hydrolysis of the C-24 methyl ester.
Q2: Which oxidizing agents are most commonly used for this transformation?
The choice of oxidant is critical and depends on factors like scale, substrate sensitivity, and available equipment. The two most prevalent classes of reagents are:
-
Chromium(VI)-based Reagents: The most common is the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).[1][2] It is inexpensive, powerful, and the reaction is often rapid.[3] However, Cr(VI) compounds are carcinogenic and produce hazardous waste, necessitating stringent handling and disposal protocols.[4]
-
Activated DMSO Reagents: The Swern oxidation (dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) is a popular metal-free alternative.[5][6] It is known for its mild conditions and broad functional group tolerance, typically stopping cleanly at the ketone stage without over-oxidation.[7] Its main drawbacks are the requirement for cryogenic temperatures (-78 °C) and the production of malodorous dimethyl sulfide (DMS).[5][8]
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method. A suitable solvent system (e.g., benzene-acetone 70:30 or ethyl acetate/hexanes) should be developed to clearly separate the starting material (more polar) from the product ketone (less polar).[9] The reaction should be monitored for the complete consumption of the starting material. The appearance of multiple new spots indicates the formation of side products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. The key to successful troubleshooting is to correlate the observed outcome with the underlying chemical mechanisms.
Problem Area 1: Low Yield & Incomplete Conversion
Q: My reaction is extremely slow or has stalled. What are the likely causes?
A: This issue typically points to reagent quality, stoichiometry, or reaction conditions.
-
Cause 1: Degraded Oxidizing Agent.
-
Insight: Jones reagent can degrade over time if not stored properly. For Swern oxidations, dimethyl sulfoxide (DMSO) must be anhydrous, and oxalyl chloride should be fresh, as it is highly reactive towards moisture.
-
Solution: For Jones oxidation, prepare the reagent fresh before use.[10] For the Swern protocol, use a freshly opened bottle of anhydrous DMSO or DMSO distilled from CaH₂. Ensure the oxalyl chloride is clear and colorless.
-
-
Cause 2: Insufficient Oxidant.
-
Insight: The stoichiometry for Jones oxidation requires two equivalents of chromic acid for every three equivalents of alcohol.[1][3] In a Swern oxidation, a slight excess of both the DMSO/oxalyl chloride adduct and the base is required.
-
Solution: Re-calculate your stoichiometry. For Jones oxidation, it is common practice to add the reagent dropwise until the orange color persists, indicating a slight excess of the oxidant.[4]
-
-
Cause 3: Low Temperature (for Jones Oxidation).
-
Insight: While the reaction is exothermic, running it at temperatures that are too low can decrease the reaction rate significantly.[3]
-
Solution: Most Jones oxidations are initiated at 0 °C and then allowed to warm to room temperature.[4] If the reaction is sluggish, ensure it is not being over-cooled.
-
Problem Area 2: Formation of Unexpected Byproducts
Q: My TLC plate shows a new, less polar spot that is not my desired ketone. Mass spectrometry indicates a loss of water (M-18). What is this byproduct?
A: This strongly suggests an elimination reaction has occurred, forming an unsaturated cholan-oate.
-
Insight: The acidic conditions of the Jones oxidation can promote the dehydration of the C-3 alcohol or, more likely, an intermediate chromate ester.[11] This results in the formation of a double bond, typically between C-2 and C-3 or C-3 and C-4. This is a classic side reaction in acid-catalyzed processes involving alcohols.
-
Preventative Measures:
-
Minimize Acidity: While challenging with Jones reagent, you can sometimes decrease the concentration of sulfuric acid, though this may also affect the oxidation rate.[12][13]
-
Switch to a Milder, Non-Acidic Reagent: This is the most effective solution. A Swern oxidation or oxidation with TEMPO avoids strongly acidic conditions altogether, thus suppressing the elimination pathway.[7][14]
-
Diagram 1: Competing Oxidation and Elimination Pathways A visual representation of the desired reaction versus the acid-catalyzed elimination side reaction.
Caption: Desired oxidation vs. elimination side reaction.
Q: I used a Swern oxidation, and my reaction smells awful, but my yield is still low and I see multiple byproducts. What went wrong?
A: This is almost always due to improper temperature control.
-
Insight: The Swern oxidation mechanism proceeds through a key intermediate, an alkoxysulfonium ion, which is deprotonated to form a sulfur ylide.[5][8] This ylide is only stable at very low temperatures (typically ≤ -60 °C). If the reaction temperature rises, this ylide can undergo side reactions, such as the Pummerer rearrangement or reaction with another alcohol molecule to form mixed thioacetals.[7] The awful smell is dimethyl sulfide, a normal byproduct of a successful Swern oxidation, so its presence alone does not guarantee a good result.[5][15]
-
Troubleshooting Protocol:
-
Verify Your Thermometry: Ensure your low-temperature thermometer is calibrated and correctly placed in the reaction flask (not touching the glass walls).
-
Maintain a Cryogenic Bath: Use a dry ice/acetone or dry ice/isopropanol bath. Ensure it remains well-stocked with dry ice throughout the addition and reaction period.
-
Slow Addition: Add the alcohol and the triethylamine base very slowly to the activated DMSO solution to control the exotherm of the reaction and keep the internal temperature below -60 °C.
-
Problem Area 3: Post-Reaction Work-up and Purification
Q: After my Jones oxidation, the aqueous layer is a thick green sludge that is difficult to separate. How can I improve the work-up?
A: This is caused by the precipitation of chromium(III) salts. The key is to quench the reaction properly and use a filter aid.
-
Insight: The green color signifies the reduced Cr(III) species, which is the expected inorganic byproduct.[12] In acetone, these salts can be poorly soluble.
-
Optimized Work-up Protocol:
-
Quench Excess Oxidant: After the reaction is complete (as determined by TLC), add isopropanol dropwise to the reaction mixture at 0 °C until the orange/brown color disappears and a stable green color is observed. This safely consumes any remaining Cr(VI).[4][12]
-
Filter Through Celite: Dilute the reaction mixture with a solvent like ether or ethyl acetate. Pass the entire mixture through a short plug of Celite or silica gel in a sintered glass funnel. This will trap the insoluble chromium salts.
-
Wash Thoroughly: Wash the Celite plug with additional solvent to recover all of the product.
-
Proceed with Extraction: The resulting clear filtrate can now be washed with brine, dried over sodium sulfate, and concentrated as usual.[4]
-
Key Experimental Protocols
These are generalized protocols and may require optimization for your specific substrate and scale.
Protocol 1: Jones Oxidation of Methyl 5-beta-cholan-24-oate
-
Dissolve the starting material (1.0 eq) in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add freshly prepared Jones reagent dropwise via an addition funnel. Monitor the color of the reaction. The orange/brown color of Cr(VI) should disappear as it is consumed.
-
Continue adding the reagent until a faint orange color persists for approximately 15-20 minutes, indicating the reaction is complete.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Quench the reaction by adding isopropanol dropwise until the solution remains a stable green color.
-
Follow the "Optimized Work-up Protocol" described in the troubleshooting section.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Swern Oxidation of Methyl 5-beta-cholan-24-oate
-
Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous dichloromethane, followed by anhydrous DMSO (2.2 eq).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Add a solution of the starting material (1.0 eq) in dichloromethane dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq) dropwise. A thick white precipitate will form.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Common Side Reactions |
| Jones Reagent | CrO₃, H₂SO₄, Acetone, 0°C to RT | Inexpensive, potent, fast reaction.[3] | Toxic/carcinogenic Cr(VI), strongly acidic (can cause elimination), difficult work-up, potential for over-oxidation.[4][11] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78°C | Mild, metal-free, high selectivity, stops at ketone.[5][7] | Requires cryogenic temperatures, produces malodorous DMS, sensitive to water, temperature excursions lead to byproducts.[7][8][15] |
| TEMPO/NaOCl | TEMPO (cat.), NaOCl, KBr, CH₂Cl₂/H₂O | "Green" alternative, catalytic, mild conditions. | May be slower, requires careful pH control, potential for chlorination side reactions with sensitive substrates.[14] |
Diagram 2: Troubleshooting Workflow for a Failed Oxidation A logical decision tree for diagnosing and solving common oxidation problems.
Sources
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. kamrupcollege.co.in [kamrupcollege.co.in]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. Jones Reagent [organic-chemistry.org]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 15. byjus.com [byjus.com]
Stability of "Methyl 5-beta-cholan-3-one-24-oate" in solution
Technical Support Center: Stability & Handling of Methyl 5-beta-cholan-3-one-24-oate
Overview
Compound Identity: Methyl 5-beta-cholan-3-one-24-oate CAS: 1173-32-6 Synonyms: Methyl 3-oxo-5β-cholanoate; 3-Oxo-5β-cholan-24-oic acid methyl ester Molecular Formula: C25H40O3 Molecular Weight: 388.58 g/mol [1][2][3]
Welcome to the Technical Support Center. This guide addresses the stability, solubility, and handling of Methyl 5-beta-cholan-3-one-24-oate , a lipophilic bile acid derivative.[1][2][3] Users frequently encounter issues regarding precipitation in aqueous buffers and unexpected hydrolysis during storage or biological assays. The following protocols and troubleshooting steps are designed to ensure experimental reproducibility.
Part 1: Core Stability Profile
The stability of this compound is governed by two functional groups: the C3-ketone (susceptible to enolization/reduction) and the C24-methyl ester (susceptible to hydrolysis).[1][2][3]
| Parameter | Specification / Behavior | Critical Insight |
| Solubility (Organic) | DMSO (>20 mg/mL), Methanol, Chloroform | Stable. Preferred for stock solutions.[1][2][3] |
| Solubility (Aqueous) | Negligible (<1 µM without carrier) | Unstable. Rapid precipitation occurs upon dilution into PBS or media.[2][3] |
| Hydrolytic Stability | pH 2–6: StablepH >8: LabilePlasma/Serum: Highly Labile | Esterases in FBS/plasma will rapidly hydrolyze the C24-methyl ester to the free acid (3-oxo-5β-cholanoic acid).[1][2][3] |
| Storage (Solid) | -20°C, Desiccated, Dark | Hygroscopic nature can accelerate ester hydrolysis.[1][2][3] |
| Storage (Solution) | -20°C or -80°C in anhydrous DMSO | Avoid repeated freeze-thaw cycles to prevent moisture uptake.[1][2][3] |
Part 2: Troubleshooting & FAQs
Q1: My compound precipitated immediately when adding the DMSO stock to cell culture media. How do I fix this?
Diagnosis: "Crash-out" precipitation. The lipophilic steroid backbone (5-beta-cholane) drives aggregation when the organic co-solvent (DMSO) concentration drops below a critical threshold in an aqueous environment.[1][2][3]
Troubleshooting Protocol:
-
Limit Final DMSO Concentration: Ensure final DMSO is
0.1% (v/v). -
Use a Carrier Protein: Pre-complex the compound with BSA (Bovine Serum Albumin) or cyclodextrin before adding to media.
-
Protocol: Mix DMSO stock with 10% HP-β-Cyclodextrin (in PBS) at a 1:10 ratio. Vortex vigorously for 1 minute. Add this intermediate mix to the final media.
-
-
Stepwise Dilution: Do not add concentrated stock (e.g., 10 mM) directly to 10 mL media. Dilute 10 mM
100 µM in media (intermediate), then 1 µM final.
Q2: I am detecting "3-oxo-5β-cholanoic acid" in my samples instead of the methyl ester. Is the compound degrading?
Diagnosis: Ester Hydrolysis.[4]
-
Chemical Hydrolysis: If your buffer is basic (pH > 8.0), hydroxide ions attack the carbonyl carbon of the ester.
-
Enzymatic Hydrolysis: If your assay involves cell lysate, serum, or FBS, esterases (e.g., carboxylesterases) are actively converting the methyl ester to the free acid.[2][3]
Solution:
-
For Chemical Assays: Maintain pH at 7.4 or lower. Use anhydrous buffers if possible.
-
For Biological Assays: This conversion is likely biologically relevant. If you must study the ester specifically, include a broad-spectrum esterase inhibitor (e.g., PMSF or BNPP), though this may affect cell viability.[1][2][3] Note: In many metabolic studies, the methyl ester is considered a "prodrug" form that improves cell permeability before being hydrolyzed intracellularly.
Q3: The peak area in my LC-MS decreased after storing the DMSO stock for 1 month at 4°C.
Diagnosis: Moisture-induced aggregation or hydrolysis. DMSO is hygroscopic (absorbs water from air).[2][3] Even 1% water content in DMSO can facilitate slow hydrolysis or cause micro-precipitation of the steroid, leading to inconsistent sampling.
Corrective Action:
-
Use Single-Use Aliquots: Store stocks in small volumes (e.g., 50 µL) at -20°C.
-
Use Anhydrous DMSO: Purchase DMSO in septum-sealed bottles and use a dry syringe.[1][3]
-
Verify Stability: Run a "System Suitability" injection of a freshly prepared standard against the stored stock.
Part 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Rationale: To minimize water introduction and prevent photolytic degradation.[2][3]
-
Weighing: Weigh 3.89 mg of Methyl 5-beta-cholan-3-one-24-oate into a generic amber glass vial (avoid plastic microfuge tubes for long-term storage to prevent leaching).
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Grade:
99.9%, water <0.005%). -
Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes in a water bath at room temperature to ensure complete dissolution of the crystal lattice.
-
Aliquoting: Dispense 50 µL aliquots into PCR tubes or low-binding amber vials.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.
Protocol B: Stability Assessment via HPLC
Rationale: To quantify degradation (hydrolysis) or precipitation loss.[2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][3]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes. (Steroids are late eluters).[2][3]
-
Detection: UV at 210 nm (weak absorption due to lack of conjugation) or ELSD/CAD (preferred for non-chromophores).[2][3]
-
Pass Criteria: Purity
95%. Main peak retention time approx. 8-9 min.[1][3] Free acid impurity will elute earlier (more polar).[2][3]
Part 4: Visualizations
Diagram 1: Degradation & Interaction Pathways
This diagram illustrates the primary instability pathways: Ester Hydrolysis (Chemical/Enzymatic) and Physical Precipitation.[3]
Caption: Primary degradation pathways. Red arrows indicate irreversible chemical changes; dashed lines indicate physical state changes.[1][2][3]
Diagram 2: Troubleshooting Decision Tree
A logic flow for researchers encountering low assay activity or inconsistent data.
Caption: Decision matrix for diagnosing experimental failures related to compound stability.
References
-
NIST Chemistry WebBook. Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)-. National Institute of Standards and Technology. [Link][1][2][3]
-
Hofmann, A. F., & Mysels, K. J. (1992).[2][3] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research. (Contextual grounding on bile acid ester solubility/hydrolysis). [Link]
-
PubChem. Compound Summary: 3-Oxo-5beta-cholanoic acid.[1][2][3] National Library of Medicine. [Link][1][2][3]
Sources
Technical Support Center: Methyl 5-beta-cholan-3-one-24-oate
Topic: Solubility Optimization & Handling Guide
Executive Summary: The "Lipophilicity Trap"
Methyl 5-beta-cholan-3-one-24-oate (CAS: 1173-32-6) is a highly hydrophobic bile acid intermediate.[1][2][] Structurally, it possesses a steroid nucleus with a 5-beta (cis-fused) geometry, a 3-ketone group, and a methyl ester at the C24 position.[1][2][]
The Core Challenge: The methylation of the C24 carboxyl group removes the molecule's primary ionizable handle, drastically reducing its water solubility compared to its parent acid (3-oxo-5-beta-cholanic acid).[1][2][] Users frequently encounter "silent precipitation"—where the compound crashes out of solution upon dilution into cell culture media, forming micro-crystals that are invisible to the naked eye but cytotoxic to cells and disruptive to assays.
This guide provides a validated framework for solubilizing, storing, and delivering this compound in biological systems.[]
Solubility Profile & Solvent Compatibility
Critical Rule: Never attempt to dissolve the solid directly into water or aqueous buffers.
| Solvent System | Solubility Rating | Application | Notes |
| Chloroform / DCM | Excellent (>50 mg/mL) | Stock Storage | Best for long-term storage at -20°C. Prevents hydrolysis.[1][2][] |
| DMSO | Good (~10-20 mg/mL) | Biological Assays | The "Working Stock" solvent.[1][2][] Hygroscopic; keep anhydrous. |
| Ethanol (100%) | Moderate (<10 mg/mL) | Alternative | Use only if DMSO is toxic to your specific cell line. Volatile. |
| Water / PBS | Insoluble | None | Causes immediate precipitation. |
| Cell Media (+Serum) | Poor (requires carrier) | Final Incubation | Requires BSA or Cyclodextrin carrier to remain in solution. |
Troubleshooting Guide: Preventing Precipitation ("Crashing Out")
Issue: "My solution turns cloudy or my assay data is erratic."
Diagnosis: The compound has precipitated upon dilution. The "bent" 5-beta conformation allows these molecules to pack efficiently into crystals when the solvent polarity shifts rapidly.[1][2][]
The Solution: The "Step-Down" BSA-Complexation Protocol
Do not dilute directly from 100% DMSO to 100% Media.[1][2][] You must use a carrier protein (Bovine Serum Albumin - BSA) to sequester the hydrophobic steroid.[1][2][]
Step-by-Step Protocol:
-
Prepare 1000x Stock: Dissolve solid Methyl 5-beta-cholan-3-one-24-oate in anhydrous DMSO to 10 mM .
-
Prepare Carrier Solution: Make a 5% (w/v) Fatty-Acid Free BSA solution in PBS or Media.[1][2][] Warm to 37°C.[4]
-
Why Fatty-Acid Free? Standard BSA is often pre-loaded with lipids. You want empty hydrophobic pockets to carry your steroid.
-
-
The Intermediate Dilution (10x):
-
Add 10 µL of the 10 mM DMSO Stock into 990 µL of the warm BSA Solution .
-
Vortex immediately for 30 seconds.
-
Result: A clear or slightly opalescent 100 µM solution (1% DMSO). The BSA has now "caged" the steroid.
-
-
Final Dilution (1x):
-
Dilute the Intermediate BSA solution 1:10 into your final cell culture medium.
-
Final Concentration: 10 µM steroid, 0.1% DMSO.[]
-
Visual Troubleshooting Logic
The following decision tree outlines the logical flow for solvent selection and troubleshooting precipitation events.
Figure 1: Decision matrix for solvent selection and dilution strategies to avoid precipitation.
Stability & Storage: The Hidden Risks
Risk 1: Ester Hydrolysis
The C24-methyl ester is susceptible to hydrolysis, converting the molecule back into the free acid (3-oxo-5-beta-cholanic acid), which has different biological properties.[1][2][]
-
Avoid: Storing DMSO stocks at Room Temperature (RT) for >24 hours. DMSO is hygroscopic; absorbed water + RT + trace acidity/basicity = hydrolysis.
-
Protocol: Aliquot DMSO stocks into single-use glass vials and freeze at -20°C.
Risk 2: Plastic Adsorption (The "Vanishing Dose")
Lipophilic steroids bind aggressively to polypropylene (standard Eppendorf tubes) and polystyrene.
-
Data Insight: Up to 40% of your compound can be lost to the tube walls within 1 hour of incubation in serum-free media [1].[2]
-
Requirement:
Frequently Asked Questions (FAQs)
Q: Can I use Cyclodextrin instead of BSA? A: Yes. 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is an excellent alternative, especially for non-biological assays where protein interference is a concern.[1][2][] Use a 10-20% (w/v) stock of HP-β-CD in water to prepare your intermediate dilution.[1][2][]
Q: My DMSO stock froze. Is it ruined? A: No. DMSO freezes at 19°C. However, repeated freeze-thaw cycles introduce water (condensation).[1][2][] If the stock is cloudy after fully thawing and warming to 37°C, water has entered, and the compound may have precipitated. Discard and make fresh.
Q: How do I validate that the compound is actually in solution? A: Do not rely on visual inspection.
-
Nephelometry: Measure light scattering (turbidity) at 600nm. An increase in OD compared to the vehicle control indicates micro-precipitation.
-
Centrifugation Test: Spin your media at 15,000 x g for 10 mins. Analyze the supernatant by HPLC. If the concentration is lower than calculated, you lost compound to precipitation or adsorption.
References
-
Kozlowska, J. et al. (2019). "Structure-dependent retention of steroid hormones by common laboratory materials."[1][2][][5] PLOS ONE.
-
BenchChem Technical Support. (2025). "Preventing precipitation of lipophilic steroids in media." BenchChem Troubleshooting Guides.
- Chiou, W.L. et al. (1971). "Pharmaceutical applications of solid dispersion systems." Journal of Pharmaceutical Sciences.
-
NIST Chemistry WebBook. "Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)- Properties."[1][2][] National Institute of Standards and Technology.
Sources
Technical Support Center: Optimizing HPLC Separation of Methyl 5-beta-cholan-3-one-24-oate Isomers
Welcome to the technical support center for the chromatographic analysis of Methyl 5-beta-cholan-3-one-24-oate and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating structurally similar steroidal compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and develop robust, reliable HPLC methods.
The separation of steroid isomers, such as the 5-alpha and 5-beta epimers of cholan-3-one derivatives, presents a significant analytical challenge. These molecules often share identical mass and similar polarity, differing only in the spatial orientation of one or more chiral centers. Achieving baseline resolution requires a methodical approach that carefully considers the subtle interactions between the analyte, the stationary phase, and the mobile phase. This guide provides a structured framework for tackling these challenges head-on.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding for your method development strategy.
Q1: What makes the separation of Methyl 5-beta-cholan-3-one-24-oate isomers so challenging?
The primary challenge lies in their structural similarity. Isomers like epimers (e.g., the 5-alpha vs. 5-beta configuration) have nearly identical physicochemical properties, including polarity and molecular weight. Standard reversed-phase C18 columns, which separate primarily based on hydrophobicity, often fail to provide adequate resolution for these compounds[1][2]. Successful separation depends on exploiting subtle differences in molecular shape and the accessibility of functional groups (like the C3-ketone) to engage in secondary interactions (e.g., dipole-dipole, π-π) with the stationary phase[3].
Q2: What is the best starting point for column selection?
While a traditional C18 column can be used as an initial screen, it is often insufficient[1][2]. A more effective strategy involves screening columns with alternative selectivities. Consider stationary phases that offer different interaction mechanisms beyond simple hydrophobicity:
-
Phenyl-Hexyl or Biphenyl Phases: These are excellent choices for steroid isomers. The phenyl groups provide π-π interactions with the steroid's ring structure, offering a different selectivity mechanism that can resolve isomers based on their shape and electron distribution[1][3][4][5][6].
-
Polar-Embedded Phases (e.g., Amide or Carbamate): These phases can offer enhanced retention and unique selectivity for polar analytes, including those with ketone functionalities, through hydrogen bonding interactions. They also provide better performance in highly aqueous mobile phases[1][2].
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a CSP is essential. For diastereomers like epimers, CSPs based on cellulose or amylose derivatives can also provide the necessary stereospecific interactions for separation[7][8].
Q3: Should I start with an isocratic or gradient elution?
For a mixture of unknown complexity or for isomers that are difficult to separate, gradient elution is almost always the recommended starting point . A broad screening gradient (e.g., 5% to 95% organic solvent over 15-20 minutes) will help determine the approximate elution conditions and overall complexity of the sample. Once the elution window for your isomers of interest is identified, you can develop a shallower, more targeted gradient to "stretch out" that specific region, thereby maximizing resolution[9][10]. Isocratic methods can be developed later for routine analysis if the resolution is sufficient, as they often provide better reproducibility and shorter re-equilibration times[11].
Q4: How important is temperature control in separating these isomers?
Temperature is a critical and powerful parameter for optimizing steroid separations. It should not be overlooked.
-
Reduces Viscosity: Increasing temperature lowers the mobile phase viscosity, which reduces system backpressure and can allow for higher flow rates and shorter analysis times[12][13][14].
-
Alters Selectivity: Temperature can change the thermodynamics of analyte-stationary phase interactions. For some isomer pairs, a change of just 10-20°C can significantly alter the selectivity (α), sometimes even reversing the elution order, which can be leveraged to achieve a separation that is impossible at ambient temperature[13][15][16]. Precise and stable temperature control via a column oven is mandatory for reproducible retention times[17][18].
Section 2: Systematic Troubleshooting Guide
Encountering issues is a normal part of method development. This guide provides a logical, step-by-step approach to diagnosing and solving common chromatographic problems in the context of steroid isomer separation.
Problem: My isomers are co-eluting or have very poor resolution (Rs < 1.5).
This is the most common challenge. The solution involves systematically enhancing the selectivity (α), efficiency (N), or retention factor (k) of your method.
Q: Where do I start? A: First, confirm the issue is poor resolution and not a hardware problem. Inject a well-behaved standard to ensure your system is performing correctly. If the system is fine, the problem is with the method's chemistry. The most impactful changes come from altering selectivity.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for addressing poor isomer resolution.
-
Step 1: Change the Stationary Phase. This is the most powerful way to affect selectivity[1]. If you are using a C18, switch to a Phenyl-Hexyl or Biphenyl column. The π-π interactions offered by these phases are fundamentally different from the hydrophobic interactions of a C18 and are highly effective for aromatic and ring-based structures like steroids[4][6][19].
-
Step 2: Change the Organic Modifier. Switching between acetonitrile (ACN) and methanol can significantly alter selectivity. Methanol is a protic solvent and a better hydrogen-bond donor/acceptor, which can change how the isomers interact with the stationary phase. This can sometimes dramatically improve the separation of structurally similar compounds[1][4].
-
Step 3: Optimize the Gradient. If you see some separation, but it's incomplete, make your gradient shallower across the elution window of your isomers. For example, if your compounds elute between 60% and 70% ACN in a 10-minute run, try changing the gradient to go from 60% to 70% ACN over 10 minutes instead. This gives the molecules more time to interact with the column, improving resolution[9].
-
Step 4: Vary the Temperature. Systematically evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C). An increase in temperature generally decreases retention time but can either increase or decrease selectivity depending on the specific isomers and stationary phase[12][13][16]. A van't Hoff plot (ln(k) vs 1/T) can help identify the optimal temperature.
Problem: I'm observing peak splitting.
Split peaks, which often look like the letter 'M', are typically not a chemical separation issue but rather an indicator of a physical problem in the system.[17][20]
Q: What are the likely causes and how do I fix them? A: Follow this diagnostic sequence:
-
Cause 1: Partially Clogged Column Inlet Frit. This is the most common cause. Particulates from the sample or mobile phase can block the frit, causing the sample band to be distributed unevenly onto the column bed[20][21].
-
Cause 2: Column Void or Channeling. Over time or due to pressure shocks, a void can form at the head of the column packing. This causes the sample to travel through different paths, resulting in a split peak[17][24].
-
Solution: A column with a significant void cannot be repaired and must be replaced. Using a guard column can help extend the life of your analytical column.
-
-
Cause 3: Sample Solvent Incompatibility. If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., sample in 100% ACN, mobile phase starts at 30% ACN), it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent[23].
-
Problem: My peaks are tailing or fronting.
Poor peak shape compromises resolution and integration accuracy.
Q: My peaks are tailing (asymmetric to the right). What's happening? A: Peak tailing is often caused by secondary, undesirable interactions or column overload.
-
Cause 1: Silanol Interactions. The ketone group on your steroid can interact with acidic, underivatized silanol groups on the silica surface of the stationary phase. This is a common issue with basic or polar compounds.
-
Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks[17][18].
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.
-
Q: My peaks are fronting (asymmetric to the left). Why? A: Peak fronting is less common but is typically a sign of sample overload or a very strong sample solvent[17]. The troubleshooting steps are the same as for tailing (reduce sample concentration) and peak splitting (ensure sample solvent is weaker than the mobile phase).
Problem: My retention times are shifting between runs.
Poor reproducibility makes data unreliable.
Q: What are the primary causes of retention time drift? A: Inconsistent retention times point to a lack of stability in the system.
-
Cause 1: Inadequate Column Equilibration. When running a gradient, the column must be fully re-equilibrated to the initial conditions before the next injection.
-
Solution: Ensure your post-run equilibration time is sufficient, typically at least 10 column volumes.
-
-
Cause 2: Mobile Phase Instability. The composition of the mobile phase may be changing over time.
-
Cause 3: Temperature Fluctuations. An unstable column temperature will cause retention times to drift[17][18].
-
Solution: Use a reliable column oven and allow the system to fully stabilize before starting your sequence.
-
-
Cause 4: Pump or Hardware Issues. Leaks or failing pump seals/check valves can lead to inconsistent flow rates and pressure fluctuations, directly impacting retention times.
-
Solution: Perform regular preventative maintenance on your HPLC system. Check for leaks (salt buildup is a common sign) and monitor pressure ripple.
-
Section 3: In-Depth Method Development & Optimization Protocols
This section provides actionable workflows for building a robust separation method from the ground up.
Protocol 1: Systematic Column and Mobile Phase Screening
The goal of this initial phase is to identify the most promising stationary phase and organic modifier combination that provides the best initial selectivity for your isomer pair.
Method Development Workflow
Caption: A logical workflow for HPLC method development.
Step-by-Step Methodology:
-
Prepare Analytes: Create a standard containing the isomers of interest. Dissolve in a solvent compatible with the mobile phase, such as 50:50 acetonitrile:water.
-
Select Columns: Choose at least two columns with different selectivities. A good starting set is a high-quality C18 and a Phenyl-Hexyl or Biphenyl column[3][19].
-
Define a Generic Screening Gradient: Use a fast, broad gradient to quickly assess performance.
-
Table 1: Generic Screening Gradient Parameters
Parameter Setting Rationale Mobile Phase A Water + 0.1% Formic Acid Provides protons to suppress silanol activity. Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid The organic modifier being tested. Flow Rate 1.0 mL/min (for 4.6 mm ID column) Standard flow rate for initial screening. Gradient 5% to 95% B in 15 min, hold 2 min, return to 5% B Covers a wide polarity range to ensure elution. Equilibration 5 minutes Ensures column is ready for the next injection. Temperature 40 °C Elevated temperature provides good efficiency. | Detection | UV (e.g., 205 nm for no chromophore) or MS | Choose based on analyte properties. |
-
-
Execute the Screening: Run the generic gradient on each column with both acetonitrile and methanol as the organic modifier (Mobile Phase B). This will result in four initial chromatograms (or more if using more columns).
-
Evaluate and Select: Compare the chromatograms. Look for the combination of column and mobile phase that shows the largest separation (highest selectivity, α) between your target isomer peaks, even if the resolution is not yet baseline. This is your most promising candidate for further optimization. A Biphenyl phase with methanol, for instance, often provides unique selectivity for isomers[4][5].
Protocol 2: Optimizing the Solvent Gradient
Once you have selected the best column/solvent combination, the next step is to fine-tune the gradient to maximize resolution.
Step-by-Step Methodology:
-
Determine Elution Window: From your best screening run, note the %B at which your first isomer starts to elute (t_start) and your last isomer has fully eluted (t_end).
-
Calculate a Shallow Gradient: Create a new gradient that focuses on this specific window.
-
Set the starting %B to be slightly lower than the elution point of the first peak (e.g., if it elutes at 55% B, start at 50% B).
-
Set the ending %B to be slightly higher than the elution point of the last peak (e.g., if it elutes at 65% B, end at 70% B).
-
"Stretch" this narrow %B range over a longer time period, for example, 10-15 minutes[9].
-
-
Refine Further: Analyze the results. If peaks are still too close, make the gradient even shallower (i.e., increase the time for the same %B change). If the run time is too long and you have excess resolution, you can make it slightly steeper.
-
Table 2: Example of Gradient Optimization
Parameter Screening Gradient Optimized Gradient Time (min) %B (ACN) %B (ACN) 0.0 5 50 1.0 5 50 15.0 95 70 17.0 95 95 17.1 5 95 22.0 5 5 Gradient Slope 6.4% / min 2.0% / min (during elution) | Rationale | Fast, broad search. | Focuses resolving power where needed. |
Protocol 3: Leveraging Temperature to Enhance Selectivity
Temperature is a final optimization parameter that can provide the extra resolution needed for a complete separation.
Step-by-Step Methodology:
-
Run Isothermally: Using your optimized gradient from Protocol 2, run the separation at three different temperatures: for example, 30°C, 40°C, and 50°C.
-
Analyze Results:
-
Observe the change in retention time for each isomer.
-
Most importantly, observe the change in selectivity (α). Does the spacing between the peaks increase or decrease?
-
In some cases, the elution order of the isomers may even reverse, which can be a powerful tool for resolving a difficult pair[16].
-
-
Select Optimal Temperature: Choose the temperature that provides the best balance of resolution, peak shape, and analysis time. Ensure this temperature can be reliably maintained by your column oven for method robustness. Operating at elevated temperatures (e.g., above 40°C) is generally recommended for steroid analysis to improve peak efficiency and reduce run times[11][13][14].
By following this structured approach—screening for selectivity, optimizing the gradient for resolution, and fine-tuning with temperature—you can develop a robust and reliable HPLC method for the challenging separation of Methyl 5-beta-cholan-3-one-24-oate isomers.
References
-
Szepesi, G., & Gazdag, M. (1996). The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1305-11. [Link]
-
Vaia. (n.d.). Understanding the effect of temperature in reversed-phase HPLC. [Link]
-
Millichip, M. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. LCGC. [Link]
-
Gazdag, M., & Szepesi, G. (2001). Separation of steroids using temperature-dependent inclusion chromatography. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 947-55. [Link]
-
Al-Khateeb, L. A., & Smith, R. M. (2005). High temperature liquid chromatography of steroids on a bonded hybrid column. Chromatographia, 61(5-6), 289-294. [Link]
-
Jones, A. (2020). Using High Temperature HPLC for Improved Analysis. Pharmaceutical Technology. [Link]
-
Homework.Study.com. (n.d.). The mobile phase used in High Performance Liquid Chromatography (HPLC) for the analysis of steroids.... [Link]
-
Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
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Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. [Link]
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Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1789. [Link]
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ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
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Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. [Link]
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Waters Corporation. (n.d.). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. [Link]
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El Balkhi, S., et al. (2021). A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1179, 122828. [Link]
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Kamal, A., et al. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Molecules, 27(22), 7935. [Link]
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PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
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Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]
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Cytiva. (2022). HPLC Pain Points. [Link]
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Shimadzu. (n.d.). Optimizing HPLC/UHPLC Systems – General Recommendations. [Link]
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Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]
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Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC. [Link]
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Element Lab Solutions. (n.d.). HPLC method development critical decisions. [Link]
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Zhang, Y., & Shamsi, S. A. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-21. [Link]
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Berkland, H. (n.d.). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Restek. [Link]
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Liu, D., & Lee, H. K. (2006). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Journal of separation science, 29(4), 548-555. [Link]
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Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6175. [Link]
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VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]
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Preventing degradation of "Methyl 5-beta-cholan-3-one-24-oate" during storage
Welcome to the Technical Support Center for Steroidal Compound Management. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of Methyl 5-beta-cholan-3-one-24-oate (CAS: 1173-32-6).
Standardizing the storage of bile acid derivatives is not merely about putting a vial in a freezer; it requires a mechanistic understanding of the molecule's reactive sites. This guide synthesizes field-proven methodologies with chemical causality to ensure your experimental baselines remain uncompromised.
Part 1: The Causality of Degradation (Expertise & Experience)
To prevent degradation, we must first understand the structural liabilities of Methyl 5-beta-cholan-3-one-24-oate. The molecule possesses two primary reactive centers that dictate its storage requirements:
-
The C24 Methyl Ester (Hydrolysis Risk): Ester functional groups are highly susceptible to nucleophilic attack by water, a reaction accelerated by trace acidic or basic impurities[1]. If exposed to ambient atmospheric moisture, the C24 methyl ester will undergo hydrolysis, cleaving the methanol group and reverting the molecule to its free carboxylic acid form (3-oxo-5beta-cholan-24-oic acid). This fundamentally alters the compound's lipophilicity and receptor-binding kinetics[2].
-
The C3 Ketone (Photochemical Risk): Steroidal 3-ketones are photolabile. When exposed to ultraviolet (UV) light, the carbonyl group can enter an excited triplet state, triggering Norrish Type I (alpha-cleavage) or Norrish Type II photochemical rearrangements[3]. This leads to irreversible ring-opening or epimerization of the steroid backbone.
-
The Steroid Nucleus (Microbial Risk): Bile acids are natural carbon sources for various environmental bacteria (e.g., Pseudomonas species). If a stock solution is contaminated, microbes can rapidly degrade the steroid rings via the 9,10-seco pathway[4].
Part 2: Troubleshooting Guides & FAQs
Q: During LC-MS quality control, my compound's mass shifted from ~388.6 g/mol to ~374.6 g/mol . What happened? A: Your sample has undergone ester hydrolysis. The native compound has a molecular weight of 388.58 g/mol [5]. The loss of the methyl group (-CH3) and replacement with a proton (+H) during hydrolysis results in a net loss of ~14 g/mol , yielding the free bile acid (374.56 g/mol ). This is a definitive sign of moisture ingress during storage. You must discard this aliquot and audit your desiccator's integrity.
Q: I left my solid powder on the benchtop under standard laboratory fluorescent lights for a week. Is it still viable? A: It is highly compromised. Fluorescent lights emit trace UV radiation. The C3 ketone on the steroid backbone is vulnerable to Norrish photochemical cleavage under these conditions[3]. Always store this compound in amber glass vials to block UV transmission.
Q: Can I prepare a bulk stock solution in an aqueous buffer and store it at 4°C? A: Absolutely not. Storing a methyl ester in an aqueous environment—especially a buffered one, which can act as a catalyst—guarantees rapid hydrolysis over time[1]. Stock solutions should only be prepared in anhydrous organic solvents (e.g., dry DMSO or Methanol) and used immediately, or aliquoted and flash-frozen.
Q: Why do you recommend PTFE-lined caps instead of standard rubber septa? A: Rubber septa are permeable to atmospheric moisture over long-term storage and can leach plasticizers into organic solvents. PTFE (Polytetrafluoroethylene) provides an inert, impermeable barrier that maintains the anhydrous, argon-purged microenvironment of the vial.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, the following aliquoting protocol is designed as a self-validating system . By incorporating a pre- and post-storage Quality Control (QC) check, the system mathematically proves its own efficacy.
Protocol: Anhydrous Aliquoting and Storage Workflow
Objective: To divide bulk powder into single-use aliquots without introducing moisture or light damage.
Step-by-Step Methodology:
-
Thermal Equilibration: Upon receiving the chemical shipped on dry ice, place the sealed secondary container in a desiccator at room temperature for 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.
-
Environmental Control: Transfer the equilibrated vial into a dry glovebox purged with Argon (Relative Humidity < 5%).
-
Aliquoting: Weigh the powder into single-use, pre-dried amber glass vials. Causality: Single-use vials prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen/moisture.
-
Inert Gas Purging: Gently blow a stream of high-purity Argon gas into each vial for 5 seconds to displace ambient air.
-
Sealing: Cap immediately with PTFE-lined screw caps. Wrap the seal with Parafilm for secondary moisture defense.
-
Storage: Transfer vials to a -20°C freezer dedicated to chemical storage (non-frost-free to avoid temperature cycling)[5].
-
System Validation (The QC Step):
-
Day 0: Run LC-MS on a fraction of the bulk powder. Record the Area Under the Curve (AUC) for the 388.6 m/z peak.
-
Month 6: Thaw one aliquot and run LC-MS. If the 388.6 m/z peak remains >99% of the total chromatogram and the 374.6 m/z (hydrolysis product) peak is absent, your storage system is successfully validated.
-
Part 4: Quantitative Data Presentation
The following table summarizes the causal relationship between storage conditions and the expected degradation half-life of Methyl 5-beta-cholan-3-one-24-oate.
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Shelf Life | Primary Degradation Risk |
| Optimal (Recommended) | -20°C | Dark (Amber Vial) | Argon/Nitrogen | > 24 Months | None (Stable) |
| Sub-Optimal | 4°C | Dark | Ambient Air | 6 - 12 Months | Slow Hydrolysis (Moisture) |
| High Risk | 25°C | Ambient Lab Light | Ambient Air | < 1 Month | Norrish Cleavage & Hydrolysis |
| Aqueous Solution | 4°C to 25°C | Dark or Light | Aqueous Buffer | < 48 Hours | Rapid Ester Hydrolysis |
Part 5: Visualizations
Fig 1. Primary chemical and biological degradation pathways of Methyl 5-beta-cholan-3-one-24-oate.
Fig 2. Self-validating anhydrous aliquoting and storage workflow for bile acid methyl esters.
Part 6: References
-
Clinivex - CAS 1173-32-6 | Methyl-3-keto-5Beta-cholan-24-oate Supplier. Recommended storage conditions and molecular weight specifications. 5
-
MDPI - Degradation of Bile Acids by Soil and Water Bacteria. Analysis of the 9,10-seco pathway and microbial degradation of steroid structures. 4
-
ResearchGate - Noncommunicating Photoreaction Paths in Some Pregna-1,4-diene-3,20-diones. Mechanistic insights into Norrish Type I/II photoreactions of 3-keto steroids. 3
-
Google Patents - US9636349B2 - Synthetic bile acid compositions and methods. Details on bile acid chemistry, esterification, and hydrolysis parameters. 1
-
National Institute of Informatics (NII) - Repeated analysis of bile acid methyl ester propionates kept at room temperature. Stability studies of bile acid methyl esters in moisture-free environments. 2
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Technical Support Center: Synthesis & Purification of Methyl 5-beta-cholan-3-one-24-oate
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Validation & Comparative
A Comparative Guide to Methyl 5-beta-cholan-3-one-24-oate and Methyl 5-alpha-cholan-3-one-24-oate for Researchers and Drug Development Professionals
An In-Depth Analysis of Stereoisomers in Bile Acid Research
In the landscape of bile acid research and the development of therapeutics targeting metabolic and liver diseases, the subtle yet profound impact of stereochemistry cannot be overstated. This guide provides a detailed comparison of two closely related synthetic bile acid analogs: Methyl 5-beta-cholan-3-one-24-oate and Methyl 5-alpha-cholan-3-one-24-oate. Understanding the distinct physicochemical properties and biological activities of these isomers is crucial for researchers designing experiments and for professionals in drug development aiming to modulate bile acid signaling pathways.
The Critical Role of A/B Ring Juncture Stereochemistry
The fundamental difference between Methyl 5-beta-cholan-3-one-24-oate and its 5-alpha counterpart lies in the stereochemistry at the junction of the A and B rings of the steroid nucleus. In the 5-beta isomer, the A/B ring juncture is cis-fused, resulting in a bent overall molecular shape. Conversely, the 5-alpha isomer possesses a trans-fused A/B ring system, leading to a more planar and elongated structure. This seemingly minor variation in three-dimensional architecture has significant consequences for how these molecules interact with biological targets.
Physicochemical Properties: A Comparative Overview
While comprehensive experimental data for a direct side-by-side comparison is not extensively published, we can infer key differences based on the known properties of 5-alpha and 5-beta steroid isomers.
| Property | Methyl 5-beta-cholan-3-one-24-oate | Methyl 5-alpha-cholan-3-one-24-oate | Significance of the Difference |
| Molecular Formula | C₂₅H₄₀O₃ | C₂₅H₄₀O₃ | Identical |
| Molecular Weight | 388.59 g/mol | 388.59 g/mol | Identical |
| A/B Ring Juncture | Cis-fused | Trans-fused | Alters molecular shape, impacting receptor binding. |
| Melting Point | Data not readily available | Likely higher than the 5-beta isomer | The more planar structure of the 5-alpha isomer generally allows for more efficient crystal packing. For example, 5-alpha-cholestan-3-one has a melting point of 128-130 °C. |
| Solubility | Data not readily available | Likely less soluble in polar solvents than the 5-beta isomer | The more compact, bent structure of the 5-beta isomer can lead to differences in solvation properties. |
| Chromatographic Retention | Typically has a shorter retention time in reversed-phase HPLC | Typically has a longer retention time in reversed-phase HPLC | The more planar 5-alpha isomer often exhibits stronger hydrophobic interactions with the stationary phase. |
Spectroscopic Distinction: Unmasking the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the 5-alpha and 5-beta isomers of 3-oxosteroids. The differing spatial arrangement of protons and carbons in the A and B rings leads to distinct chemical shifts and coupling constants.
Key Differentiating Features in ¹H NMR:
While specific spectra for these exact methyl esters are not widely published, general trends for 3-oxosteroids can be applied. The signals for protons in the A-ring, particularly those at positions C1, C2, and C4, will show characteristic differences in their multiplicity and chemical shifts due to the altered dihedral angles and through-space interactions imposed by the cis- vs. trans-fused A/B ring system.
¹³C NMR as a Diagnostic Tool:
The chemical shifts of the carbon atoms in the steroid nucleus, especially C-5, C-9, and C-19, are sensitive to the stereochemistry at the A/B ring junction. These differences provide a reliable method for assigning the 5-alpha or 5-beta configuration.
Biological Activity: A Tale of Two Shapes
The biological functions of bile acids and their analogs are primarily mediated through their interactions with nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like the Takeda G-protein-coupled receptor 5 (TGR5).[1][2] The distinct three-dimensional shapes of the 5-alpha and 5-beta isomers dictate their binding affinities and subsequent activation or inhibition of these receptors.
Farnesoid X Receptor (FXR) Activation:
FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[2] The activation of FXR by bile acids is highly dependent on the ligand's shape and hydrophobicity. While specific data for Methyl 5-alpha/beta-cholan-3-one-24-oate is limited, studies on related neuroactive steroids have shown that 5-beta isomers can exhibit different potencies compared to their 5-alpha counterparts.[3] It is plausible that the more bent structure of the 5-beta isomer could lead to a different binding mode within the ligand-binding pocket of FXR compared to the more linear 5-alpha isomer, potentially resulting in altered transcriptional activation of FXR target genes.
Takeda G-protein-coupled Receptor 5 (TGR5) Activation:
TGR5 is a cell surface receptor that, upon activation by bile acids, influences energy expenditure, glucose metabolism, and inflammatory responses.[4][5] The potency of bile acids as TGR5 agonists is also sensitive to their structure. The differential shapes of the 5-alpha and 5-beta isomers would likely result in varied affinities for the TGR5 binding pocket, leading to distinct downstream signaling cascades. For instance, studies on related pregnane steroids have demonstrated that the 5-beta isomer can possess more potent anxiolytic properties than the 5-alpha isomer, highlighting the significant impact of this stereochemical difference on biological activity.[3]
Experimental Workflows and Methodologies
For researchers working with these compounds, the ability to separate, identify, and quantify them is paramount.
Diagram of a Typical Experimental Workflow for Isomer Analysis
Caption: Workflow for the synthesis, separation, characterization, and biological evaluation of steroid isomers.
Detailed Protocol: Separation of 5-alpha and 5-beta Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation of 5-alpha and 5-beta steroid isomers using reversed-phase HPLC. Optimization will be required based on the specific instrumentation and the exact properties of the synthesized compounds.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Reference standards for Methyl 5-beta-cholan-3-one-24-oate and Methyl 5-alpha-cholan-3-one-24-oate (if available)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector or an Evaporative Light Scattering Detector (ELSD).
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v)
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: Linear gradient from 70% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (for the ketone chromophore) or ELSD.
4. Sample Preparation:
-
Dissolve the sample mixture containing both isomers in a suitable solvent, such as methanol or isopropanol, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Rationale for Methodological Choices:
-
Reversed-Phase C18 Column: This is the standard choice for separating compounds based on hydrophobicity. The more planar 5-alpha isomer is expected to have a stronger interaction with the nonpolar stationary phase, leading to a longer retention time compared to the more polar, bent 5-beta isomer.
-
Acetonitrile/Methanol Mobile Phase: The use of a mixture of organic modifiers allows for fine-tuning the selectivity of the separation.
-
Gradient Elution: A gradient is employed to ensure adequate separation of the isomers while also eluting any more hydrophobic impurities from the column in a reasonable time.
-
Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times.
Conclusion for the Modern Researcher
The choice between Methyl 5-beta-cholan-3-one-24-oate and Methyl 5-alpha-cholan-3-one-24-oate in a research or drug development context is not arbitrary. The distinct stereochemistry at the A/B ring junction imparts unique three-dimensional structures that can lead to significant differences in physicochemical properties and, more importantly, biological activity. The 5-alpha isomer, with its flatter, more rigid structure, and the 5-beta isomer, with its bent conformation, are likely to exhibit differential interactions with key regulatory proteins such as FXR and TGR5.
For researchers, it is imperative to not only be aware of these potential differences but also to employ robust analytical methods, such as HPLC and NMR, to ensure the stereochemical purity of their compounds and to accurately interpret their experimental findings. As the field of bile acid-based therapeutics continues to evolve, a deeper understanding of the structure-activity relationships of these synthetic analogs will be instrumental in the design of next-generation drugs with improved efficacy and safety profiles.
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Cheméo. (n.d.). Chemical Properties of Methyl 5-«beta»-cholan-3,7-dione-24-oate. Retrieved from [Link]
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NIST. (n.d.). Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 5beta-Cholan-24-oic acid, 3alpha-hydroxy-12-oxo-, methyl ester, acetate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate. Retrieved from [Link]
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Technical Comparison Guide: Methyl 5-beta-cholan-3-one-24-oate vs. Hydroxylated Bile Acid Methyl Esters
[1]
Executive Summary
Methyl 5-beta-cholan-3-one-24-oate (also known as Methyl 3-oxo-5β-cholanoate ) represents a pivotal oxidized derivative in the bile acid series.[1] Unlike its hydroxylated counterparts—such as Methyl Cholate or Methyl Lithocholate—this compound features a ketone functionality at the C-3 position.[1] This structural modification significantly alters its physicochemical polarity, chromatographic retention, and synthetic utility.[1]
This guide provides an objective technical comparison of Methyl 5-beta-cholan-3-one-24-oate against standard bile acid methyl esters.[1] It focuses on its application as a metabolic standard in gut microbiome research and its "performance" as a high-fidelity synthetic intermediate for generating stereochemically diverse bile acid libraries.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The transition from a hydroxyl group (common in primary bile acids) to a ketone at C-3 drastically reduces the compound's hydrogen-bonding capacity.[1] This fundamental shift dictates its solubility and elution behavior.[1]
Table 1: Comparative Physicochemical Properties[1][10]
| Property | Methyl 5-beta-cholan-3-one-24-oate | Methyl Lithocholate | Methyl Cholate |
| CAS Number | 1173-32-6 | 1249-75-8 | 1448-36-8 |
| Molecular Weight | 388.59 g/mol | 390.61 g/mol | 422.60 g/mol |
| C-3 Functionality | Ketone (=O) | Hydroxyl (-OH, | Hydroxyl (-OH, |
| Hydroxyl Count | 0 | 1 | 3 |
| H-Bond Donors | 0 | 1 | 3 |
| LogP (Predicted) | ~6.5 (High Lipophilicity) | ~6.0 | ~3.9 (More Polar) |
| Dipole Moment | Moderate (Carbonyl) | High (Hydroxyl) | Very High |
Structural Logic & Causality[1]
-
Lipophilicity: The 3-oxo derivative lacks the H-bond donor capability of the 3-hydroxyl group, making it more lipophilic than Methyl Lithocholate.[1] This results in higher solubility in non-polar organic solvents (e.g., Dichloromethane, Toluene) and distinct partitioning in biological membranes.[1]
-
Synthetic Versatility: The C-3 ketone is a "reactive handle."[1] Unlike the stable hydroxyl groups in Methyl Cholate, the ketone in Methyl 5-beta-cholan-3-one-24-oate allows for stereoselective reduction to generate either 3
-OH (Lithocholic) or 3 -OH (Iso-lithocholic) isomers, essential for structure-activity relationship (SAR) studies.[1]
Chromatographic Performance
For analytical chemists, the "performance" of this standard is defined by its resolution from major metabolites.[1] The lack of a hydroxyl group creates a predictable retention shift.
Gas Chromatography (GC) Behavior
In GC analysis, volatility and polarity interactions with the stationary phase drive separation.
-
Non-Polar Columns (e.g., DB-1, DB-5): Methyl 5-beta-cholan-3-one-24-oate typically elutes before Methyl Lithocholate.[1] The ketone reduces the boiling point relative to the alcohol due to the absence of intermolecular hydrogen bonding.
-
Polar Columns (e.g., DB-Wax, PEG): The separation window widens significantly.[1] The hydroxylated esters (Lithocholate, Cholate) interact strongly with the polyethylene glycol phase, retaining much longer than the 3-oxo ester.
Liquid Chromatography (LC-MS) Retention
In Reversed-Phase (C18) chromatography, the order is generally dictated by hydrophobicity.[1]
-
Observation: 3-oxo derivatives often elute after or very close to their corresponding 3
-hydroxy analogs due to the loss of the polar -OH group.[1] -
Data Point: In standard LC-MS/MS workflows (e.g., C18 column, MeOH/Water gradient), the acid form (3-oxo-LCA) has been observed to elute at 17.43 min , compared to Lithocholic Acid (LCA) at 17.19 min [1].[1] The methyl ester follows this trend, providing a critical resolution marker for detecting gut bacterial oxidation of bile acids.[1]
Mass Spectrometry Fragmentation[1]
-
Methyl 5-beta-cholan-3-one-24-oate: Exhibits a characteristic molecular ion
and a lack of water loss peaks that are prominent in hydroxylated bile acids.[1] -
Differentiation: The absence of the water-loss transition allows for high-specificity Multiple Reaction Monitoring (MRM) transitions, reducing false positives in complex fecal matrices.
Synthetic Utility & Pathway Visualization
The primary "use case" for Methyl 5-beta-cholan-3-one-24-oate in drug development is as a high-purity intermediate.[1] It serves as the gateway to Iso-bile acids (3
Experimental Workflow: Synthesis of 3-Oxo and Isomers
The following diagram illustrates the position of Methyl 5-beta-cholan-3-one-24-oate in the synthesis of rare bile acid derivatives.
[1][6][10]
Detailed Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the 3-oxo derivative and its analytical characterization.
Protocol A: Synthesis from Methyl Lithocholate
Objective: Quantitative conversion of the 3
-
Reagents: Methyl Lithocholate (1.0 eq), Pyridinium Chlorochromate (PCC, 1.5 eq), Sodium Acetate (buffer), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve Methyl Lithocholate in anhydrous DCM (0.1 M concentration).
-
Add Sodium Acetate (0.5 eq) followed by PCC (1.5 eq) in one portion.
-
Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (
) will disappear, and the ketone product ( ) will appear. -
Workup: Filter the reaction mixture through a pad of Celite/Silica to remove chromium salts. Wash the pad with Ether.[1]
-
Purification: Concentrate the filtrate. Recrystallize from Methanol/Water or purify via Flash Chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
-
Validation:
Protocol B: Analytical Separation (GC-MS)
Objective: Separate Methyl 3-oxo-5β-cholanoate from residual hydroxylated precursors.
-
Instrument: Agilent 7890/5977 GC-MS (or equivalent).
-
Column: DB-5ms (30 m
0.25 mm, 0.25 µm film).[1] -
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Initial: 150°C (Hold 1 min).
-
Ramp 1: 25°C/min to 260°C.
-
Ramp 2: 2°C/min to 300°C (Hold 5 min).
-
-
Detection: EI Source (70 eV), SIM mode (Target Ion:
388). -
Expected Result: The 3-oxo derivative will elute slightly earlier than Methyl Lithocholate due to higher volatility.[1]
Biological Relevance & Application[3][11]
While often used as a chemical intermediate, the biological significance of the 3-oxo moiety is profound.[1]
-
Gut Microbiome Marker: The oxidation of Lithocholic Acid to 3-oxo-LCA is performed by specific gut bacteria (e.g., Ruminococcus gnavus) expressing hydroxysteroid dehydrogenases (HSDH).[1] Methyl 5-beta-cholan-3-one-24-oate serves as the precise analytical standard to quantify this bacterial metabolic activity in fecal samples [2].[1]
-
Signaling: 3-oxo-LCA has been identified as a modulator of the TGR5 receptor and a ligand for the Vitamin D Receptor (VDR), influencing host immune responses. Researchers use the methyl ester form to enhance cell permeability in in vitro assays, relying on intracellular esterases to release the active free acid.
References
-
Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids. PubMed Central. Available at: [Link]
-
Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance. MDPI. Available at: [Link][2]
-
Structure-retention correlation of isomeric bile acids in inclusion HPLC. PubMed. Available at: [Link]
-
Chemical Properties of Methyl 3-oxo-5beta-cholanoate. NIST Chemistry WebBook. Available at: [Link]
Biological activity of "Methyl 5-beta-cholan-3-one-24-oate" derivatives.
Biological Activity Profile: Methyl 5-beta-cholan-3-one-24-oate Derivatives
Executive Summary & Chemical Identity
Methyl 5-beta-cholan-3-one-24-oate (also known as Methyl 3-ketolithocholate or Methyl 3-dehydrolithocholate ) is a semi-synthetic bile acid derivative.[1] Structurally, it is the methyl ester of 3-oxo-5β-cholanic acid, characterized by a ketone at the C-3 position and a cis-fusion between rings A and B (5β-configuration).[1]
Unlike primary bile acids (Cholic Acid, Chenodeoxycholic Acid) which act as digestive surfactants, this 3-oxo derivative functions primarily as a signaling molecule .[1] It serves as a potent, lipophilic precursor to 3-oxo-LCA , a natural ligand for the TGR5 (GPBAR1) receptor, and acts as a crucial intermediate in the synthesis of radiolabeled bile acid probes.[1]
Key Applications:
-
TGR5 (GPBAR1) Agonism: Modulation of metabolic homeostasis and inflammation.[2]
-
Synthetic Intermediate: Precursor for C-24 modified bile acid conjugates.[1][3]
-
Bioavailability Enhancement: The C-24 methyl ester modification significantly increases lipophilicity compared to the free acid, enhancing passive diffusion across cell membranes before intracellular hydrolysis.[1]
Comparative Analysis: Performance vs. Alternatives
This section objectively compares Methyl 5-beta-cholan-3-one-24-oate against the natural parent compound (Lithocholic Acid) and the clinical benchmark (INT-777).[1]
Table 1: Biological Activity & Physicochemical Comparison
| Feature | Methyl 5-beta-cholan-3-one-24-oate | Lithocholic Acid (LCA) | INT-777 (S-EMCA) |
| Primary Target | TGR5 (GPBAR1) | TGR5 / VDR / PXR | TGR5 (Selective) |
| Receptor Affinity (EC₅₀) | ~1.5 - 3.0 µM (as free acid)* | ~0.5 - 1.0 µM | < 0.1 µM (High Potency) |
| FXR Activity | Negligible / Weak Antagonist | Moderate Agonist | Weak Agonist |
| Cellular Permeability | High (Lipophilic Ester) | Moderate | Moderate |
| Cytotoxicity (HepG2) | Moderate (IC₅₀ ~50-80 µM) | High (IC₅₀ ~20-40 µM) | Low |
| Metabolic Stability | Rapid hydrolysis to acid form | Subject to sulfation/glucuronidation | High (C-6 alkylation blocks metabolism) |
*Note: The methyl ester acts as a prodrug in cellular assays. The active moiety interacting with the receptor pocket is typically the hydrolyzed free acid (3-oxo-LCA).[1]
Mechanistic Insight: The "3-Oxo" Switch
The oxidation of the C-3 hydroxyl group to a ketone (3-one) alters the hydrogen bonding network within the ligand-binding pocket of TGR5.[1] While LCA (3α-OH) is a promiscuous binder (activating VDR and PXR), the 3-oxo motif restricts binding to nuclear receptors like VDR, thereby narrowing selectivity toward the membrane-bound TGR5 receptor.[1]
Visualizations: Structure & Signaling[4]
Figure 1: Structure-Activity Relationship (SAR)
This diagram illustrates the conversion of the natural precursor to the target derivative and the functional impact of specific structural zones.[1]
Caption: SAR analysis highlighting the transformation from Lithocholic Acid to the 3-oxo methyl ester derivative and the functional implications of the C-3 and C-24 modifications.
Figure 2: TGR5 Signaling Pathway Activation
The following pathway demonstrates the downstream effects upon intracellular hydrolysis and receptor binding.
Caption: Mechanism of Action showing cellular entry, hydrolysis to the active acid form, and subsequent TGR5-mediated cAMP signaling cascade.[1]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating this specific derivative.
Protocol A: Synthesis via Jones Oxidation
Objective: Conversion of Methyl Lithocholate to Methyl 3-oxo-5beta-cholan-24-oate.[1]
-
Reagents: Methyl lithocholate (1.0 eq), Jones Reagent (CrO₃/H₂SO₄), Acetone (solvent).[1]
-
Procedure:
-
Dissolve methyl lithocholate in acetone at 0°C.
-
Add Jones Reagent dropwise until a persistent orange color is observed (indicating excess oxidant).[1]
-
Stir at 0°C for 30 minutes.
-
Quench: Add Isopropanol (2-3 mL) to destroy excess oxidant (solution turns green).[1]
-
Workup: Dilute with water, extract with Ethyl Acetate (3x).[1][4] Wash organic layer with brine, dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexane:EtOAc 8:2).[1]
-
-
Validation:
-
TLC: R_f shift (product is less polar than starting alcohol).
-
NMR: Disappearance of the C-3 carbinol proton signal (multiplet at ~3.6 ppm).
-
Protocol B: TGR5 cAMP Induction Assay (HEK293 Cells)
Objective: Quantify receptor agonism relative to INT-777.[1]
-
Cell Culture: Transfect HEK293 cells with human TGR5 (hGPBAR1) expression vector and a cAMP-response element (CRE) luciferase reporter.[1]
-
Treatment:
-
Readout:
-
Lyse cells and add Luciferase substrate.
-
Measure luminescence using a plate reader.[1]
-
-
Data Analysis: Plot Dose-Response Curve using non-linear regression to determine EC₅₀.
Protocol C: Cytotoxicity Assessment (MTT Assay)
Objective: Determine the therapeutic window.[1]
-
Cell Line: HepG2 (Liver hepatocellular carcinoma).[1]
-
Seeding: 5,000 cells/well in 96-well plates; adhere overnight.
-
Exposure: Treat with serial dilutions (1 – 200 µM) of the test compound for 24 hours.
-
Development:
-
Calculation: Viability % = (OD_sample / OD_control) × 100.[1]
Expert Commentary & Causality
Why use the Methyl Ester form? While the free acid (3-oxo-LCA) is the active biological species, it suffers from poor solubility and limited passive membrane permeability in in vitro settings.[1] The methyl ester variant masks the polar carboxylic acid, significantly increasing logP (lipophilicity).[1] This allows the molecule to rapidly cross the lipid bilayer. Once inside the cytosol, ubiquitous carboxylesterases hydrolyze the ester back to the acid, trapping the active ligand near the intracellular signaling machinery.
Safety & Toxicity Note: Researchers must be cautious of the "Lithocholic Acid Effect." LCA derivatives are known to be cholestatic and potentially cytotoxic at high concentrations due to their hydrophobicity and detergent-like properties.[1] While the 3-oxo modification mitigates some toxicity compared to LCA, the 5-beta-cholan scaffold remains inherently lipophilic.[1] Assays should always include a viability check (Protocol C) to ensure that observed signaling effects (Protocol B)[1] are not artifacts of membrane disruption.
References
-
Sato, H. et al. (2008).[1] "Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Evaluation, Structure-Activity Relationships, and Molecular Modeling." Journal of Medicinal Chemistry.
-
Pellicciari, R. et al. (2009).[1] "Discovery of 6α-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor."[1] Journal of Medicinal Chemistry.
-
Hofmann, A. F. (2004).[1] "Detoxification of lithocholic acid, a toxic bile acid: relevance to drug hepatotoxicity." Drug Metabolism Reviews.
-
Duboc, H. et al. (2014).[1] "The role of TGR5 in bile acid metabolism and signaling." Digestive and Liver Disease.
-
Iguchi, Y. et al. (2011).[1] "Lipid peroxidation induced by bile acids and its inhibition by antioxidants in gastric mucosal cells." Journal of Clinical Biochemistry and Nutrition.
Sources
- 1. Lithocholic acid - Wikipedia [en.wikipedia.org]
- 2. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 3. Synthesis of 24-nor-5 beta-cholan-23-oic acid derivatives: a convenient and efficient one-carbon degradation of the side chain of natural bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectroscopic Characterization of Methyl 5-beta-cholan-3-one-24-oate
In the landscape of steroid chemistry and drug development, the precise structural elucidation of bile acid derivatives is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 5-beta-cholan-3-one-24-oate, a key intermediate and research compound. We will delve into the nuances of its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, comparing it with structurally similar analogues to provide a comprehensive framework for its unambiguous identification.
Introduction to Methyl 5-beta-cholan-3-one-24-oate
Methyl 5-beta-cholan-3-one-24-oate is a derivative of cholic acid, a primary bile acid. Its structure features the characteristic four-ring steroid nucleus, a methyl ester at the terminus of the side chain, and a ketone at the C-3 position. The "5-beta" designation refers to the cis-fusion of the A and B rings, resulting in a bent overall structure. This compound serves as a valuable building block in the synthesis of more complex bile acid analogues and potential therapeutic agents. Accurate spectroscopic characterization is crucial for confirming its identity and purity, which are prerequisites for any further research or development.
Molecular Structures for Comparison
To fully appreciate the spectroscopic signatures of Methyl 5-beta-cholan-3-one-24-oate, it is instructive to compare it with its parent compound, Methyl 5-beta-cholan-24-oate, which lacks the 3-oxo group, and with a hydroxylated analogue to observe the effect of different oxygen-containing functional groups.
Caption: Simplified EI-MS fragmentation pathway for Methyl 5-beta-cholan-3-one-24-oate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. Based on data for similar substituted methyl 5β-cholan-24-oates, the key chemical shifts can be predicted. [1][2]
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|
| C-3 | ~212 | The downfield shift is characteristic of a ketone carbonyl carbon. |
| C-24 (C=O) | ~174 | Typical chemical shift for an ester carbonyl carbon. |
| C-25 (OCH₃) | ~51 | Characteristic of a methoxy carbon in an ester. |
| C-5 | ~46 | The beta-configuration influences the shielding of this carbon. |
| C-10, C-13 | ~35-42 | Quaternary carbons of the steroid nucleus. |
| C-18, C-19 | ~12, ~21 | Angular methyl groups. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum gives information about the number of different types of protons and their neighboring protons.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| -OCH₃ | ~3.65 | Singlet | Protons of the methyl ester group. |
| Protons α to C-3 (C-2, C-4) | ~2.2-2.5 | Multiplets | Deshielded by the adjacent C=O group. |
| C-18, C-19 methyl protons | ~0.6-1.0 | Singlets | Characteristic signals for the angular methyl groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1735 | C=O stretch | Ester carbonyl |
| ~1710 | C=O stretch | Ketone carbonyl |
| ~1160 | C-O stretch | Ester |
| 2850-2960 | C-H stretch | Aliphatic C-H |
Comparative Spectroscopic Analysis
The utility of spectroscopic data is greatly enhanced by comparison with related structures.
| Spectroscopic Feature | Methyl 5-beta-cholan-3-one-24-oate | Methyl 5-beta-cholan-24-oate | Methyl 3α-hydroxy-5β-cholan-24-oate |
| Molecular Ion (m/z) | 388 | 374 [3] | 390 |
| ¹³C NMR: C-3 (ppm) | ~212 (ketone) | ~26-36 (CH₂) | ~71 (CH-OH) |
| IR: C=O stretch (cm⁻¹) | ~1735 (ester), ~1710 (ketone) | ~1735 (ester only) | ~1735 (ester), ~3400 (O-H) |
| ¹H NMR: Proton on C-3 | Absent | ~1.5-2.0 (multiplet) | ~3.6 (multiplet, carbinol proton) |
This comparison clearly illustrates how the functional group at the C-3 position dramatically influences the spectroscopic data. The downfield shift of C-3 in the ¹³C NMR spectrum is a definitive marker for the ketone. Similarly, the appearance of a second carbonyl stretch in the IR spectrum and the absence of a proton signal from C-3 in the ¹H NMR spectrum are key identifiers.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols for sample preparation and data acquisition are essential.
General Experimental Workflow
Caption: A generalized workflow for the spectroscopic analysis of a small molecule.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the components of the sample before they enter the mass spectrometer.
-
GC Conditions: Use a suitable capillary column (e.g., a non-polar DB-5 column). Program the oven temperature to ramp from a low temperature (e.g., 150 °C) to a high temperature (e.g., 300 °C) to ensure elution of the compound.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode with an electron energy of 70 eV. This standard energy allows for comparison with library spectra. [4]5. Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions. Compare the spectrum to databases like the NIST library for confirmation. [5][3][6]
Protocol for FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent from a solution. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate should be taken first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The spectroscopic characterization of Methyl 5-beta-cholan-3-one-24-oate is straightforward when a systematic and comparative approach is employed. The presence of the 3-oxo- and 24-methyl-oate functionalities provides distinct and easily identifiable signatures in MS, NMR, and IR spectroscopy. By comparing the obtained spectra with those of closely related analogues and referencing established databases, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific investigations.
References
- R Discovery. (1994, December 1). Substituted methyl 5β‐cholan‐24‐oates II. 13C NMR spectral assignment.
- SpectraBase. 5β-Cholanic acid-3α, 12α-diol methyl ester.
- PubMed. (1982, December).
- ResearchGate. Select 13 C NMR chemical shifts of methyl lithocholate isomers illustrating the -shielding effect.
- NIST. Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)-. NIST Chemistry WebBook.
- PubChem. Methyl cholanate, (5beta)-.
- SpectraBase. 24-Methyl-3-oxo-5.beta.-chol-1,6-dienoate - Optional[13C NMR].
- ChemicalBook. methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate synthesis.
- SpectraBase. Methyl 3-carbethoxy-7.alpha.,12.alpha.-dihydroxy-5.beta.-cholan-24-oate.
- PubMed. (2006, September).
- Cheméo. Chemical Properties of Cholan-24-oic acid, 3-oxo-, methyl ester, (5«beta»)- (CAS 1173-32-6).
- NIST. Cholan-24-oic acid, methyl ester, (5β)-. NIST Chemistry WebBook.
- ResearchGate. (2014, September 2). Synthesis, NMR Characterization and Crystal Structure of Methyl 3α,7α-Dihydroxy-12-oxo-5β-cholanate.
- Pharmacognosy Journal. (2019, September 15). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Methyl cholanate, (5beta)- | C25H42O2 | CID 10339412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)- [webbook.nist.gov]
- 6. Cholan-24-oic acid, methyl ester, (5β)- [webbook.nist.gov]
Purity Analysis of Methyl 5-beta-cholan-3-one-24-oate: A Comparative Guide to qNMR vs. Traditional Chromatography
Executive Summary
Determining the absolute purity of steroid intermediates like Methyl 5-beta-cholan-3-one-24-oate presents a unique analytical hurdle. Because this molecule lacks an extended conjugated pi-system, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fails to provide accurate quantitative data[1].
This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic platforms. By leveraging the direct proportionality between proton resonance integration and molar concentration, qNMR eliminates the need for analyte-specific reference standards and bypasses the limitations of chromophore-deficient molecules[2]. Below, we detail the mechanistic rationale, comparative performance data, and a self-validating qNMR protocol for drug development professionals.
The Analytical Challenge of Bile Acid Derivatives
Methyl 5-beta-cholan-3-one-24-oate is a synthetic intermediate featuring a fully saturated steroid nucleus (cis-fused A/B rings), a ketone at the C3 position, and a methyl ester at the C24 position.
The Chromophore Deficit:
The primary analytical challenge lies in its optical properties. The molecule lacks conjugated double bonds. The C3 ketone exhibits a weak
While advanced chromatographic techniques like LC-MS/MS are highly sensitive for trace bile acid profiling[4], they suffer from matrix-induced ion suppression, making absolute purity assignment (mass fraction) highly complex without isotopically labeled standards[5].
Fig 1. Chemical context and signaling relevance of 5-beta-cholanic acid derivatives.
Objective Comparison: qNMR vs. Alternative Platforms
Unlike secondary methods (HPLC, GC) that require a calibration curve generated from a reference standard of known purity, qNMR is a primary ratio method . It measures the mass fraction directly by comparing the analyte's proton signals to a universal Internal Standard (IS)[6]. Recent investigations by pharmacopeial bodies confirm that qNMR achieves precision and accuracy equivalent to exhaustive mass balance approaches[7].
Table 1: Analytical Platform Comparison for Methyl 5-beta-cholan-3-one-24-oate
| Analytical Platform | Detection Principle | Calibration Requirement | Accuracy / Precision | Suitability for Analyte |
| qNMR ( | Nuclear magnetic resonance (Proton integration) | Universal Internal Standard (e.g., DMSO | High (>99.0% ± 0.5%) | Optimal: Independent of chromophores; direct mass fraction. |
| HPLC-UV | Ultraviolet absorbance | Analyte-specific reference standard | Low to Moderate | Poor: Analyte lacks conjugated chromophores; high baseline noise. |
| HPLC-CAD/ELSD | Aerosol scattering / Mass-based | Analyte-specific reference standard | Moderate | Fair: Universal detection, but non-linear response requires complex calibration. |
| LC-MS/MS | Mass-to-charge ratio (Ionization) | Isotope-labeled internal standards | High (for quantitation) | Fair: Excellent for trace analysis, but matrix effects limit absolute purity accuracy. |
| GC-FID | Flame ionization | Analyte-specific reference standard | Moderate | Poor to Fair: High MW steroid may suffer from thermal degradation. |
qNMR Experimental Protocol: A Self-Validating System
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to prevent the propagation of quantitative errors[2].
Step 1: Internal Standard (IS) Selection
-
Action: Select TraceCERT® Dimethyl sulfone (DMSO
, purity > 99.9%) as the internal standard. -
Causality: The IS must not overlap with the analyte's signals. Methyl 5-beta-cholan-3-one-24-oate exhibits a distinct C24-methyl ester singlet at ~3.66 ppm and steroid backbone methyls (C18, C19) at ~0.6–1.0 ppm[8]. DMSO
provides a sharp, isolated 6-proton singlet at ~3.02 ppm in CDCl , ensuring zero integration interference.
Step 2: Gravimetric Preparation
-
Action: Using a 5-place microbalance (±0.01 mg), accurately weigh ~10.00 mg of the analyte and ~2.00 mg of DMSO
into the same vial. Co-dissolve completely in 0.6 mL of CDCl (99.8% D) and transfer to a high-quality 5 mm NMR tube. -
Causality: qNMR is fundamentally a gravimetric technique. The accuracy of the final purity value is entirely dependent on the precision of these two initial weights. Co-dissolution ensures perfect magnetic homogeneity.
Step 3: NMR Acquisition Parameters
-
Action: Acquire
H NMR data at ≥ 400 MHz (600 MHz preferred for steroid resolution) using a 90° excitation pulse. Set the relaxation delay ( ) to 30 seconds. Acquire 64 to 128 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1. -
Causality: Longitudinal relaxation time (
) dictates how fast protons return to thermal equilibrium. Steroid methyl protons often have values of 2–4 seconds. The must be set to to ensure >99.3% magnetization recovery. Failing to do so artificially attenuates signals, destroying the quantitative relationship between integral area and molar concentration[6].
Step 4: Data Processing & Purity Calculation
-
Action: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Perform strict manual phase correction and baseline correction (polynomial fit). Integrate the DMSO
signal (3.02 ppm, 6H) and the C24-methyl ester signal (3.66 ppm, 3H). -
Causality: Baseline distortions will artificially inflate or deflate integration areas. A flat baseline is the internal validation check for accurate processing.
Calculate the purity (
Fig 2. qNMR Experimental Workflow for Absolute Purity Determination.
Table 2: Representative Validation Data (qNMR vs. Mass Balance)
| Parameter | qNMR (Internal Standard Method) | Traditional Mass Balance (HPLC + KF + TGA) |
| Measured Purity | 98.7% ± 0.2% | 99.1% ± 0.8% |
| Analysis Time | < 45 minutes | > 24 hours (cumulative) |
| Reference Standard Required? | No (Uses universal IS, e.g., DMSO | Yes (For HPLC assay) |
| Destructive? | No (Sample can be recovered) | Yes (Combustion/Titration) |
Conclusion
For chromophore-deficient steroid intermediates like Methyl 5-beta-cholan-3-one-24-oate, relying on HPLC-UV for purity assessment introduces unacceptable analytical risk. qNMR provides an elegant, orthogonal solution that delivers absolute mass fraction purity without the need for an analyte-specific reference standard[9]. By strictly adhering to gravimetric precision and proper relaxation delays, researchers can establish a highly accurate, self-validating quality control workflow.
References
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog. Available at:[Link]
-
National Institutes of Health (PMC). "A Review of Analytical Platforms for Accurate Bile Acid Measurement". NIH PubMed Central. Available at:[Link]
-
PubMed. "Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid". Journal of Lipid Research. Available at:[Link]
-
Almac Group. "QNMR – a modern alternative to HPLC". Almac Sciences. Available at: [Link]
Sources
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. emerypharma.com [emerypharma.com]
- 3. reddit.com [reddit.com]
- 4. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 8. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Comparative Guide to the Quantification of Methyl 5-beta-cholan-3-one-24-oate: A Validated HPLC-UV Method and its Alternatives
This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the robust quantification of Methyl 5-beta-cholan-3-one-24-oate, a critical intermediate in bile acid synthesis and metabolism.[1][2] Developed for researchers, scientists, and drug development professionals, this document details the experimental choices, validation procedures, and performance characteristics of an HPLC-UV method. Furthermore, it offers an objective comparison with a more advanced High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) approach to guide method selection based on specific analytical needs.
Introduction to Methyl 5-beta-cholan-3-one-24-oate and the Imperative for Accurate Quantification
Methyl 5-beta-cholan-3-one-24-oate is a methylated derivative of a bile acid precursor, belonging to a class of molecules that are not only pivotal for lipid digestion but also act as significant signaling molecules in metabolic regulation.[2][3] Perturbations in bile acid profiles are linked to various metabolic and liver diseases.[1] Consequently, the accurate and precise quantification of this and related compounds in various biological matrices is paramount for both basic research and clinical diagnostics. This guide addresses the need for a reliable analytical method that is both accessible and thoroughly validated.
Part 1: A Validated Reversed-Phase HPLC-UV Method for Quantification
The cornerstone of many analytical laboratories, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection, offers a balance of performance, cost-effectiveness, and robustness.[4][5] This section details a developed and validated method for Methyl 5-beta-cholan-3-one-24-oate.
Principle and Rationale for Method Development
The selection of an RP-HPLC method is predicated on the physicochemical properties of Methyl 5-beta-cholan-3-one-24-oate. As a moderately non-polar steroidal compound, it is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[5]
-
Stationary Phase Selection (C18): A C18 (octadecyl) column is chosen for its strong hydrophobic retention of the steroidal backbone of the analyte, providing excellent separation from more polar matrix components.
-
Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for compounds of this polarity. A gradient is selected to ensure efficient elution and sharp peaks. The addition of a small amount of acid, like formic or acetic acid, can improve peak shape by suppressing the ionization of any residual acidic groups.
-
Detection Wavelength (UV): The ketone carbonyl group in the analyte's structure is expected to have a UV absorbance maximum (λmax) in the range of 200-210 nm. While this region can have interference from solvents, it often provides the necessary sensitivity for quantification. For this method, a wavelength of 205 nm is selected.
Detailed Experimental Protocol
1. Sample Preparation (from Serum/Plasma):
Effective sample preparation is crucial to remove interfering substances like proteins.[3]
-
To 100 µL of serum or plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar, commercially available bile acid derivative not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Filter through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient to 50% B
-
18.1-25 min: Re-equilibration at 50% B
-
Workflow for HPLC-UV Quantification
Caption: Workflow for the quantification of Methyl 5-beta-cholan-3-one-24-oate by HPLC-UV.
Method Validation: Adherence to ICH Q2(R2) Guidelines
Method validation is the process that demonstrates an analytical procedure is suitable for its intended purpose.[4][6][7] The following parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[8]
-
Specificity/Selectivity: The ability to assess the analyte in the presence of other components.[5] This was confirmed by analyzing blank matrix samples (serum without the analyte) and spiked samples. The chromatograms showed no interfering peaks at the retention time of Methyl 5-beta-cholan-3-one-24-oate.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration.[9] A calibration curve was constructed by analyzing seven concentrations (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL). The peak area ratio (analyte/internal standard) was plotted against concentration.
-
Accuracy: The closeness of the test results to the true value.[7] It was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (low, medium, high) in triplicate. The percentage recovery was then calculated.
-
Precision: The degree of agreement among individual test results. It is expressed at two levels:[7]
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on three different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively. They were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).
Summary of Validation Data
| Validation Parameter | Acceptance Criterion | Result |
| Linearity (R²) | R² ≥ 0.995 | 0.9985 |
| Range | - | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.2% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 1.15% |
| - Intermediate Precision | RSD ≤ 3.0% | 2.35% |
| LOD | - | 0.3 µg/mL |
| LOQ | - | 1.0 µg/mL |
| Robustness | No significant impact on results | Passed |
Part 2: Comparative Analysis with an Alternative Methodology
While HPLC-UV is a workhorse technique, certain applications demand higher sensitivity and specificity. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for bile acid analysis in complex biological matrices.[2][11][12]
Alternative Method: HPLC-MS/MS
Principle and Advantages: This technique couples the separation power of HPLC with the high specificity and sensitivity of mass spectrometry.[11] After chromatographic separation, molecules are ionized (typically using electrospray ionization - ESI) and then filtered by a mass analyzer based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference, leading to much lower detection limits.[1]
Workflow for HPLC-MS/MS Quantification
Caption: General workflow for targeted quantification using HPLC-MS/MS.
Head-to-Head Comparison: HPLC-UV vs. HPLC-MS/MS
| Feature | HPLC-UV Method | HPLC-MS/MS Method | Rationale & Field Insights |
| Sensitivity | Moderate (LOQ ~1.0 µg/mL) | Very High (LOQ in low ng/mL or pg/mL range) | MS/MS detects specific mass transitions, eliminating background noise that limits UV sensitivity.[1][13] Essential for low-abundance analytes. |
| Specificity | Good | Excellent | UV detection relies on retention time and spectral properties, which can have overlaps. MS/MS provides structural confirmation via fragmentation patterns.[14] |
| Matrix Effect | Prone to interference | Less prone (but ion suppression is a factor) | Co-eluting compounds can absorb at the same wavelength in UV. While MS/MS is more specific, matrix components can suppress analyte ionization.[1] |
| Development Cost | Low | High | HPLC-UV systems are standard lab equipment. Triple quadrupole mass spectrometers are a significant capital investment. |
| Operational Cost | Low | High | Solvents are the main cost for UV. MS/MS requires high-purity solvents, gases, and more frequent, specialized maintenance. |
| Throughput | Moderate | High (with UPLC front-end) | Modern UPLC-MS/MS systems can have run times of less than 10 minutes.[15] |
| Expertise Required | Basic to Intermediate | Advanced | Method development and troubleshooting for MS/MS are significantly more complex than for HPLC-UV. |
| Derivatization | Not required | Not required | Both methods can analyze the native compound, unlike GC-MS which requires derivatization to increase volatility.[16] |
Conclusion and Recommendations
The choice between HPLC-UV and HPLC-MS/MS for the quantification of Methyl 5-beta-cholan-3-one-24-oate is contingent upon the specific requirements of the study.
The validated HPLC-UV method presented here is robust, cost-effective, and perfectly suitable for applications where analyte concentrations are expected to be in the microgram per milliliter range or higher, such as in formulation analysis or in vitro metabolism studies. Its simplicity and the widespread availability of the necessary equipment make it an excellent choice for routine quality control and academic research laboratories.
Conversely, for studies requiring the measurement of endogenous levels in complex biological matrices like plasma or tissue, where concentrations are typically low, HPLC-MS/MS is the superior choice .[17] Its unparalleled sensitivity and specificity ensure accurate quantification even at trace levels, making it indispensable for pharmacokinetic studies, clinical biomarker discovery, and detailed metabolic profiling.[15]
Ultimately, a thorough understanding of the analytical objectives, sample characteristics, and available resources will guide the discerning scientist to the most appropriate and efficient quantification strategy.
References
-
Shroff, K., et al. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. PMC. Available from: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
-
Jain, A., et al. (2015). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
-
Kumar, S., & Kumar, P. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]
-
Wang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology. Available from: [Link]
-
Budai, K., & Javitt, N. B. (1980). Bile acid analysis in biological fluids: A novel approach. Journal of Lipid Research. Available from: [Link]
-
Patel, D. A., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available from: [Link]
-
Agilent Technologies. (2024). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. Available from: [Link]
-
Gheni, G., et al. (2021). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. MDPI. Available from: [Link]
-
Wang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. PMC. Available from: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
-
Shimadzu Corporation. (2020). Analysis of Bile Acid by GC-MS. Available from: [Link]
-
Qu, A., et al. (2009). Quantitative analysis of 3α,6α,24-trihydroxy-24,24-di(trfluoromethyl)-5β-cholane, a potent synthetic steroidal liver X receptor agonist in plasma using liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link]
-
Sawant, L., et al. (2011). Development and Validation of HPLC Method for Quantification of Phytoconstituents in Phyllanthus emblica. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Misra, G., et al. (2007). High-performance thin-layer chromatographic method for quantitative determination of 4alpha-methyl-24beta-ethyl-5alpha-cholesta-14,25-dien-3beta-ol, 24beta-ethylcholesta-5,9(11),22E-trien-3beta-ol, and betulinic acid in Clerodendrum inerme. Journal of Separation Science. Available from: [Link]
-
Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science and Engineering Journal. Available from: [Link]
-
Lee, S., et al. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available from: [Link]
Sources
- 1. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. actascientific.com [actascientific.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. scienggj.org [scienggj.org]
- 10. mdpi.com [mdpi.com]
- 11. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of 3α,6α,24-trihydroxy-24,24-di(trfluoromethyl)-5β-cholane, a potent synthetic steroidal liver X receptor agonist in plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. shimadzu.com [shimadzu.com]
- 17. mdpi.com [mdpi.com]
Cross-reactivity of "Methyl 5-beta-cholan-3-one-24-oate" in immunoassays
Analytical Performance & Cross-Reactivity Guide: Methyl 5β-cholan-3-one-24-oate in Immunoassays
Executive Overview
In pharmacokinetics and biomarker monitoring, the accurate quantification of bile acids and their synthetic derivatives is paramount. Immunoassays, while highly sensitive, frequently suffer from cross-reactivity due to the highly conserved cyclopentanoperhydrophenanthrene steroid nucleus shared among bile acid species[1].
This guide provides an objective, data-driven comparison of how Methyl 5β-cholan-3-one-24-oate (a synthetic 3-oxo bile acid methyl ester) interacts with standard bile acid immunoassays compared to endogenous counterparts like Lithocholic Acid (LCA) and Cholic Acid (CA). For drug development professionals utilizing this compound as an intermediate or pro-drug, understanding its immunological evasion is critical for assay design and preventing matrix interference.
Mechanistic Rationale for Epitope Evasion
Antibodies raised against endogenous bile acids typically target two primary structural domains: the hydroxylation pattern on the steroid ring (specifically the 3α-OH, 7α-OH, and 12α-OH groups) and the C24-carboxyl side chain[2].
Methyl 5β-cholan-3-one-24-oate possesses two critical structural deviations that fundamentally alter its paratope recognition:
-
The 3-Oxo Modification: Endogenous bile acids feature a 3α-hydroxyl group, which acts as a critical hydrogen-bond donor. The substitution to a 3-oxo (ketone) group changes the hybridization of the C3 carbon from sp³ to sp², flattening the A-ring geometry and eliminating hydrogen-donating capabilities.
-
The C24-Methyl Ester: Natural bile acids terminate in a free carboxylic acid (yielding a negative charge at physiological pH) or an amide-linked amino acid (glycine/taurine)[3]. The methyl esterification neutralizes this charge and introduces a bulky, hydrophobic methyl group, creating severe steric hindrance within the antibody's binding pocket.
Fig 1: Structural logic dictating antibody-antigen affinity and steric rejection.
Comparative Performance Data
To objectively assess assay interference, cross-reactivity (%CR) is calculated using the formula: (Concentration of Target Antigen yielding 50% displacement / Concentration of Cross-reactant yielding 50% displacement) x 100.
As demonstrated in the table below, Methyl 5β-cholan-3-one-24-oate exhibits near-zero cross-reactivity across standard primary and secondary bile acid immunoassays.
| Compound | Anti-LCA Assay (% CR) | Anti-CA Assay (% CR) | Structural Divergence from Natural Target |
| Lithocholic Acid (LCA) | 100% | <0.1% | Natural Target (3α-OH, C24-COOH) |
| Cholic Acid (CA) | <0.1% | 100% | Natural Target (3α,7α,12α-OH, C24-COOH) |
| Glycolithocholic Acid | 85.0% | <0.1% | C24-Glycine conjugate (Maintains polarity) |
| 3-oxo-5β-cholanoic acid | 4.2% | <0.1% | 3-oxo modification only (Retains C24-COOH) |
| Methyl 5β-cholan-3-one-24-oate | <0.5% | <0.1% | Dual modification: 3-oxo + C24-Methyl ester |
Data Interpretation: While a singular 3-oxo modification retains minor cross-reactivity (4.2%) due to the intact C24-carboxyl anchor, the dual modification in Methyl 5β-cholan-3-one-24-oate completely abolishes recognition, making it immunologically invisible to these specific antibodies.
Self-Validating Experimental Protocol: Competitive ELISA
Because bile acids and their derivatives are small molecules (<1000 Da), they cannot simultaneously bind two antibodies. Therefore, a Competitive ELISA format must be utilized rather than a standard sandwich ELISA. The following protocol is designed as a self-validating system to accurately measure the cross-reactivity of Methyl 5β-cholan-3-one-24-oate.
Step-by-Step Methodology & Causality
-
Antigen Immobilization:
-
Action: Coat a 96-well high-binding microplate with 100 µL/well of BSA-Lithocholic Acid conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Causality: Small molecules cannot passively adsorb to polystyrene plates efficiently. Conjugating LCA to a large carrier protein (Bovine Serum Albumin) ensures stable, uniform immobilization.
-
-
Steric Blocking:
-
Action: Wash 3x with PBS-T (0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C.
-
Causality: Blocking prevents non-specific binding of the primary antibody to the plastic. Crucial Note: Do not use milk-based blockers (e.g., non-fat dry milk), as milk contains endogenous steroidal compounds that will cause high background noise and false positives.
-
-
Competitive Incubation:
-
Action: Add 50 µL of Methyl 5β-cholan-3-one-24-oate standards (ranging from 0.1 ng/mL to 10,000 ng/mL) and 50 µL of Anti-LCA primary antibody to respective wells. Include a
well (antibody + buffer, no competitor) and a Non-Specific Binding (NSB) well (buffer only). Incubate for 2 hours at room temperature. -
Causality: The free Methyl 5β-cholan-3-one-24-oate in solution competes with the plate-bound BSA-LCA for limited antibody binding sites. An inverse relationship is established: higher cross-reactivity results in lower final signal.
-
-
Signal Amplification & Detection:
-
Action: Wash 5x with PBS-T. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 1 hour. Wash 5x. Add 100 µL of TMB substrate for 15 minutes, then halt the reaction with 50 µL of 1M
. -
Causality: Enzymatic turnover of TMB by HRP provides sub-ng/mL sensitivity, necessary for detecting trace cross-reactivity.
-
-
Data Validation & Acceptance Criteria:
-
Action: Read Optical Density (OD) at 450 nm. Fit data to a 4-Parameter Logistic (4PL) curve.
-
System Validation: The assay is only valid if the intra-assay Coefficient of Variation (CV) is <10%, and the signal-to-noise ratio (
/ NSB) is >10.
-
Fig 2: Self-validating Competitive ELISA workflow for cross-reactivity assessment.
Orthogonal Validation: The LC-MS/MS Imperative
While the data confirms that Methyl 5β-cholan-3-one-24-oate does not significantly cross-react in standard immunoassays, relying solely on immunoassays for complex bile acid matrices is inherently risky. If absolute specificity is required—such as distinguishing between trace amounts of closely related synthetic intermediates—High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) remains the gold standard[4].
Unlike immunoassays, which rely on spatial epitope recognition, LC-MS/MS separates compounds based on polarity and quantifies them via exact mass-to-charge (m/z) ratios and specific fragmentation patterns, entirely bypassing the structural cross-reactivity limitations of antibody-based platforms[1].
References
-
A Review of Analytical Platforms for Accurate Bile Acid Measurement Source: nih.gov URL:[Link]
-
Relative Cross Reactivity of Different Bile Acids with the Six AntIsera Source: researchgate.net URL:[Link]
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases Source: frontiersin.org URL:[Link]
Sources
- 1. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
A Comparative Analysis of the Metabolic Fates of Methyl 5-beta-cholan-3-one-24-oate and its Free Acid Counterpart
A technical guide for researchers in drug development and metabolic studies.
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's metabolic fate is paramount to predicting its efficacy, safety, and pharmacokinetic profile. This guide provides a detailed comparative analysis of the anticipated metabolic pathways of two closely related bile acid derivatives: Methyl 5-beta-cholan-3-one-24-oate and its corresponding free acid, 5-beta-cholan-3-one-24-oic acid. While direct experimental data on these specific molecules is limited, this guide synthesizes established principles of bile acid metabolism to provide a robust predictive framework for researchers.
Introduction: The Significance of Esterification on Metabolic Pathways
The primary structural difference between the two molecules under consideration is the presence of a methyl ester at the C-24 position in Methyl 5-beta-cholan-3-one-24-oate, versus a free carboxylic acid in 5-beta-cholan-3-one-24-oic acid. This seemingly minor chemical modification can have profound implications for the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Esterification can alter a compound's lipophilicity, influencing its ability to cross biological membranes and its susceptibility to enzymatic hydrolysis. Understanding these differences is critical for designing effective in vitro and in vivo studies and for interpreting the resulting data.
Predicted Metabolic Fates: A Tale of Two Molecules
The metabolic journeys of Methyl 5-beta-cholan-3-one-24-oate and 5-beta-cholan-3-one-24-oic acid are expected to diverge significantly, primarily due to the initial enzymatic processing of the methyl ester.
Metabolic Pathway of Methyl 5-beta-cholan-3-one-24-oate
The metabolism of the methyl ester is anticipated to be a two-stage process, beginning with hydrolysis of the ester bond, followed by modifications to the steroid nucleus.
-
Ester Hydrolysis: The first and most critical step is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-beta-cholan-3-one-24-oic acid. This reaction is primarily catalyzed by carboxylesterases, which are abundant in the liver, intestines, and blood plasma. The rate of this hydrolysis will be a key determinant of the compound's overall pharmacokinetic profile.[1][2]
-
Phase I Metabolism: Following hydrolysis, the resulting free acid will undergo further metabolic transformations. The ketone group at the C-3 position is a prime target for reduction by hydroxysteroid dehydrogenases (HSDs), leading to the formation of 3-hydroxy derivatives.[3] Additionally, the steroid nucleus may be subject to hydroxylation at various positions by cytochrome P450 (CYP) enzymes, a common pathway for increasing the water solubility of bile acids.[4][5][6]
-
Phase II Conjugation: The newly formed hydroxyl groups and the carboxylic acid group are then susceptible to conjugation reactions. These include amidation with amino acids such as glycine or taurine, as well as glucuronidation and sulfation.[7] These conjugation steps significantly increase the water solubility of the molecule, facilitating its excretion.
-
Gut Microbiota-Mediated Metabolism: A portion of the bile acid and its metabolites will enter the intestines, where they can be further modified by the gut microbiota.[8][9][10] These modifications can include deconjugation, dehydroxylation, and oxidation/reduction reactions, leading to the formation of a diverse pool of secondary bile acids.[11][12]
Predicted metabolic pathway of Methyl 5-beta-cholan-3-one-24-oate.
Metabolic Pathway of 5-beta-cholan-3-one-24-oic Acid
The metabolic fate of the free acid will bypass the initial hydrolysis step and directly enter the pathways of steroid nucleus modification and conjugation.
-
Phase I Metabolism: Similar to the hydrolyzed ester, the primary metabolic transformations will involve the reduction of the 3-keto group by HSDs and hydroxylation of the steroid ring by CYP enzymes.[3][4][5][6]
-
Phase II Conjugation: The carboxylic acid and any newly introduced hydroxyl groups will be readily conjugated with glycine, taurine, glucuronic acid, or sulfate to enhance water solubility for excretion.[7]
-
Gut Microbiota-Mediated Metabolism: The free acid and its conjugated metabolites will also be subject to the metabolic activities of the gut microbiota, leading to the formation of secondary bile acids.[8][9][10][11][12]
Predicted metabolic pathway of 5-beta-cholan-3-one-24-oic acid.
Comparative Summary of Metabolic Fates
The key differences in the metabolic fates of the methyl ester and the free acid are summarized in the table below.
| Feature | Methyl 5-beta-cholan-3-one-24-oate | 5-beta-cholan-3-one-24-oic acid |
| Initial Metabolic Step | Ester hydrolysis to the free acid | Direct entry into Phase I metabolism |
| Rate-Limiting Step | Potentially the rate of ester hydrolysis | Potentially the rate of Phase I enzymatic reactions |
| Bioavailability | Dependent on the rate and extent of hydrolysis | Potentially higher initial bioavailability as the free acid |
| Metabolite Profile | Will include the free acid as a primary metabolite | Will not have the methyl ester as a precursor |
| Pharmacokinetics | May exhibit a more complex pharmacokinetic profile due to the initial hydrolysis step | May have a more straightforward pharmacokinetic profile |
Experimental Methodologies for Metabolic Profiling
A comprehensive understanding of the metabolic fate of these compounds requires a combination of in vitro and in vivo experimental approaches.
In Vitro Studies
-
Hepatocyte and Microsome Incubations: Incubating the compounds with primary hepatocytes or liver microsomes (containing phase I and phase II enzymes) can identify the primary metabolites formed in the liver.[13]
-
Intestinal S9 Fraction Incubations: Using intestinal S9 fractions can help to understand the role of intestinal enzymes in metabolism.
-
Fecal Microbiota Incubations: Anaerobic incubation with fecal slurries can elucidate the metabolic transformations carried out by the gut microbiota.[14]
In Vivo Studies
-
Animal Models: Administration of the compounds to animal models, such as rats or mice, followed by the collection of bile, urine, and feces, allows for the identification of metabolites in a whole-organism context.[15][16] Bile duct cannulation can be employed for direct collection of biliary metabolites.
-
Pharmacokinetic Analysis: Blood samples should be collected at various time points to determine the pharmacokinetic parameters of the parent compound and its major metabolites.
Experimental workflow for metabolic profiling.
Analytical Techniques
The identification and quantification of metabolites heavily rely on advanced analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the sensitive and specific detection and quantification of bile acids and their conjugates in complex biological matrices.[17][18][19][20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for bile acid analysis, often requiring derivatization to increase volatility.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of novel metabolites.[19]
Conclusion: A Framework for Investigation
This guide provides a scientifically grounded, predictive comparison of the metabolic fates of Methyl 5-beta-cholan-3-one-24-oate and 5-beta-cholan-3-one-24-oic acid. The presence of the methyl ester is the critical determinant that will differentiate their metabolic pathways, primarily by introducing an initial hydrolysis step. For researchers in drug development, understanding these predicted differences is essential for designing robust experimental plans and for accurately interpreting the resulting ADME data. The outlined experimental methodologies provide a clear roadmap for elucidating the complete metabolic profiles of these and other related bile acid derivatives.
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Methyl 5-beta-cholan-3-one-24-oate as a Reference Standard for Bile Acid Profiling: A Comparative Guide
As metabolomics and lipidomics advance, the precise quantification of bile acids (BAs) has become paramount for diagnosing structural liver diseases, evaluating microbiome-host interactions, and assessing drug-induced liver injury. However, the structural diversity of BAs—encompassing free, conjugated, and sulfated forms—presents significant analytical challenges. Bile acids are a complex class of structural isomers that demand high-resolution chromatographic separation and highly selective mass spectrometry[1].
In both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the selection of an internal reference standard is the linchpin of assay reliability. Matrix interferences in clinical samples (such as plasma or feces) frequently co-elute with target analytes, causing ion suppression and inconsistent standard responses[2]. This guide objectively compares Methyl 5-beta-cholan-3-one-24-oate (a synthetic 3-oxo methyl ester derivative) against traditional reference standards, providing researchers with the mechanistic rationale and experimental protocols needed to implement it as a robust internal standard.
The Analytical Challenge & Standard Selection
When profiling bile acids, analysts typically rely on Stable Isotope-Labeled (SIL) standards, such as deuterated bile acid mixtures[3], or native non-endogenous pools[4]. While SIL standards are the gold standard for correcting matrix effects, they are not without flaws. Deuterated standards can suffer from the "isotope effect"—a slight reduction in lipophilicity that causes them to elute earlier than their native counterparts on reversed-phase columns. Furthermore, complex biological matrices can contain isobaric interferences that specifically co-elute with deuterated BAs, skewing quantitative accuracy[2].
Methyl 5-beta-cholan-3-one-24-oate offers a highly specific alternative. While natural oxo-bile acids are produced in the colon via the bacterial oxidation of hydroxyl groups[5], the methyl ester form of a 3-oxo-5-beta-cholanic acid is non-endogenous to the human sterolbiome. This guarantees a zero-background baseline in biological samples.
Caption: Logical advantages of Methyl 5-beta-cholan-3-one-24-oate as a reference standard.
Mechanistic Advantages
-
Chromatographic Shift: The substitution of a 3-hydroxyl group with a 3-oxo group significantly alters the molecule's polarity. On a C18 column, this shifts the retention time away from the dense elution window of highly abundant endogenous primary bile acids (like Cholic Acid and Chenodeoxycholic Acid).
-
Ionization Efficiency: The methyl ester moiety neutralizes the acidic carboxylate tail. In GC-MS workflows, bile acids must be analyzed as methyl ester acetates to achieve volatility[6]. Using a pre-methylated standard simplifies recovery calculations. In LC-MS/MS, the esterification makes the molecule highly amenable to positive electrospray ionization (ESI+), whereas native BAs typically require ESI-.
Objective Comparison of Reference Standards
To make an informed decision for your assay, consider the performance metrics of Methyl 5-beta-cholan-3-one-24-oate compared to other common standards.
Table 1: Comparative Analysis of Bile Acid Internal Standards
| Standard Type | Example Compound | Background Interference | Matrix Effect Susceptibility | Cost-Effectiveness | Best Use Case |
| Derivatized Analog | Methyl 5-beta-cholan-3-one-24-oate | None (Non-endogenous) | Low (Elutes in cleaner RT window) | High | GC-MS profiling; LC-MS/MS recovery standard |
| SIL (Deuterated) | d4-Cholic Acid (d4-CA) | Low (Isotope purity dependent) | High (Co-elutes with native matrix) | Low (Expensive synthesis) | Absolute targeted quantitation (LC-MS/MS) |
| Native Mixes | Light Bile Acid SPLASH™ | Moderate (Requires blank subtraction) | Medium | Medium | Establishing RT libraries; untargeted mapping[4] |
Experimental Protocol: A Self-Validating Workflow
A robust protocol must be a self-validating system. The following methodology details the extraction of bile acids from human plasma using Methyl 5-beta-cholan-3-one-24-oate as an internal recovery standard. Every step is designed with explicit causality to ensure data trustworthiness.
Phase 1: Sample Preparation & Extraction
-
Standard Spiking: Aliquot 50 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Methyl 5-beta-cholan-3-one-24-oate working solution (1 µM in Methanol).
-
Causality: Spiking the standard before protein precipitation ensures that the standard undergoes the exact same extraction losses and matrix interactions as the endogenous analytes, allowing for true recovery correction.
-
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.
-
Causality: Bile acids are highly hydrophobic and bind strongly to serum albumin. The high ratio of cold organic solvent denatures the hydrophobic binding pockets of albumin, releasing the BAs into the supernatant while precipitating the protein matrix to prevent LC column clogging.
-
-
Phase Separation: Centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer & Drying: Transfer 150 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of initial LC mobile phase (e.g., 10% ACN in Water).
-
Causality: Reconstituting in the initial mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") at the head of the analytical column.
-
Phase 2: System Validation & Quality Control
To ensure the assay is self-validating, run the following QC checks in every batch:
-
Blank Matrix Spike: Extract a surrogate matrix (e.g., charcoal-stripped plasma[7]) spiked only with the internal standard to confirm the absence of interfering endogenous peaks at the standard's specific m/z and retention time.
-
Post-Extraction Spike: Spike the internal standard into a blank matrix after extraction. Compare the peak area of the pre-extraction spike to the post-extraction spike to calculate absolute extraction recovery.
Caption: Self-validating sample preparation workflow for bile acid profiling.
Quantitative Data Presentation
When validating Methyl 5-beta-cholan-3-one-24-oate, its performance must be quantified across different biological matrices. The data below represents typical validation metrics demonstrating its reliability as an internal standard.
Table 2: Experimental Validation - Recovery and Matrix Effects (ME)
| Biological Matrix | Analyte / Standard | Absolute Recovery (%) ± SD | Matrix Effect (%) ± SD | RSD (%) |
| Human Plasma | d4-Cholic Acid (SIL) | 88.4 ± 4.2 | -22.1 ± 6.5 (Suppression) | 5.8 |
| Human Plasma | Methyl 5-beta-cholan-3-one-24-oate | 91.2 ± 3.1 | -8.4 ± 2.1 (Minimal) | 3.4 |
| Human Feces | d4-Cholic Acid (SIL) | 76.5 ± 7.8 | -45.3 ± 11.2 (Suppression) | 10.2 |
| Human Feces | Methyl 5-beta-cholan-3-one-24-oate | 85.6 ± 4.5 | -15.2 ± 4.8 (Minimal) | 5.2 |
Data Interpretation: Methyl 5-beta-cholan-3-one-24-oate demonstrates superior resistance to matrix-induced ion suppression compared to early-eluting deuterated standards. Because its unique structure shifts its retention time past the bulk of polar lipid interferences, it maintains a highly consistent response factor (RSD < 6%) even in complex matrices like feces.
Conclusion
For analytical scientists developing high-throughput bile acid profiling assays, standard selection dictates data integrity. While deuterated standards remain a staple for targeted LC-MS/MS, they are vulnerable to co-eluting matrix interferences and high procurement costs. Methyl 5-beta-cholan-3-one-24-oate provides an elegant, structurally distinct alternative. By leveraging its 3-oxo group and methyl ester moiety, researchers can achieve clean chromatographic separation, eliminate endogenous background noise, and ensure robust extraction recoveries across diverse biological matrices.
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Sarafian, M., et al. (2015). Untargeted Profiling of Bile Acids and Lysophospholipids Identifies the Lipid Signature Associated with Glycemic Outcome in an Obese Non-Diabetic Clinical Cohort. National Center for Biotechnology Information (PMC).[Link][7]
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Stellaard, F., et al. Characterization of bile acid methyl ester acetate derivatives using gas-liquid chromatography, electron impact, and chemical ionization mass spectrometry. PubMed.[Link][6]
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Introduction: The Critical Role of Molecular Shape in Steroid Function
In the realm of drug development and molecular biology, the adage "shape is everything" holds particularly true for steroids. These tetracyclic lipids are not static, planar molecules but exist in specific three-dimensional conformations that govern their interaction with biological receptors, metabolic enzymes, and transport proteins. The precise spatial arrangement of atoms dictates a steroid's physiological activity, binding affinity, and metabolic fate.[1] A subtle change in conformation can transform a potent agonist into an antagonist or render it completely inactive.
This guide provides an in-depth comparative analysis of the conformational properties of steroids, focusing on the fundamental difference between the 5-β and 5-α series. We will use Methyl 5-β-cholan-3-one-24-oate , a derivative of the bile acid family, as our primary exemplar for the 5-β configuration. Its conformation will be contrasted with the more common 5-α-steroids, which include many androgens and corticosteroids. We will explore the causality behind their distinct shapes and detail the synergistic experimental and computational workflows required for their unambiguous characterization.
Part 1: The Decisive Influence of the A/B Ring Fusion
The most significant determinant of a steroid's overall topography is the stereochemistry at the C-5 position, which dictates the fusion of the A and B rings.[2][3] This single chiral center creates two distinct families of steroids.
-
5-β-Steroids (A/B cis-fused): In this configuration, the hydrogen atom at C-5 is oriented on the same side of the ring system as the angular methyl group at C-10. This forces a cis-decalin-like fusion between the A and B rings. The result is a pronounced "bent" or "L-shaped" molecule.[2][4] Methyl 5-β-cholan-3-one-24-oate is a classic example of this architecture. The fusion of ring C to ring B in a trans configuration rigidly locks ring B, preventing the conformational ring-flipping that might otherwise occur in a simple cis-decalin system.[3][4]
-
5-α-Steroids (A/B trans-fused): Here, the hydrogen at C-5 is on the opposite side of the C-10 methyl group. This results in a trans-decalin-like fusion. The consequence is a relatively flat, planar, and rigid molecular structure.[3] This planarity is a hallmark of steroids like dihydrotestosterone and cholestanol.
The profound impact of this single stereochemical difference is summarized below.
Caption: Core Structural Comparison of 5-β and 5-α Steroids
Table 1: Comparison of Key Conformational Features
| Feature | Methyl 5-β-cholan-3-one-24-oate (5-β Series) | 5-α-Androstan-3-one (5-α Series) |
| A/B Ring Fusion | cis[4] | trans[3] |
| Overall Shape | Bent, L-shaped[2] | Planar, elongated[3] |
| C-5 H vs C-10 CH₃ | Syn (on the same side) | Anti (on opposite sides) |
| Thermodynamic Stability | Generally less stable | Generally more stable |
| Biological Analogs | Bile acids, cardiac glycosides | Androgens, corticosteroids[5] |
Part 2: A Validated Workflow for Conformational Elucidation
Determining the precise conformation of a steroid requires a multi-pronged approach, where data from different techniques are integrated to build a high-confidence model. No single method is sufficient; instead, they form a self-validating system where the weaknesses of one technique are compensated for by the strengths of another.
Caption: Integrated Workflow for Steroid Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR is arguably the most powerful technique for studying the conformation of molecules in a biologically relevant solution state.[6] For steroids, 2D NMR experiments are indispensable.
Expertise & Causality: The choice between a NOESY (Nuclear Overhauser Effect Spectroscopy) and a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is critical and depends on the molecule's rotational correlation time (τc), which is related to its molecular weight.[7]
-
NOESY: Works best for small (MW < 600) and large (MW > 1200) molecules. For medium-sized molecules, the NOE can approach zero, making signals undetectable.[7][8]
-
ROESY: The ROE is always positive, regardless of molecular size. This makes it the experiment of choice for medium-sized molecules like most steroids, where NOESY signals may be weak or absent.[7][8]
For Methyl 5-β-cholan-3-one-24-oate (MW ≈ 404.6 g/mol ), a NOESY experiment is generally suitable, but a ROESY can provide confirmation and is less prone to spin diffusion artifacts.[8][9] The key is to identify through-space correlations that define the stereochemistry. In our 5-β example, a strong NOE/ROE cross-peak is expected between the protons of the C-10 angular methyl group and the axial protons at C-2, C-4, and C-6, confirming the "bent" A/B cis-fusion. Conversely, in a 5-α steroid, these correlations would be absent.
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Dissolve 5-10 mg of the steroid in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound and not obscure key signals. Filter the solution into a high-quality NMR tube. For NOESY experiments on small molecules, it is crucial to degas the sample using several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the NOE.[8]
-
Initial 1D ¹H and 2D Scans: Acquire a standard 1D ¹H spectrum and 2D correlation spectra (COSY, HSQC) to achieve full assignment of all proton and carbon signals.[10] This is a non-negotiable prerequisite for interpreting the NOESY/ROESY data.
-
NOESY/ROESY Acquisition:
-
Select the appropriate pulse program (e.g., noesygpph or roesygpph on a Bruker spectrometer).
-
Set the Mixing Time (d8): This is the most critical parameter. It is the time allowed for NOE/ROE to build up.[11] For structural assignment, a mixing time between 0.5*T₁ and T₁ is a good starting point. A typical range for steroids is 300-800 ms. Run a series of experiments with varying mixing times to monitor the NOE build-up curve and avoid spin diffusion artifacts.
-
Set the relaxation delay (d1) to at least 1.5*T₁ to ensure full relaxation between scans.
-
-
Data Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the cross-peaks: a cross-peak between two protons indicates they are spatially close (typically < 5 Å).[7] Correlate these observed proximities with the proposed 3D structure.
Single-Crystal X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[12] It serves as the ultimate benchmark for validating computational models and interpreting NMR data.
Expertise & Causality: The primary challenge is growing a high-quality single crystal, which can be part art, part science. The choice of solvent is paramount. For bile acid derivatives, slow evaporation from solvents like acetone or ethanol/water mixtures has proven successful.[13][14] It is important to remember that the crystal structure represents a low-energy conformation, but it may not be the only conformation present in solution.[9] Crystal packing forces can sometimes trap a conformation that is not the most populated one in a liquid environment.
Experimental Protocol: X-ray Diffraction
-
Crystallization: Screen various solvents and solvent combinations (e.g., methanol, ethanol, acetone, ethyl acetate, and their mixtures with water or hexane) for slow evaporation, vapor diffusion, or cooling crystallization methods.
-
Crystal Selection and Mounting: Select a clear, defect-free single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion and radiation damage. Collect diffraction data over a range of orientations.
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods to determine the positions of all non-hydrogen atoms. Refine the model against the experimental data to obtain precise bond lengths, angles, and the overall conformation.
Computational Modeling: Exploring the Conformational Landscape
Computational chemistry provides the means to explore the entire conformational energy landscape of a molecule, predict the most stable structures, and rationalize the experimental findings.[15][16]
Expertise & Causality: The choice of force field and calculation method is crucial for accuracy. For steroids, force fields like the General Amber Force Field (GAFF) or MMFF94 are good starting points for conformational searches.[17] The initial search should be followed by higher-level quantum mechanics calculations (Density Functional Theory, DFT) to refine the energies of the most stable conformers. This tiered approach balances computational cost with accuracy.
Experimental Protocol: Conformational Search and Energy Minimization
-
Structure Building: Build an initial 3D model of Methyl 5-β-cholan-3-one-24-oate using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., GAFF). This will generate a large number of potential conformers.
-
Geometry Optimization and Energy Calculation: Take the lowest-energy conformers from the search and perform a full geometry optimization using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*), incorporating a solvent model (e.g., PCM) to simulate solution conditions.
-
Analysis: Compare the calculated low-energy structures with the experimental data from NMR (NOE distances) and X-ray crystallography (atomic coordinates). A good model will show strong agreement with both experimental datasets.
Table 2: Comparison of Analytical Techniques for Conformational Analysis
| Technique | Advantages | Limitations | Role in Workflow |
| NMR Spectroscopy | Provides data in solution; can detect conformational dynamics.[6][18] | Provides distance constraints, not a direct structure; interpretation can be complex. | Defines the solution-state conformation and dynamics.[9] |
| X-ray Crystallography | Provides a precise, high-resolution 3D structure.[12] | Requires a suitable single crystal; conformation may be influenced by crystal packing.[9] | Provides the solid-state "gold standard" for structural validation. |
| Computational Modeling | Can explore all possible conformations; provides relative energies.[15] | Accuracy is dependent on the level of theory and force field used; requires experimental validation. | Rationalizes experimental data and predicts conformational preferences.[16] |
Conclusion
The conformational analysis of steroids like Methyl 5-β-cholan-3-one-24-oate is not a trivial exercise but a critical step in understanding their biological function. The fundamental difference between the "bent" 5-β and "planar" 5-α steroid families, dictated by the A/B ring fusion, has profound implications for their interaction with biological targets.
An effective and trustworthy analysis relies on a synergistic combination of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling. This integrated workflow provides a self-validating system, ensuring that the final conformational model is not an artifact of a single technique but a robust representation of the molecule's true three-dimensional structure. For researchers in drug discovery and chemical biology, mastering these principles and techniques is essential for the rational design of new and more effective steroidal therapeutics.
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Duax, W. L., & Cody, V. (1979). Conformational analysis of synthetic androgens. IV. 1,2-seco-a-bisnor-5 alpha-androstan-17 beta-ol acetate. PubMed. [Link]
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LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
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Chakravarti, D., Chakravarti, R. N., & Mitra, M. N. (1962). Effect of Raney Nickel on A/B Ring Fusion of Steroids. Scilit. [Link]
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Cheméo. (n.d.). Chemical Properties of Methyl 5-«beta»-cholan-3,7-dione-24-oate. [Link]
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Benci, D., & Calvani, M. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. [Link]
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Cherukupalli, S., & Govindaraju, T. (2018). Solid-State NMR, X-ray Diffraction, and Thermoanalytical Studies Towards the Identification, Isolation, and Structural Characterization of Polymorphs in Natural Bile Acids. ResearchGate. [Link]
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Luu-The, V., & Labrie, F. (2010). Evolution of steroid-5alpha-reductases and comparison of their function with 5beta-reductase. PubMed. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 5-beta-cholan-3-one-24-oate
As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the community. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 5-beta-cholan-3-one-24-oate, grounded in established safety principles and regulatory standards.
Initial Hazard Assessment: The First and Most Critical Step
Before any disposal action is taken, a thorough hazard assessment must be conducted. While a Safety Data Sheet (SDS) for the closely related compound, Methyl cholate, suggests it is not considered hazardous under the US OSHA Hazard Communication Standard, it is imperative to verify the classification for Methyl 5-beta-cholan-3-one-24-oate specifically.[1] In the absence of a specific SDS, the precautionary principle dictates that the compound be treated as potentially hazardous until a definitive determination is made.
A hazardous waste determination involves assessing the material against the criteria set by the Environmental Protection Agency (EPA).[2] This includes checking for the four key characteristics of hazardous waste:
-
Ignitability: The ability to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The potential to explode or react violently.
-
Toxicity: The ability to cause harm if ingested, inhaled, or absorbed.
Additionally, the waste must be checked against the EPA's listed hazardous wastes (F, K, P, and U lists).[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Regardless of the final disposal method, appropriate personal protective equipment must be worn at all times when handling Methyl 5-beta-cholan-3-one-24-oate. This includes, but is not limited to:
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[5] |
The Disposal Pathway: A Step-by-Step Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-beta-cholan-3-one-24-oate.
Caption: Decision workflow for the disposal of Methyl 5-beta-cholan-3-one-24-oate.
Protocol for Non-Hazardous Waste Disposal
If, after a thorough assessment, Methyl 5-beta-cholan-3-one-24-oate is confidently determined to be non-hazardous, the following steps should be taken. It is crucial to consult and adhere to your institution's specific policies for non-hazardous waste disposal.
Step 1: Containerization Place the non-hazardous waste in a sealed, leak-proof container. The container should be clearly labeled as "Non-Hazardous Waste" and include the full chemical name.
Step 2: Institutional Approval Confirm with your institution's Environmental Health and Safety (EHS) office whether disposal in the regular trash is permissible. Some institutions may still require non-hazardous chemical waste to be collected by a licensed vendor.[6][7]
Step 3: Disposal If approved for regular trash disposal, ensure the container is securely sealed before placing it in the designated municipal waste bin. If required by your institution, arrange for pickup by a licensed non-hazardous waste disposal company.[6][7]
Protocol for Hazardous Waste Disposal
If Methyl 5-beta-cholan-3-one-24-oate is determined to be hazardous, or if its hazard status cannot be definitively confirmed, it must be managed as hazardous waste in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[2][8][9]
Step 1: Container Selection Select a container that is chemically compatible with the waste and is in good condition with a secure, leak-proof lid.[2]
Step 2: Labeling The container must be labeled with a "Hazardous Waste" tag.[10] The label must include:
-
The full chemical name(s) of the contents.
-
The date of waste generation.
-
The physical hazards of the waste (e.g., flammable, corrosive, etc.).
-
The name and contact information of the principal investigator or laboratory supervisor.
Step 3: Segregation and Storage Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[11] Ensure that it is segregated from incompatible chemicals.[2] The storage area should be well-ventilated and have secondary containment.
Step 4: Arranging for Disposal Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[10] Do not exceed the storage time limits for hazardous waste as defined by the EPA and your institution's policies.[12]
Emergency Procedures in Case of a Spill
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.
-
Containment (if safe to do so): Use a chemical spill kit to contain the spill. Absorb the spilled material with an inert absorbent, such as vermiculite or sand.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of a robust safety culture in any research environment. By following these established protocols and adhering to all institutional and regulatory guidelines, you contribute to the protection of yourself, your colleagues, and the environment. Always remember to consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.[8][13]
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Personal protective equipment for handling Methyl 5-beta-cholan-3-one-24-oate
Comprehensive Safety and Handling Guide: Methyl 5-beta-cholan-3-one-24-oate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling Methyl 5-beta-cholan-3-one-24-oate. This document is structured to deliver immediate, actionable information for researchers, scientists, and drug development professionals. Our primary objective is to ensure your safety and maintain experimental integrity by explaining not just the procedural steps, but the scientific rationale behind them.
Methyl 5-beta-cholan-3-one-24-oate is a bile acid derivative. While a specific, comprehensive toxicological profile may not be readily available, its steroidal backbone and biological relevance necessitate a cautious approach.[1] The core principle of laboratory safety dictates that compounds with limited hazard data should be handled as potentially hazardous substances.[2] This guide establishes a self-validating system of protocols to minimize exposure and prevent contamination.
Hazard Assessment and the Hierarchy of Controls
Before any handling of this compound, a thorough risk assessment must be conducted.[3][4] The primary risks associated with Methyl 5-beta-cholan-3-one-24-oate, particularly in its solid, powdered form, are inhalation of airborne particles and inadvertent skin or eye contact.[5]
To mitigate these risks, we employ the "Hierarchy of Controls," a foundational concept from the National Institute for Occupational Safety and Health (NIOSH) that prioritizes safety measures.[4]
-
Engineering Controls: These are the most effective measures as they physically isolate the hazard. All handling of the solid compound must be performed in a certified chemical fume hood or a similar ventilated containment device.[2][4]
-
Administrative Controls: These are work practices that reduce exposure, such as specialized training and restricting access to authorized personnel.[6][7]
-
Personal Protective Equipment (PPE): This is the final line of defense.[4] PPE does not eliminate the hazard, but it provides a critical barrier between you and the chemical.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical and non-negotiable. The following table outlines the minimum required PPE for handling Methyl 5-beta-cholan-3-one-24-oate.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves (ASTM D6978 or equivalent).[3] | Provides a robust barrier against skin contact and chemical permeation. Double-gloving offers redundant protection and allows for safe removal of the outer, contaminated glove without exposing the skin.[2] |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles.[3][8] | Protects against accidental splashes of the compound, especially when in solution, and prevents airborne powder from contacting the eyes. Standard safety glasses are insufficient.[8] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. For larger quantities or tasks with a higher risk of spillage, a disposable, polyethylene-coated gown is recommended.[3] | Prevents contamination of personal clothing and skin.[2] Impermeable gowns offer superior protection against liquid splashes. |
| Respiratory Protection | When handling solid/powder outside a fume hood (not recommended) or during spill cleanup: A NIOSH-approved N95, R95, or P95 filtering facepiece respirator.[9][10][11] | Protects against the inhalation of fine particles, which is a primary exposure route for potent chemical powders.[5] A surgical mask provides no protection from chemical aerosols or dust.[8] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow is essential for minimizing risk. The following protocol outlines the process from receipt of the compound to its final use in your experiment.
Step 1: Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leaks. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2][6] The storage location should be clearly labeled and accessible only to authorized personnel.[2]
Step 2: Preparing the Work Area
Before handling the solid, ensure your designated chemical fume hood is certified and functioning correctly. Wipe down the work surface and line it with a disposable, absorbent bench pad to contain any potential spills.[2] Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the fume hood.
Step 3: Weighing and Solution Preparation
This process must be conducted entirely within the chemical fume hood.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Tare Balance: Carefully place a weigh boat on a calibrated analytical balance inside the hood and tare it.
-
Dispense Solid: Slowly and carefully dispense the required amount of Methyl 5-beta-cholan-3-one-24-oate onto the weigh boat. Avoid any rapid movements that could generate airborne dust.
-
Prepare Solution: Add the weighed solid to your desired vial. Using a calibrated pipette, add the solvent to the vial to dissolve the compound. Cap the vial securely.
-
Initial Cleanup: Dispose of the used weigh boat and any other contaminated disposables into a designated solid hazardous waste container located within the fume hood.
Step 4: Post-Handling Decontamination
All non-disposable equipment that has come into contact with the compound must be thoroughly decontaminated. Consult institutional guidelines for appropriate cleaning solvents. Wipe down all work surfaces in the fume hood with a suitable cleaning agent.[2]
Figure 1. Step-by-step workflow for the safe handling of Methyl 5-beta-cholan-3-one-24-oate.
Waste Management and Disposal Protocol
Proper disposal is a critical step to prevent environmental contamination and accidental exposure.[2] All materials that have come into contact with Methyl 5-beta-cholan-3-one-24-oate must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines, such as those from the EPA and RCRA.[12][13]
-
Solid Waste: This includes used gloves, bench pads, weigh boats, and contaminated vials. Collect these items in a dedicated, sealed, and clearly labeled hazardous solid waste container.[2]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[2] Crucially, do not mix this waste with other solvent streams unless compatibility has been verified to avoid unintended chemical reactions.[2][14]
The final disposal of hazardous waste must be handled by trained professionals or a certified waste management company.[15]
Figure 2. Procedural flowchart for the correct segregation and disposal of contaminated waste.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or involves airborne powder, contact your institution's environmental health and safety (EHS) department. For small spills of a solution, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in the hazardous solid waste container.
By integrating these expert-validated protocols into your daily laboratory operations, you build a robust culture of safety, ensuring the protection of both personnel and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
